molecular formula C14H12O2 B1601952 6-Methyl-2-phenylbenzoic acid CAS No. 92254-02-9

6-Methyl-2-phenylbenzoic acid

Cat. No.: B1601952
CAS No.: 92254-02-9
M. Wt: 212.24 g/mol
InChI Key: ZORGKHKVEAHWEJ-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 6-position and a phenyl ring at the 2-position of the benzoic acid core. This specific substitution pattern makes it a compound of significant interest in organic synthesis and materials science research. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecular architectures, such as ligands or pharmaceutical precursors . Researchers utilize this scaffold in the development of novel metal-free catalytic processes, including selective phosphorylation reactions to create organophosphorus compounds with potential applications as ligands or bioactive molecules . As a benzoic acid derivative, it belongs to a broad class of phenolic compounds studied for their diverse biological activities, though its specific properties are the subject of ongoing investigation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and proper disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORGKHKVEAHWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476707
Record name 6-METHYL-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92254-02-9
Record name 6-METHYL-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Biaryl Carboxylic Acids

Substituted biaryl carboxylic acids are a class of compounds with significant importance in medicinal chemistry, materials science, and organic synthesis. Their conformational rigidity and defined spatial arrangement of functional groups make them valuable scaffolds for the design of novel pharmaceuticals and functional materials. 6-Methyl-2-phenylbenzoic acid, a sterically hindered biaryl carboxylic acid, presents a unique synthetic challenge due to the adjacent methyl and phenyl groups on the benzoic acid core. This steric hindrance can significantly impact the efficiency of traditional cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthetic pathways to 6-Methyl-2-phenylbenzoic acid, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 6-Methyl-2-phenylbenzoic acid reveals that the key disconnection is the carbon-carbon bond between the phenyl ring and the benzoic acid moiety. This disconnection points towards a cross-coupling strategy as the most logical approach.

G cluster_precursors target 6-Methyl-2-phenylbenzoic acid disconnection C-C Bond Disconnection target->disconnection precursors Starting Materials disconnection->precursors Suzuki-Miyaura Coupling precursor1 2-Bromo-6-methylbenzoic acid precursor2 Phenylboronic acid

Caption: Retrosynthetic analysis of 6-Methyl-2-phenylbenzoic acid.

The most prominent and widely applicable method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[1] In this case, the logical precursors are 2-bromo-6-methylbenzoic acid and phenylboronic acid .

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction can be broken down into three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (2-bromo-6-methylbenzoic acid) to form a palladium(II) intermediate. This is often the rate-limiting step and can be challenging for sterically hindered substrates.

  • Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Regeneration of Catalyst RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd 2-Bromo-6-methylbenzoic acid BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Phenylboronic acid Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Methyl-2-phenylbenzoic Acid

This protocol is based on established methodologies for the Suzuki coupling of sterically hindered 2-halobenzoic acids and should be performed by trained chemists in a well-ventilated fume hood.[3][4]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Bromo-6-methylbenzoic acid215.041.01.0
Phenylboronic acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane (anhydrous)-10 mL-
Water (degassed)-2 mL-
Ethyl acetate---
1 M Hydrochloric acid (HCl)---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). Then, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[5] Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene/hexanes).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Alternatively, an acid-base extraction can be employed. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer, containing the deprotonated benzoic acid, is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified with 1 M HCl to precipitate the purified 6-methyl-2-phenylbenzoic acid, which is collected by filtration.[4]

Expert Insights and Troubleshooting

The synthesis of sterically hindered biaryls like 6-Methyl-2-phenylbenzoic acid can be challenging. Here are some field-proven insights to ensure a successful outcome.

Causality Behind Experimental Choices
  • Catalyst and Ligand: For sterically hindered substrates, the choice of a bulky and electron-rich phosphine ligand is crucial.[4] While tetrakis(triphenylphosphine)palladium(0) is a common choice, more advanced Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂) can significantly improve yields and reaction rates by facilitating the challenging oxidative addition step.

  • Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. For more challenging reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective in promoting the transmetalation step.[4]

  • Solvent System: A mixture of an aprotic solvent like dioxane or toluene with water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Potential Side Reactions and Their Mitigation
  • Protodebromination: This is the replacement of the bromine atom with a hydrogen, leading to the formation of 2-methylbenzoic acid. This can be minimized by using anhydrous solvents and ensuring a truly inert atmosphere.

  • Homocoupling: The coupling of two phenylboronic acid molecules to form biphenyl can occur. This is often favored at higher temperatures or if the transmetalation step is slow. Using the correct stoichiometry of reagents and an efficient catalyst system can suppress this side reaction.[4]

  • Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can be caused by the presence of oxygen or impurities. Ensuring a properly degassed reaction mixture and using robust ligands can help maintain catalyst activity.[4]

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution LowYield Low Yield of Product Cause1 Inefficient Oxidative Addition (Steric Hindrance) LowYield->Cause1 Cause2 Slow Transmetalation LowYield->Cause2 Cause5 Catalyst Deactivation LowYield->Cause5 SideProduct Formation of Side Products Cause3 Protodebromination SideProduct->Cause3 Cause4 Homocoupling of Boronic Acid SideProduct->Cause4 Solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Cause1->Solution1 Solution2 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Cause2->Solution2 Solution3 Ensure Anhydrous Conditions and Inert Atmosphere Cause3->Solution3 Solution4 Optimize Stoichiometry and Catalyst System Cause4->Solution4 Solution5 Proper Degassing of Solvents Use Robust Ligands Cause5->Solution5

Caption: Troubleshooting flowchart for the Suzuki-Miyaura synthesis.

Characterization of 6-Methyl-2-phenylbenzoic Acid

After successful synthesis and purification, the identity and purity of 6-Methyl-2-phenylbenzoic acid should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the methyl-substituted benzene rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. Based on the spectrum of the similar compound 2,6-dimethylbenzoic acid, the aromatic protons would appear in the range of 7.0-7.5 ppm, and the methyl protons around 2.4 ppm.[6]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon (around 170 ppm) and the aromatic carbons.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of 6-Methyl-2-phenylbenzoic acid, a sterically hindered biaryl carboxylic acid, is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism, carefully selecting the catalyst system and reaction conditions, and being aware of potential side reactions, researchers can successfully synthesize this valuable compound. This guide provides a robust framework for the synthesis, purification, and characterization of 6-Methyl-2-phenylbenzoic acid, empowering scientists in their pursuit of novel molecules for various applications.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-methyl-4-phenylbenzoate. Retrieved from [Link]

  • Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Technical Disclosure Commons. (n.d.). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 6-Methyl-2-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-Methyl-2-phenylbenzoic acid is a biphenyl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Compounds from this class often serve as crucial intermediates in the synthesis of pharmaceuticals and functional materials.[1] This guide provides a comprehensive framework for the in-depth physicochemical characterization of 6-Methyl-2-phenylbenzoic acid. In the absence of extensive published experimental data for this specific isomer, this document leverages established analytical principles and data from closely related analogues to present a predictive overview and a robust set of protocols for its empirical validation. We detail the theoretical basis for property estimation, step-by-step experimental methodologies for determination, and the rationale behind procedural choices, offering a complete guide for researchers and drug development professionals.

Chemical Identity and Structural Framework

Core Structure and Nomenclature

6-Methyl-2-phenylbenzoic acid, a substituted aromatic carboxylic acid, features a benzoic acid core with a phenyl group at the 2-position and a methyl group at the 6-position. This substitution pattern creates significant steric hindrance around the carboxylic acid moiety, which is expected to profoundly influence its chemical reactivity and physical properties.

  • IUPAC Name: 6-Methyl-2-phenylbenzoic acid

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol [2][3]

Predicted Physicochemical Properties

The following properties are estimated based on computational models and data from structural analogues like 2-phenylbenzoic acid and 2-methylbenzoic acid. These values serve as a baseline for empirical verification.

PropertyPredicted Value / RangeRationale & Comparative Insights
Melting Point (°C) 100 - 120The parent compound, 2-phenylbenzoic acid, has a melting point of 111-113 °C.[4] The addition of a methyl group may slightly alter crystal packing, but a similar range is anticipated.
pKa 3.5 - 4.02-Phenylbenzoic acid has a pKa of approximately 3.46.[4] The additional steric bulk from the 6-methyl group may slightly decrease acidity by hindering solvation of the carboxylate anion, pushing the pKa slightly higher.
LogP (Octanol/Water) ~3.3The calculated XLogP3 for the isomeric 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid is 3.3.[2] A similar value is expected, indicating high lipophilicity and poor aqueous solubility.
Aqueous Solubility Very Low / InsolubleBiphenyl carboxylic acids are generally insoluble or poorly soluble in water due to their hydrophobic nature.[5][6] Solubility is expected to be higher in organic solvents like alcohols, ethers, and DMSO.[6][7]

Experimental Determination of Physicochemical Properties

This section provides validated, step-by-step protocols for the empirical determination of the core physicochemical properties.

Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for determining the melting point and assessing the purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp, single endotherm is indicative of a pure compound.

Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of dry, crystalline 6-Methyl-2-phenylbenzoic acid into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). The heating rate represents a balance between resolution and experimental time.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and the enthalpy of fusion (ΔHfus) should also be reported.

Mandatory Visualization: DSC Experimental Workflow

DSC_Workflow start Start prep Weigh 2-3 mg of Sample start->prep Purity Check seal Hermetically Seal in Aluminum Pan prep->seal load Load Sample & Reference Pans seal->load run Execute Thermal Program (e.g., 10°C/min ramp) load->run N2 Atmosphere analyze Analyze Thermogram: Determine Onset, Peak, ΔHfus run->analyze end End analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: The pKa dictates the ionization state of a molecule at a given pH, profoundly affecting its solubility, membrane permeability, and biological activity. For compounds with poor water solubility, titration in a mixed-solvent system is required, and the apparent pKa is determined.

Protocol:

  • Solvent System: Prepare a 50:50 (v/v) mixture of methanol and water. The co-solvent is necessary to dissolve the highly lipophilic analyte.

  • Sample Preparation: Dissolve a precisely known amount of 6-Methyl-2-phenylbenzoic acid in the methanol-water solvent to create a solution of approximately 0.01 M.

  • Titration Setup:

    • Calibrate a pH electrode using standard aqueous buffers, noting that pH readings in mixed solvents are apparent (pH*).

    • Place the sample solution in a jacketed beaker maintained at 25 °C and stir continuously.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL) of the titrant. Record the pH* after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH* versus the volume of NaOH added. The pKa is the pH* at the half-equivalence point (the point where half of the acid has been neutralized). A Gran plot can be used for a more accurate determination of the equivalence point.

Mandatory Visualization: Principle of pKa Determination

pKa_Determination cluster_0 Titration Process cluster_1 Data Interpretation HA Acid Form (R-COOH) Dominant at Low pH Half_Equivalence Half-Equivalence Point [R-COOH] = [R-COO⁻] HA->Half_Equivalence A_minus Conjugate Base (R-COO⁻) Dominant at High pH Titrant Add Base (OH⁻) Titrant->HA Neutralization Half_Equivalence->A_minus pKa_Value pKa = pH at this point Half_Equivalence->pKa_Value Henderson-Hasselbalch

Caption: Conceptual flow of pKa determination via titration.

Spectroscopic Characterization

Expertise & Rationale: A combination of spectroscopic techniques is essential for unambiguous structural confirmation and to ensure the identity and purity of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Expected ¹H NMR Signals:

    • Carboxylic Acid (COOH): A broad singlet, typically > 10 ppm (in DMSO-d₆).

    • Aromatic Protons (Ar-H): A series of multiplets between 7.0-8.0 ppm, corresponding to the 8 protons on the two phenyl rings.

    • Methyl Protons (CH₃): A sharp singlet around 2.0-2.5 ppm, corresponding to the 3 protons of the methyl group.

  • Expected ¹³C NMR Signals:

    • Carbonyl Carbon (C=O): A signal between 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the 120-145 ppm range.[8]

    • Methyl Carbon (CH₃): A signal in the 15-25 ppm range.

Mass Spectrometry (MS):

  • Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source, typically in negative ion mode.

  • Expected Result: ESI in negative mode is ideal for acidic compounds. The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of 211.07.

Infrared (IR) Spectroscopy:

  • Protocol: Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Characteristic Absorptions:

    • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid).

    • C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹.

    • C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

Proposed Synthesis Pathway

Expertise & Rationale: The most direct and reliable method for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is robust, high-yielding, and tolerant of a wide range of functional groups, including carboxylic acids.[1]

Proposed Reaction: Suzuki coupling of 2-bromo-6-methylbenzoic acid with phenylboronic acid .

Protocol Outline:

  • Reaction Setup: To a solution of 2-bromo-6-methylbenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a solvent mixture (e.g., dioxane/water), add a base such as K₂CO₃ (3.0 eq).[5]

  • Catalyst Addition: Degas the mixture with argon or nitrogen, then add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, acidify the aqueous phase to pH 2-3 to precipitate the product, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.

Mandatory Visualization: Suzuki-Miyaura Synthesis Pathway

Suzuki_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions r1 2-Bromo-6-methylbenzoic Acid product 6-Methyl-2-phenylbenzoic Acid r1->product Suzuki Coupling r2 Phenylboronic Acid r2->product Suzuki Coupling catalyst Pd(PPh₃)₄ (Catalyst) catalyst->product base K₂CO₃ (Base) base->product solvent Dioxane/Water (Solvent) solvent->product heat Heat (80-100°C) heat->product

Sources

An In-Depth Technical Guide to 6-Methyl-2-phenylbenzoic Acid (CAS: 92254-02-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-phenylbenzoic acid (CAS: 92254-02-9), a biphenyl carboxylic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous structures to offer valuable insights for researchers. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion on potential applications and biological activities. The content is structured to provide both theoretical grounding and practical, field-proven insights, making it a valuable resource for professionals in organic synthesis and drug discovery.

Introduction and Molecular Overview

6-Methyl-2-phenylbenzoic acid is an organic compound featuring a biphenyl core structure, which consists of two phenyl rings linked by a single carbon-carbon bond.[1] This particular derivative is substituted with a carboxylic acid group at the 2-position and a methyl group at the 6-position of one of the phenyl rings. The presence of these ortho-substituents introduces significant steric hindrance, which can restrict the rotation around the biphenyl bond, a phenomenon known as atropisomerism.[2][3][4] This potential for axial chirality makes 6-Methyl-2-phenylbenzoic acid an interesting target for stereoselective synthesis and for investigation into its chiroptical properties and biological activities.

Biphenyl derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[1][5][6][7][8] The carboxylic acid functional group further enhances the potential for biological interactions and provides a handle for further chemical modifications.[5]

Synthetic Strategies

The synthesis of 6-Methyl-2-phenylbenzoic acid can be approached through several established methods for constructing biaryl systems. The following sections detail two plausible and robust synthetic routes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][9][10][11] This approach offers high functional group tolerance and generally proceeds with high yields. For sterically hindered substrates, such as the target molecule, the choice of catalyst, ligand, and reaction conditions is critical.[12][13]

Proposed Synthetic Workflow:

Suzuki_Coupling A 2-Bromo-6-methylbenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B Phenylboronic acid B->C D 6-Methyl-2-phenylbenzoic acid C->D Coupling Grignard_Reaction A 2-Bromo-6-methylbiphenyl B Magnesium turnings Anhydrous Ether A->B Formation C Grignard Reagent B->C D 1. CO₂ (dry ice) 2. H₃O⁺ (acid work-up) C->D Carboxylation E 6-Methyl-2-phenylbenzoic acid D->E Bioactivity_Concept cluster_0 Structural Features of 6-Methyl-2-phenylbenzoic acid cluster_1 Potential Biological Implications A Biphenyl Core D Scaffold for Drug Design (e.g., Anti-inflammatory, Anticancer) A->D E Interaction with Protein Binding Sites (H-bonding, π-stacking) A->E B Carboxylic Acid B->E C Ortho-Substitution (Atropisomerism) F Chirality-Dependent Activity C->F

Sources

molecular structure and conformation of 6-Methyl-2-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Methyl-2-phenylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of molecules is a critical determinant of their physicochemical properties and biological activity. In drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design and optimization. This technical guide provides a detailed exploration of the molecular structure and conformational landscape of 6-Methyl-2-phenylbenzoic acid, a substituted biphenyl derivative. We delve into the theoretical underpinnings of its conformational preferences, dictated by the steric hindrance of its ortho substituents, and present a multi-pronged approach for its characterization, integrating X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of small molecule conformations and their implications in medicinal chemistry.

Introduction: The Significance of Conformational Analysis in Drug Development

The biphenyl moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs. The rotational freedom around the central carbon-carbon single bond allows for a range of conformations, from planar to highly twisted. The specific dihedral angle between the two phenyl rings profoundly influences the molecule's overall shape, its ability to bind to biological targets, and its pharmacokinetic properties.

For ortho-substituted biphenyls, such as 6-Methyl-2-phenylbenzoic acid, steric hindrance between the substituents dramatically restricts this rotation, leading to a non-planar ground state conformation.[1][2] This phenomenon can give rise to atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable enantiomeric conformers at room temperature.[2] A thorough understanding of the preferred conformation and the energy barriers to rotation is therefore essential for predicting biological activity and designing molecules with optimal target engagement.

This guide will focus on 6-Methyl-2-phenylbenzoic acid, a molecule whose conformational properties are dictated by the interplay of the ortho-methyl and carboxylic acid groups. We will explore both experimental and computational methodologies to elucidate its three-dimensional structure.

Molecular Structure of 6-Methyl-2-phenylbenzoic acid

The core structure of 6-Methyl-2-phenylbenzoic acid consists of two benzene rings connected by a single bond. One ring is substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. The other phenyl ring is unsubstituted.

Caption: 2D representation of 6-Methyl-2-phenylbenzoic acid.

The key structural parameter governing the conformation is the dihedral angle between the two phenyl rings. Due to the steric clash between the ortho methyl and carboxylic acid groups with the hydrogens of the adjacent phenyl ring, a planar conformation is highly energetically unfavorable.[2]

Experimental Determination of Molecular Conformation

A combination of X-ray crystallography and NMR spectroscopy provides a powerful approach to experimentally determine the solid-state and solution-phase conformations, respectively.

X-ray Crystallography

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state to atomic resolution.[3]

Experimental Protocol:

  • Crystallization:

    • Dissolve 6-Methyl-2-phenylbenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures with water or hexane).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for diffraction. The formation of dimers through hydrogen bonding between the carboxylic acid groups is a common feature in the crystal packing of benzoic acid derivatives.[4]

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data as a series of images while rotating the crystal.[3]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and integrated intensities.

    • Solve the phase problem using direct methods or Patterson synthesis.

    • Build the molecular model into the resulting electron density map.

    • Refine the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[5]

Data Presentation:

ParameterExpected Value/Observation
Crystal SystemTo be determined
Space GroupTo be determined
Dihedral Angle (Ring 1-Ring 2)Expected to be significantly non-planar (e.g., 45-90°)[2]
C-C bond lengths~1.39 Å (aromatic), ~1.49 Å (inter-ring)
C-O bond lengths~1.26 Å (C=O), ~1.31 Å (C-OH) in the carboxyl group[6]
Hydrogen BondingIntermolecular O-H···O hydrogen bonds forming dimers are likely.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution.[7] For 6-Methyl-2-phenylbenzoic acid, both ¹H and ¹³C NMR, along with 2D techniques, can provide valuable insights.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a few milligrams of 6-Methyl-2-phenylbenzoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • 1D NMR Spectra Acquisition:

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons and carbons will be influenced by the dihedral angle.

  • 2D NMR Spectra Acquisition (for detailed analysis):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each phenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is crucial for conformational analysis. Through-space correlations between protons on the different rings (e.g., between the methyl protons and a proton on the other ring) can provide direct evidence for the preferred solution-state conformation and an estimation of the inter-ring distances.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures.

    • Coalescence of signals for protons that become equivalent at higher temperatures can be used to determine the energy barrier to rotation around the biphenyl linkage (atropisomerism).[8][9]

Data Presentation:

NucleusExpected Chemical Shift Range (ppm)Key Observations
¹H7.0 - 8.2 (aromatic), 2.0 - 2.5 (methyl), 10-13 (carboxylic acid)The chemical shifts of the aromatic protons will be influenced by the anisotropic effect of the other ring, which is dependent on the dihedral angle.
¹³C120 - 140 (aromatic), 15 - 25 (methyl), 165-175 (carboxylic acid)Similar to ¹H, the ¹³C chemical shifts can provide information about the electronic environment and conformation.[10]

Computational Modeling of Molecular Conformation

Computational chemistry provides a powerful in-silico approach to explore the conformational landscape of molecules, calculate relative energies of different conformers, and determine rotational energy barriers.[11]

Computational Workflow:

  • Initial Structure Generation:

    • Build the 3D structure of 6-Methyl-2-phenylbenzoic acid using a molecular modeling software.

  • Conformational Search (Molecular Mechanics):

    • Perform a systematic or stochastic conformational search by rotating the dihedral angle between the two phenyl rings (e.g., in 10° increments from 0° to 180°).

    • Use a molecular mechanics force field (e.g., MMFF94) to quickly evaluate the energies of the different conformers and identify low-energy regions.

  • Quantum Mechanical Optimization (DFT):

    • Take the low-energy conformers identified from the molecular mechanics search.

    • Perform full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[11]

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Torsional Scan (Rotational Barrier Calculation):

    • Perform a relaxed torsional scan by fixing the dihedral angle at various values and optimizing the rest of the molecular geometry.

    • Plot the resulting energy profile to visualize the rotational energy barrier and identify the transition state for ring rotation.

Computational_Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B Input Structure C 3. DFT Geometry Optimization of Low-Energy Conformers B->C Candidate Conformers D 4. Frequency Calculation & Verification of Minima C->D Optimized Geometries E 5. Relaxed Torsional Scan (DFT) D->E Verified Minima F Energy Profile vs. Dihedral Angle E->F Rotational Barrier

Caption: A typical computational workflow for conformational analysis.

Integrated Analysis and Conclusion

By integrating the data from X-ray crystallography, NMR spectroscopy, and computational modeling, a comprehensive understanding of the can be achieved.

Integrated_Analysis cluster_0 Methodologies cluster_1 Conformational Insights Xray X-ray Crystallography Solid Solid-State Conformation Xray->Solid Precise 3D Structure NMR NMR Spectroscopy Solution Solution-State Conformation NMR->Solution Dynamic Conformation Comp Computational Modeling Energy Rotational Energy Barrier Comp->Energy Theoretical Prediction Solid->Comp Validation Solution->Comp Validation

Caption: Interplay of analytical techniques for conformational elucidation.

It is anticipated that 6-Methyl-2-phenylbenzoic acid will adopt a significantly twisted conformation in both the solid state and in solution, with a substantial energy barrier to rotation around the biphenyl bond. The precise dihedral angle may differ slightly between the solid and solution phases due to crystal packing forces. The insights gained from this multi-faceted analysis are crucial for understanding its structure-activity relationship (SAR) and for the rational design of new chemical entities in drug discovery programs.

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Spectroscopic Characterization of 6-Methyl-2-phenylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 6-Methyl-2-phenylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. While experimental data for this specific molecule is not publicly available, this guide presents a detailed, predicted analysis based on established principles and extensive data from analogous structures.

Introduction

6-Methyl-2-phenylbenzoic acid is a biaryl carboxylic acid, a structural motif of interest in medicinal chemistry and materials science. The accurate determination of its chemical structure is a prerequisite for understanding its physicochemical properties and potential applications. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide will explore the predicted spectroscopic data for 6-Methyl-2-phenylbenzoic acid and provide the rationale behind these predictions, grounded in the fundamental principles of each technique.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 6-Methyl-2-phenylbenzoic acid.

Figure 1: Chemical structure of 6-Methyl-2-phenylbenzoic acid.

The key structural features that will give rise to distinct spectroscopic signals are:

  • The carboxylic acid group (-COOH).

  • The two phenyl rings , one of which is substituted with the carboxylic acid and a methyl group.

  • The methyl group (-CH₃).

  • The various aromatic protons in their distinct chemical environments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13Singlet1H-COOH
~7.2-7.6Multiplet8HAromatic protons
~2.1Singlet3H-CH₃
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Methyl-2-phenylbenzoic acid is expected to show three main regions of interest.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential for hydrogen bonding. This results in a characteristic downfield chemical shift, typically observed as a broad singlet in the range of 10-14 ppm.[1] The exact position can be dependent on the solvent and concentration.[2]

  • Aromatic Protons: The protons on the two phenyl rings will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. Due to the substitution pattern, the signals from the eight aromatic protons are expected to be complex and may overlap, resulting in a multiplet. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group, while the protons on the unsubstituted phenyl ring will show a more typical pattern.

  • Methyl Protons: The three protons of the methyl group are in an identical chemical environment and are not adjacent to any other protons, leading to a sharp singlet. Its position ortho to the phenyl group will likely cause a slight downfield shift compared to a simple methylbenzene, predicted to be around 2.1 ppm.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 6-Methyl-2-phenylbenzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Acquisition: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline corrections should be applied, and the spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ) ppmAssignment
~170-COOH
~125-145Aromatic C
~20-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide complementary information to the ¹H NMR spectrum.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[2]

  • Aromatic Carbons: The twelve carbon atoms of the two phenyl rings will resonate in the region of 115-145 ppm. The quaternary carbons (those attached to other non-hydrogen atoms) will generally have weaker signals than the protonated carbons. The chemical shifts will be influenced by the substituents. For instance, the carbon attached to the carboxylic acid group and the carbon attached to the methyl group will have distinct chemical shifts.

  • Methyl Carbon: The carbon of the methyl group is the most shielded and will appear at the upfield end of the spectrum, typically around 20-25 ppm.

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: A higher concentration of the sample is usually required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of 6-Methyl-2-phenylbenzoic acid in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a standard ¹³C NMR pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • Data Acquisition: A larger number of scans (hundreds to thousands) is typically necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
1450-1600Medium-StrongAromatic C=C stretch
1210-1320StrongC-O stretch (carboxylic acid)
Interpretation of the Predicted IR Spectrum

The IR spectrum of 6-Methyl-2-phenylbenzoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band for the O-H stretch, which typically appears in the region of 2500-3300 cm⁻¹.[2][3][4] This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure.[3]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[2][4][5] Conjugation with the phenyl ring may shift this absorption to a slightly lower wavenumber.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O single bond stretch of the carboxylic acid is expected to produce a strong absorption in the 1210-1320 cm⁻¹ region.[3]

G cluster_0 Key IR Absorptions for 6-Methyl-2-phenylbenzoic acid O-H Stretch\n(2500-3300 cm⁻¹) O-H Stretch (2500-3300 cm⁻¹) C=O Stretch\n(~1700 cm⁻¹) C=O Stretch (~1700 cm⁻¹) O-H Stretch\n(2500-3300 cm⁻¹)->C=O Stretch\n(~1700 cm⁻¹) Carboxylic Acid C-O Stretch\n(1210-1320 cm⁻¹) C-O Stretch (1210-1320 cm⁻¹) C=O Stretch\n(~1700 cm⁻¹)->C-O Stretch\n(1210-1320 cm⁻¹) Carboxylic Acid Aromatic C-H\n(~3030 cm⁻¹) Aromatic C-H (~3030 cm⁻¹) Aromatic C=C\n(1450-1600 cm⁻¹) Aromatic C=C (1450-1600 cm⁻¹) Aromatic C-H\n(~3030 cm⁻¹)->Aromatic C=C\n(1450-1600 cm⁻¹) Aromatic Rings Aliphatic C-H\n(~2950 cm⁻¹) Aliphatic C-H (~2950 cm⁻¹)

Figure 2: Key functional group correlations in the predicted IR spectrum.

Standard Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an attenuated total reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. The positions and shapes of the absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio)Interpretation
212Molecular ion [M]⁺•
195[M - OH]⁺
184[M - CO]⁺• or [M - H₂O]⁺•
167[M - COOH]⁺
152[M - COOH - CH₃]⁺
77[C₆H₅]⁺
Interpretation of the Predicted Mass Spectrum

The molecular weight of 6-Methyl-2-phenylbenzoic acid (C₁₄H₁₂O₂) is 212.24 g/mol .

  • Molecular Ion: The molecular ion peak ([M]⁺•) is expected at m/z 212. This peak corresponds to the intact molecule that has lost one electron.

  • Key Fragmentations: Carboxylic acids often undergo characteristic fragmentations. A common initial fragmentation is the loss of a hydroxyl radical (-OH), which would result in a peak at m/z 195. Another possibility is the loss of a water molecule, leading to a peak at m/z 194. The loss of the entire carboxyl group as a radical (-COOH) would give a fragment at m/z 167. Subsequent loss of the methyl group would lead to a fragment at m/z 152. The unsubstituted phenyl group can also fragment to give a characteristic ion at m/z 77. The fragmentation of benzoic acid itself typically shows a strong peak at m/z 105 due to the loss of a hydroxyl group, and a peak at m/z 77 for the phenyl cation.

G [M]⁺• (m/z 212) [M]⁺• (m/z 212) [M - OH]⁺ (m/z 195) [M - OH]⁺ (m/z 195) [M]⁺• (m/z 212)->[M - OH]⁺ (m/z 195) - •OH [M - COOH]⁺ (m/z 167) [M - COOH]⁺ (m/z 167) [M]⁺• (m/z 212)->[M - COOH]⁺ (m/z 167) - •COOH [C₆H₅]⁺ (m/z 77) [C₆H₅]⁺ (m/z 77) [M - COOH]⁺ (m/z 167)->[C₆H₅]⁺ (m/z 77) - C₇H₈

Figure 3: Predicted major fragmentation pathways for 6-Methyl-2-phenylbenzoic acid.

Standard Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile and thermally stable compound like this, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common technique for this type of molecule, typically using an electron beam of 70 eV. This high-energy method induces fragmentation, which is useful for structural elucidation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed spectroscopic fingerprint for 6-Methyl-2-phenylbenzoic acid. The characteristic signals of the carboxylic acid, the two distinct aromatic rings, and the methyl group are all accounted for in the predicted spectra. This in-depth guide, by explaining the causality behind the expected spectroscopic behavior, serves as a valuable resource for the identification and characterization of this molecule and other related compounds. The provided experimental protocols offer a standardized approach for acquiring high-quality data for structural verification.

References

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An In-Depth Technical Guide to the Solubility of 6-Methyl-2-phenylbenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 6-Methyl-2-phenylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, predictive insights into its behavior in various organic solvents, and detailed protocols for empirical determination.

Executive Summary: A Molecule of Dichotomous Nature

6-Methyl-2-phenylbenzoic acid, a biphenyl carboxylic acid derivative, presents a fascinating case study in solubility. Its molecular architecture, featuring a polar carboxylic acid group juxtaposed with a bulky, non-polar biphenyl scaffold, dictates a nuanced solubility profile. This guide will dissect these structural attributes to predict and experimentally validate its solubility in a range of common organic solvents, providing the theoretical basis and practical methodologies required for its effective use in research and development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] The solubility of 6-Methyl-2-phenylbenzoic acid is governed by a delicate interplay between its polar and non-polar functionalities.

  • The Polar Driver: Carboxylic Acid Group (-COOH) : This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This characteristic suggests a potential for solubility in polar solvents that can engage in hydrogen bonding, such as alcohols. The acidic nature of the carboxylic acid group also implies that its solubility will be significantly enhanced in basic aqueous solutions through deprotonation to the highly polar carboxylate anion.[3]

  • The Non-Polar Barrier: Biphenyl and Methyl Groups : The presence of two phenyl rings and a methyl group creates a significant non-polar, hydrophobic region.[4] This large hydrocarbon framework favors interactions with non-polar solvents through van der Waals forces and will sterically hinder the solvation of the polar carboxylic acid group in highly polar, protic solvents like water. The solubility of carboxylic acids in water is known to decrease as the number of carbon atoms in the molecule increases.[4][5]

Predicted Solubility Profile:

Based on this structural analysis, we can anticipate the following solubility trends for 6-Methyl-2-phenylbenzoic acid:

  • High Solubility: In polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) that can solvate the carboxylic acid group without the steric hindrance of a dense hydrogen-bonding network. Also, in less polar organic solvents like ethers and chloroform, where the biphenyl structure can be favorably accommodated.[5]

  • Moderate Solubility: In short-chain alcohols (e.g., Methanol, Ethanol) where the solvent has both polar and non-polar characteristics.

  • Low to Negligible Solubility: In highly polar, protic solvents like water and in very non-polar aliphatic hydrocarbon solvents (e.g., Hexane), where the energetic cost of disrupting the solvent-solvent interactions to accommodate the solute is too high.

Experimental Determination of Solubility: Protocols and Methodologies

To empirically validate the predicted solubility profile, the following experimental protocols are recommended. These methods provide a systematic approach to determining both qualitative and quantitative solubility.

Safety Precautions

General Handling Guidelines:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

  • Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[8]

  • Dispose of waste in accordance with institutional and local regulations.

Qualitative Solubility Assessment: A Rapid Screening Method

This protocol offers a quick assessment of solubility in a range of solvents.

Materials:

  • 6-Methyl-2-phenylbenzoic acid

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of 6-Methyl-2-phenylbenzoic acid to a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record the results as "Soluble," "Partially Soluble," or "Insoluble."

Workflow for Qualitative Solubility Assessment:

G cluster_setup Setup cluster_solvent Solvent Addition cluster_mixing Mixing cluster_observation Observation & Recording A Weigh 10-20 mg of 6-Methyl-2-phenylbenzoic acid B Add to labeled test tube A->B C Add 1 mL of selected organic solvent B->C D Vortex for 30-60 seconds C->D E Visually inspect for undissolved solid D->E F Record as 'Soluble', 'Partially Soluble', or 'Insoluble' E->F

Caption: Workflow for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • 6-Methyl-2-phenylbenzoic acid

  • Selected organic solvents

  • Scintillation vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 6-Methyl-2-phenylbenzoic acid in a suitable solvent for creating a standard curve.

  • Add an excess amount of 6-Methyl-2-phenylbenzoic acid to a series of vials containing a known volume of the test solvents. The amount should be sufficient to ensure a saturated solution with visible excess solid.

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to a known volume of solvent B Seal vial A->B C Incubate at constant temperature with shaking (24-72 hours) B->C D Allow solid to settle C->D E Filter supernatant through 0.45 µm filter D->E F Dilute filtered solution E->F G Analyze concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

Caption: Step-by-step workflow for the equilibrium solubility method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility Profile of 6-Methyl-2-phenylbenzoic Acid

Solvent ClassSolvent ExamplePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar ProticMethanolModerateTo be determined
EthanolModerateTo be determined
WaterVery LowTo be determined
Polar AproticDimethyl Sulfoxide (DMSO)HighTo be determined
N,N-Dimethylformamide (DMF)HighTo be determined
AcetoneHighTo be determined
Non-PolarDichloromethaneHighTo be determined
TolueneModerateTo be determined
HexaneVery LowTo be determined

Conclusion: A Guide to Practical Application

While specific solubility data for 6-Methyl-2-phenylbenzoic acid is not readily found in the literature, this guide provides the theoretical foundation and practical methodologies for its determination. By understanding the interplay of its functional groups, researchers can make informed predictions about its behavior in various solvent systems. The detailed protocols provided herein offer a robust framework for obtaining reliable experimental data, which is essential for applications ranging from reaction chemistry to formulation development. The principles and techniques outlined in this document empower the scientific community to effectively utilize 6-Methyl-2-phenylbenzoic acid in their research endeavors.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. Retrieved from [Link]

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter. Retrieved from [Link]

  • Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Physical properties of organic compounds. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl Benzoate. (n.d.). PubChem. Retrieved from [Link]

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  • 2'-METHYLBIPHENYL-4-CARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]

  • methyl 2-methyl-4-phenylbenzoate. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. (1984, February). PubMed. Retrieved from [Link]

  • 2-Methylbenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

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An In-depth Technical Guide to 6-Methyl-2-phenylbenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Direct historical and experimental data on 6-Methyl-2-phenylbenzoic acid is notably scarce in published scientific literature and chemical databases. This guide, therefore, adopts a first-principles approach, leveraging established synthetic methodologies and structure-activity relationships from closely related and isomeric compounds to provide a comprehensive technical overview for the research and drug development professional. The protocols and data presented are predictive and based on well-understood organic chemistry principles for the synthesis and characterization of substituted biphenyl carboxylic acids.

Introduction: The Biphenyl Carboxylic Acid Scaffold

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, structure allows for the precise spatial orientation of functional groups, making it a valuable building block for a wide range of biologically active molecules and functional materials.[1] The introduction of methyl and phenyl substituents onto the benzoic acid core, as in the case of 6-Methyl-2-phenylbenzoic acid, is anticipated to significantly influence its steric and electronic properties, thereby modulating its chemical reactivity and biological activity.

This guide will provide a detailed exploration of the probable synthetic routes to 6-Methyl-2-phenylbenzoic acid, its predicted physicochemical properties, and a discussion of its potential applications based on the known activities of analogous compounds.

Retrosynthetic Analysis and Plausible Synthetic Pathways

A retrosynthetic analysis of 6-Methyl-2-phenylbenzoic acid suggests several viable synthetic strategies, primarily centered around the formation of the biaryl bond. The most prominent and industrially scalable methods for constructing such a bond are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and the classical Ullmann condensation. Additionally, directed ortho-metalation presents a powerful tool for the regioselective synthesis of 2-substituted benzoic acids.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for the formation of C-C bonds between aryl groups.[2][3] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 6-Methyl-2-phenylbenzoic acid, two primary disconnection routes are plausible:

  • Route A: Coupling of 2-bromo-6-methylbenzoic acid with phenylboronic acid.

  • Route B: Coupling of 2-bromotoluene with 2-carboxyphenylboronic acid.

Route A is generally preferred as it builds the biphenyl scaffold on a pre-existing benzoic acid, potentially simplifying the purification process.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2-bromo-6-methylbenzoic_acid 2-Bromo-6-methylbenzoic Acid Reaction_Vessel Reaction Mixture (Inert Atmosphere) 2-bromo-6-methylbenzoic_acid->Reaction_Vessel phenylboronic_acid Phenylboronic Acid phenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(OAc)2 / Ligand (e.g., SPhos) Pd_catalyst->Reaction_Vessel Base Base (e.g., K3PO4) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 6-Methyl-2-phenylbenzoic Acid Purification->Product

Caption: Proposed Suzuki-Miyaura coupling workflow.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv.) and a suitable phosphine ligand such as SPhos (0.04 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the desired 6-Methyl-2-phenylbenzoic acid.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides.[4][5] While it often requires harsher reaction conditions (high temperatures) than palladium-catalyzed couplings, it can be an effective alternative, particularly for large-scale synthesis.

G cluster_reactants Reactants cluster_reagents Reagents 2-iodotoluene 2-Iodotoluene Reaction_Vessel Reaction Mixture 2-iodotoluene->Reaction_Vessel 2-iodobenzoic_acid 2-Iodobenzoic Acid 2-iodobenzoic_acid->Reaction_Vessel Copper Copper Powder (activated) Copper->Reaction_Vessel Solvent High-boiling Solvent (e.g., DMF, Nitrobenzene) Solvent->Reaction_Vessel High_Temp High Temperature (>200 °C) Reaction_Vessel->High_Temp Workup Acidic Workup & Extraction High_Temp->Workup Purification Purification Workup->Purification Product 6-Methyl-2-phenylbenzoic Acid Purification->Product

Caption: Proposed Ullmann condensation workflow.

  • Reactant Preparation: In a round-bottom flask, combine 2-iodobenzoic acid (1.0 equiv.), 2-iodotoluene (1.5 equiv.), and activated copper powder (2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Reaction: Heat the mixture to a high temperature (typically > 200 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction mixture with dilute hydrochloric acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography or recrystallization.

Directed ortho-Lithiation and Arylation

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings ortho to a directing group, such as a carboxylic acid.[6][7] This method allows for the regioselective introduction of a phenyl group at the 2-position of 6-methylbenzoic acid.

  • Substrate Preparation: Dissolve 6-methylbenzoic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C and add a strong lithium base, such as lithium diisopropylamide (LDA) (2.2 equiv.), dropwise. Stir for 1-2 hours at this temperature to ensure complete deprotonation and ortho-lithiation.

  • Transmetalation (optional but recommended): To the lithiated species, add a solution of anhydrous zinc chloride (1.2 equiv.) in THF to form the more stable organozinc intermediate.

  • Cross-Coupling: Add iodobenzene (1.5 equiv.) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, acidify with dilute HCl, and extract with ethyl acetate. The subsequent purification would follow the steps outlined in the previous methods.

Predicted Physicochemical Properties

The physicochemical properties of 6-Methyl-2-phenylbenzoic acid can be predicted based on its structure and by comparison with known analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₂O₂Based on the chemical structure.
Molecular Weight 212.24 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for aromatic carboxylic acids.
Melting Point 120-140 °C (estimated)Similar to other methylated biphenyl carboxylic acids.
Solubility Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate); sparingly soluble in water.The non-polar biphenyl structure dominates, but the carboxylic acid provides some polarity.
pKa ~4-5The carboxylic acid proton's acidity will be influenced by the electronic effects of the aromatic rings.

Potential Applications and Future Research Directions

While specific applications for 6-Methyl-2-phenylbenzoic acid have not been reported, the broader class of biphenyl carboxylic acids has numerous applications, suggesting potential avenues for research:

  • Pharmaceutical Intermediates: Biphenyl carboxylic acids are key intermediates in the synthesis of various pharmaceuticals. For instance, they are precursors to the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[8]

  • Agrochemicals: Certain substituted biphenyls exhibit pesticidal and herbicidal activities.

  • Materials Science: The rigid biphenyl unit makes these compounds suitable for the synthesis of liquid crystals, polymers with high thermal stability, and luminescent materials.[9]

Future research on 6-Methyl-2-phenylbenzoic acid could involve its synthesis and characterization, followed by screening for biological activities, such as anti-inflammatory, anti-cancer, or anti-microbial properties. Its utility as a building block in the synthesis of more complex molecules also warrants investigation.

Conclusion

Although the discovery and history of 6-Methyl-2-phenylbenzoic acid are not documented, a robust understanding of modern synthetic organic chemistry allows for the confident prediction of its synthesis and properties. The Suzuki-Miyaura coupling represents a highly efficient and versatile method for its preparation, with the Ullmann condensation and directed ortho-lithiation serving as viable alternatives. The predicted physicochemical properties suggest a stable, crystalline solid with potential applications in medicinal chemistry and materials science. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the potential of this and other novel substituted biphenyl carboxylic acids.

References

  • Ullmann, F. Ueber eine neue Methode zur Darstellung von Diaryläthern. Ber. Dtsch. Chem. Ges.1903, 36, 2382–2384.
  • Butruille, J.-R.; Pinnavaia, T. J. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102, 1359–1470.
  • Pavia, M. R.; Cohen, M. P.; Dilley, G. J.; Dubuc, G. R.; Durgin, T. L.; Forman, F. W.; Hediger, M. E.; Milot, G.; Powers, T. S.; Sucholeiki, I.; Zhou, S.; Hangauer, D. G. The design and synthesis of substituted biphenyl libraries. Bioorg. Med. Chem.1996, 4, 659–666.
  • Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron1998, 54, 263–303.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Jain, Z. J.; et al. Biological deeds of Biphenyl derivatives - A short Review. IJSDR2019, 4, 1-10.
  • Ali, H. A.; Ismail, M. A.; Fouda, A. E.-A. S.; Ghaith, E. A. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv.2023, 13, 19851-19890.
  • Gooßen, L. J.; Deng, G.; Levy, L. M. Two Methods for Direct ortho-Arylation of Benzoic Acids. Org. Lett.2006, 8, 4553–4555.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37, 2046–2067.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998, 37, 3387–3388.
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General, Efficient, and Versatile Catalyst System for the Suzuki Cross-Coupling of Aryl Chlorides. J. Am. Chem. Soc.1999, 121, 9550–9561.
  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron2002, 58, 9633–9695.
  • Leadbeater, N. E.; Marco, M. Preparation of Palladium(0) on Charcoal from Palladium(II) Acetate in the Presence of Triphenylphosphine: A Highly Active Catalyst for Suzuki, Heck, and Sonogashira Reactions. J. Org. Chem.2003, 68, 5660–5667.
  • Bedford, R. B.; Cazin, C. S. J. High-Activity Catalysts for Suzuki Coupling: The End of the Road for Palladium? Angew. Chem. Int. Ed.2003, 42, 112–115.
  • Snieckus, V. Directed ortho metalation. Toluamide and thiotoluamide directors.
  • Tilly, D.; Samanta, S. S.; Castanet, A.-S.; De, A.; Mortier, J. Directed lithiation of unprotected benzoic acids. Eur. J. Org. Chem.2006, 2006, 174–181.
  • Bringmann, G.; Mortimer, A. J. P.; Keller, P. A.; Gresser, M. J.; Garner, J.; Breuning, M. Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angew. Chem. Int. Ed.2005, 44, 5384–5427.
  • Yin, L.; Liebscher, J.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544–4568.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461–1473.
  • Bellina, F.; Carpita, A.; Rossi, R. Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis2004, 2004, 2419–2440.
  • Anant, P.; Bhor, M. D.; Bhanage, B. M.
  • Goodby, J. W.; et al. The design and synthesis of new liquid-crystalline materials. Liq. Cryst.2008, 35, 1113-1137.

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A Senior Application Scientist's Guide to the Theoretical Calculation of 6-Methyl-2-phenylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, computational chemistry has become an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth technical overview of the theoretical calculations for 6-Methyl-2-phenylbenzoic acid, a biphenyl carboxylic acid derivative with a structural motif found in various pharmacologically active compounds.[3][4] This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. We will explore the causality behind computational choices, from initial molecular modeling to advanced simulations, to fully characterize this molecule's potential in a drug development context.

Introduction: The "Why" of Theoretical Calculations for 6-Methyl-2-phenylbenzoic Acid

6-Methyl-2-phenylbenzoic acid belongs to the biphenyl carboxylic acid class of compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The specific substitution pattern of a methyl group and a phenyl ring on the benzoic acid core introduces unique conformational and electronic properties that warrant a detailed theoretical investigation.

Why focus on theoretical calculations? Traditional drug discovery is a long and expensive process.[5] Computational methods allow for a rapid, cost-effective in silico screening and characterization of molecules, prioritizing experimental efforts on the most promising candidates.[1][6] For 6-Methyl-2-phenylbenzoic acid, theoretical calculations can:

  • Elucidate its three-dimensional structure and conformational preferences: Understanding the molecule's shape is fundamental to predicting its interaction with biological targets.

  • Determine its electronic properties: These properties govern its reactivity, solubility, and ability to form key interactions with a target protein.

  • Predict its binding affinity and mode to a biological target: This is crucial for assessing its potential as a drug candidate.[7]

  • Simulate its dynamic behavior in a biological environment: This provides a more realistic picture of its interactions and stability.[8]

This guide will walk you through the essential theoretical calculations, providing not just the "how," but the critical "why" behind each step.

Foundational Analysis: Molecular Structure and Conformation

The first step in any theoretical study is to understand the molecule's intrinsic properties. For 6-Methyl-2-phenylbenzoic acid, the dihedral angle between the two phenyl rings is a key determinant of its overall shape and biological activity.

Conformational Search: Exploring the Energy Landscape

A molecule's conformation is not static. A thorough conformational search is essential to identify low-energy structures that are likely to be biologically relevant.

Workflow for Conformational Analysis:

Caption: Workflow for Conformational Analysis.

Protocol for Conformational Search:

  • Initial Structure Generation: Build the 3D structure of 6-Methyl-2-phenylbenzoic acid using a molecular builder (e.g., Avogadro, GaussView).

  • Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the conformational space. This is computationally less expensive than quantum mechanical methods.

  • Clustering and Selection: Group the resulting conformers by structural similarity and select the unique, low-energy conformers for further analysis.

  • Quantum Mechanical Optimization: Refine the geometry of the selected conformers using a higher level of theory, such as Density Functional Theory (DFT).

Quantum Chemical Calculations: Unveiling Electronic Properties with DFT

Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure of molecules.[9] It provides a good balance between accuracy and computational cost for systems of this size.[10]

Key DFT-Derived Properties for Drug Discovery
  • Optimized Geometry: Provides the most stable 3D structure.

  • HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for understanding non-covalent interactions.

  • Spectroscopic Properties (IR, NMR): Calculated spectra can be compared with experimental data to validate the computed structure.

Table 1: Representative DFT Calculation Protocol

ParameterRecommendationRationale
Functional B3LYP-D3A widely used hybrid functional with a dispersion correction (D3) to account for van der Waals interactions, which are important for non-covalent binding.
Basis Set 6-31G(d,p) or largerA good balance of accuracy and computational cost for organic molecules. The (d,p) indicates the addition of polarization functions for heavier atoms and hydrogens, respectively.
Solvation Model Implicit (e.g., PCM)Simulates the effect of a solvent (e.g., water) on the molecule's properties without explicitly modeling solvent molecules.[10]
Calculation Type Geometry Optimization followed by Frequency AnalysisThe optimization finds the minimum energy structure, and the frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides thermodynamic data.

Molecular Docking: Predicting Binding to a Biological Target

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][11] This is a cornerstone of structure-based drug design.

The Molecular Docking Workflow

Caption: Molecular Docking Workflow.

Step-by-Step Molecular Docking Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[12]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the low-energy conformer of 6-Methyl-2-phenylbenzoic acid obtained from the DFT calculations.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD) to sample different orientations and conformations of the ligand within the binding site.[7][13]

  • Analysis of Results:

    • Binding Poses: Visualize the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • Binding Affinity: The docking score provides an estimate of the binding free energy. Lower scores generally indicate stronger binding.[11]

Molecular Dynamics Simulations: A Dynamic Perspective

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[8][14] MD simulations are computationally intensive but provide valuable insights into the stability of the binding pose and the role of solvent.

Key Insights from MD Simulations:

  • Stability of the Binding Pose: Assess whether the docked pose is stable over the course of the simulation.

  • Conformational Changes: Observe any induced-fit effects where the protein or ligand changes conformation upon binding.

  • Role of Water Molecules: Identify key water molecules that may mediate ligand-protein interactions.

  • Binding Free Energy Calculations: More rigorous methods like MM/PBSA or free energy perturbation (FEP) can provide more accurate estimates of binding affinity.[12]

Typical MD Simulation Protocol:

  • System Setup: Place the docked ligand-protein complex in a box of explicit solvent (e.g., water) and add ions to neutralize the system.

  • Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run: Run the simulation for a desired length of time (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular interactions.

Data Synthesis and Application in Drug Development

The true power of theoretical calculations lies in their integration to guide experimental work.

Table 2: Integrating Theoretical Data for Decision Making

Theoretical ResultImplication for Drug DevelopmentNext Experimental Step
Favorable conformational and electronic properties The molecule has the intrinsic potential to be a good ligand.Synthesize the compound.
High predicted binding affinity to a target The molecule is a promising hit for the target.Perform in vitro binding assays.
Stable binding pose in MD simulations The predicted binding mode is likely to be accurate.Co-crystallize the ligand with the protein to confirm the binding mode.
Identification of key interactions Provides a roadmap for structure-activity relationship (SAR) studies.Synthesize analogs to probe the importance of these interactions.

Conclusion

The theoretical calculation of 6-Methyl-2-phenylbenzoic acid provides a comprehensive, multi-faceted understanding of its potential as a drug candidate. By systematically applying a suite of computational tools, from conformational analysis and DFT to molecular docking and MD simulations, researchers can make more informed decisions, ultimately accelerating the drug discovery pipeline.[15] This in silico-first approach, grounded in the principles of physical chemistry, is a powerful strategy for navigating the complex landscape of modern medicinal chemistry.

References

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  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
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Methodological & Application

experimental protocol for the synthesis of 6-Methyl-2-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Methyl-2-phenylbenzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction

6-Methyl-2-phenylbenzoic acid is a biphenyl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Biphenyl structures are prevalent in pharmaceuticals, liquid crystals, and advanced polymers due to their rigid, planar nature which facilitates specific molecular interactions.[1][2] This document provides a detailed, field-proven protocol for the synthesis of 6-Methyl-2-phenylbenzoic acid, designed for researchers in organic synthesis and drug development.

The selected synthetic strategy is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its reliability, high yields, and tolerance of a wide range of functional groups, making it one of the most effective methods for constructing carbon-carbon bonds between aryl moieties.[3][4] The protocol will detail the coupling of commercially available 2-bromo-6-methylbenzoic acid with phenylboronic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and product validation techniques to ensure a reproducible and successful synthesis.

Reaction Scheme

The overall transformation is depicted below:

  • Reactants : 2-bromo-6-methylbenzoic acid and Phenylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base : Potassium Carbonate (K₂CO₃)

  • Solvent : 1,4-Dioxane and Water

  • Product : 6-Methyl-2-phenylbenzoic acid

(Self-generated image, not from search results)

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which involves a palladium(0) catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-bromo-6-methylbenzoic acid), inserting itself into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to a Pd(II) complex.

  • Transmetalation : The organoboron compound (phenylboronic acid), activated by the base, transfers its phenyl group to the Pd(II) complex, displacing the halide. The base is critical here, as it forms a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻) that facilitates the transfer.

  • Reductive Elimination : The two organic groups (the methyl-benzoyl and phenyl moieties) on the Pd(II) complex couple and are ejected from the coordination sphere, forming the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Aryl-Pd(II)-Halide Complex oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Diaryl-Pd(II) Complex transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 6-Methyl-2-phenylbenzoic acid reductive_elimination->product aryl_halide 2-bromo-6-methylbenzoic acid aryl_halide->oxidative_addition boronic_acid Phenylboronic acid + Base boronic_acid->transmetalation Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Suzuki Coupling (Heat to 95°C, 6-12h) setup->reaction workup 3. Acidic Work-up (Cool, add HCl) reaction->workup extraction 4. Extraction (Diethyl Ether) workup->extraction purification 5. Base Wash & Re-acidification (NaHCO₃ then HCl) extraction->purification isolation 6. Isolation (Filter and Dry) purification->isolation characterization 7. Product Characterization (NMR, MP, IR) isolation->characterization

Sources

Application Note: 6-Methyl-2-phenylbenzoic Acid as a Novel Ligand for Challenging Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide introduces 6-Methyl-2-phenylbenzoic acid as a promising and rationally designed ligand for palladium-catalyzed cross-coupling reactions. Capitalizing on the principles of steric hindrance and the well-documented role of carboxylic acids in modulating catalytic cycles, this document provides a detailed protocol for its application in the Suzuki-Miyaura coupling of sterically hindered substrates. We will delve into the mechanistic rationale for its efficacy, present a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to overcome common challenges in the synthesis of complex biaryl scaffolds.

Introduction: The Rationale for 6-Methyl-2-phenylbenzoic Acid in Cross-Coupling Catalysis

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1][2] However, the synthesis of sterically congested biaryls, particularly those with multiple ortho-substituents, remains a formidable challenge. Such transformations are often plagued by low yields due to slow oxidative addition and reductive elimination steps.[3]

To address this, significant research has focused on the design of bulky and electron-rich ligands, predominantly phosphine-based, that can accelerate these key steps in the catalytic cycle.[4][5] An emerging and highly promising class of ancillary ligands are carboxylic acids. Their ability to participate in the catalytic cycle, for instance by facilitating C-H activation or modulating the electronic properties of the metal center, has been increasingly recognized.[6][7][8]

Herein, we propose the use of 6-Methyl-2-phenylbenzoic acid as a highly effective ligand for demanding Suzuki-Miyaura couplings. Its unique structural features—a biaryl backbone and an ortho-methyl group—create a sterically demanding environment around the coordinating carboxylate. This steric hindrance is hypothesized to promote the formation of monoligated, highly reactive Pd(0) species and facilitate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[3] The "ortho-effect" of the methyl group also influences the spatial orientation of the carboxylate, potentially enhancing its interaction with the palladium center.[9]

This application note will provide a comprehensive guide to leveraging the unique properties of 6-Methyl-2-phenylbenzoic acid in Suzuki-Miyaura reactions, offering a cost-effective and operationally simple alternative to complex phosphine ligands.

Mechanistic Insights: The Role of a Sterically Hindered Carboxylic Acid Ligand

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination.[1] The introduction of a sterically hindered carboxylic acid ligand like 6-Methyl-2-phenylbenzoic acid is postulated to influence the catalytic cycle in several beneficial ways:

  • Ligand Exchange and Formation of the Active Catalyst: The carboxylic acid ligand can readily displace other ligands, such as acetate from a Pd(OAc)₂ precursor, to form an in-situ palladium-carboxylate complex.

  • Promotion of Oxidative Addition: While bulky phosphine ligands are well-known to promote this step, the electronic environment created by the carboxylate ligand can also influence the rate of oxidative addition of the aryl halide to the Pd(0) center.

  • Facilitation of Transmetalation: The base plays a crucial role in the transmetalation step. The carboxylate ligand can act as an internal base or influence the coordination sphere of the palladium, thereby affecting the rate of transfer of the aryl group from the boronic acid.

  • Acceleration of Reductive Elimination: This is where sterically hindered ligands exhibit their most significant impact. The steric clash between the bulky ligand and the two aryl groups on the palladium center forces them into a conformation that favors C-C bond formation and subsequent reductive elimination to release the biaryl product. This is often the turnover-limiting step in couplings of hindered substrates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (L = 6-Methyl-2-phenylbenzoic acid) OA Oxidative Addition PdII_Aryl Ar¹-Pd(II)-X      |      L OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar¹-Pd(II)-Ar²      |      L TM->PdII_Diaryl RE Reductive Elimination RE->Pd0 Product Ar¹-Ar² RE->Product ArX Ar¹-X ArBOH Ar²-B(OH)₂ + Base

Figure 2: Step-by-step experimental workflow.

Detailed Steps:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1,3-dimethoxybenzene (217 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), 6-methyl-2-phenylbenzoic acid (8.5 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions.Ensure solvents are properly degassed and reagents are dry. Use a freshly opened bottle of Pd(OAc)₂. Increase catalyst loading to 3-5 mol%.
Protodeboronation of Boronic Acid Presence of excess water; Base strength.Use anhydrous K₃PO₄. Minimize the amount of water in the solvent system. Consider using a weaker base like K₂CO₃.
Homocoupling of Boronic Acid Oxygen contamination; Slow transmetalation.Ensure a rigorously inert atmosphere. A slightly higher catalyst loading might favor the cross-coupling pathway.
Incomplete Reaction Insufficient reaction time or temperature; Steric hindrance.Increase the reaction time. Cautiously increase the temperature to 110 °C. A higher boiling solvent like dioxane could be considered. Increase ligand to palladium ratio to 3:1.

Conclusion

6-Methyl-2-phenylbenzoic acid represents a rationally designed, sterically hindered carboxylic acid ligand that shows great promise for facilitating challenging Suzuki-Miyaura cross-coupling reactions. Its operational simplicity, low cost, and air-stability make it an attractive alternative to more complex and sensitive phosphine-based ligands. The protocol provided herein serves as a robust starting point for the synthesis of sterically congested biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials. Further exploration of its utility in other cross-coupling reactions, such as Buchwald-Hartwig amination and C-H activation, is highly encouraged.

References

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health. Available at: [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. National Institutes of Health. Available at: [Link]

  • Roles of Ligand and Oxidant in Pd(II)-Catalyzed and Ligand-Enabled C(sp3)−H Lactonization in Aliphatic Carboxylic Acid: Mechanistic Studies. ResearchGate. Available at: [Link]

  • Roles of Ligand and Oxidant in Pd(II)-Catalyzed and Ligand-Enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid: Mechanistic Studies. ACS Publications. Available at: [Link]

  • Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available at: [Link]

  • Catalytic C-N and C-H Bond Activation: ortho-Allylation of Benzoic Acids with Allyl Amines. ACS Publications. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. National Institutes of Health. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. ResearchGate. Available at: [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • How does ortho-effect work in benzoic acids?. Khan Academy. Available at: [Link]

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group, Princeton University. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]

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The Synthetic Utility of Biphenyl-2-Carboxylic Acid Scaffolds in Modern Pharmaceutical Development: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quest for 6-Methyl-2-phenylbenzoic acid

In the landscape of pharmaceutical synthesis, certain molecular scaffolds emerge as "privileged structures," consistently appearing in a multitude of bioactive compounds. The biphenyl-2-carboxylic acid framework is a prominent member of this class, valued for its conformational properties and its role as a key precursor to a range of therapeutics.[1][2] This guide was initially conceived to explore the specific applications of a single derivative, 6-Methyl-2-phenylbenzoic acid . However, an extensive review of the scientific and patent literature reveals a notable scarcity of documented applications for this particular molecule in pharmaceutical synthesis. While commercially available for research and custom synthesis, its role as a key intermediate in the development of established drugs is not prominently reported.

This observation is, in itself, a valuable insight. It suggests that while the broader biphenyl-2-carboxylic acid motif is of immense pharmaceutical interest, specific substitution patterns dictate the ultimate utility and prevalence of a given derivative. Therefore, this document has been expanded to provide a more comprehensive and practical guide for researchers. We will focus on the well-established and highly impactful applications of the core biphenyl-2-carboxylic acid scaffold and its closely related analogues, thereby providing a robust framework of knowledge that can be extrapolated to novel derivatives like 6-Methyl-2-phenylbenzoic acid.

I. The Biphenyl-2-Carboxylic Acid Motif: A Cornerstone in Medicinal Chemistry

The biphenyl-2-carboxylic acid structure is characterized by two phenyl rings linked by a single bond, with a carboxylic acid group at the 2-position of one of the rings. This arrangement imparts a unique three-dimensional architecture that is conducive to interactions with biological targets.[1] The phenyl rings can engage in π-stacking and hydrophobic interactions, while the carboxylic acid group serves as a versatile handle for forming salts, esters, and amides, or for participating in hydrogen bonding.

Derivatives of this scaffold are particularly significant as intermediates in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used to treat hypertension and other cardiovascular conditions.

II. Application Focus: Synthesis of Angiotensin II Receptor Blockers (ARBs)

The most prominent application of biphenyl-2-carboxylic acid derivatives is in the synthesis of the "sartan" class of antihypertensive drugs. A key intermediate in the synthesis of several sartans, including Telmisartan, is a functionalized biphenyl-2-carboxylic acid derivative.

Case Study: The Role of a Biphenyl-2-Carboxylic Acid Intermediate in Telmisartan Synthesis

Telmisartan is a potent and long-acting angiotensin II receptor blocker. While the initial total synthesis of Telmisartan did not directly start with a pre-formed biphenyl-2-carboxylic acid, many modern and improved synthetic routes rely on the late-stage introduction of a biphenyl-2-carboxylic acid moiety. A crucial building block in several reported syntheses is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or its esters. This intermediate provides the necessary biphenyl backbone and a reactive benzylic bromide for alkylation of the benzimidazole core of Telmisartan.

The general synthetic strategy is depicted in the workflow below:

Telmisartan_Synthesis_Workflow A Benzimidazole Core (e.g., DMPBB) C Alkylation Reaction A->C B Biphenyl-2-carboxylic acid derivative (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate) B->C D Telmisartan Ester C->D Formation of C-N bond E Hydrolysis D->E Ester cleavage F Telmisartan E->F

Figure 1: Generalized workflow for the synthesis of Telmisartan highlighting the coupling of the benzimidazole core with a biphenyl-2-carboxylic acid derivative.

III. Protocols and Methodologies

While a specific protocol for the direct use of 6-Methyl-2-phenylbenzoic acid is not available, we can detail a representative protocol for a key transformation involving a related biphenyl-2-carboxylic acid derivative in the synthesis of a sartan-type drug. The following protocol is a generalized procedure based on common synthetic routes for angiotensin II receptor blockers.

Protocol 1: Alkylation of a Benzimidazole Intermediate with a Biphenyl-2-carboxylic Acid Derivative

Objective: To couple a functionalized biphenyl-2-carboxylic acid derivative with a benzimidazole core, a key step in the synthesis of many angiotensin II receptor blockers.

Materials:

  • 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole (DMPBB)

  • tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Methanol

  • Acetic acid

  • Water

Procedure:

  • To a solution of ethylene glycol, add potassium hydroxide and stir until dissolved.

  • Add the benzimidazole intermediate (DMPBB) to the solution at room temperature.

  • Slowly add the tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.

  • Heat the reaction mixture to 150-155°C and maintain for 15-18 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to 30-35°C.

  • Dilute the mixture with methanol.

  • Precipitate the product by adding acetic acid.

  • Further dilute with water and stir for 90 minutes.

  • Filter the crude product and wash with water.

  • The resulting solid is the tert-butyl ester of the final drug, which can then be hydrolyzed to the carboxylic acid (the active pharmaceutical ingredient) using standard methods, such as treatment with trifluoroacetic acid or methanolic HCl.

Data Summary Table:

ParameterValue/ConditionRationale
Base Potassium hydroxideA strong base is required to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack on the benzylic bromide.
Solvent Ethylene glycolA high-boiling polar aprotic solvent suitable for high-temperature reactions.
Temperature 150-155°CHigh temperature is necessary to drive the alkylation reaction to completion.
Work-up Acidic precipitationNeutralization with acetic acid protonates the product, reducing its solubility and allowing for isolation by filtration.

IV. Future Perspectives and the Potential Role of 6-Methyl-2-phenylbenzoic Acid

While direct applications of 6-Methyl-2-phenylbenzoic acid are not currently widespread, its structure presents intriguing possibilities for the synthesis of novel pharmaceutical agents. The presence of the methyl group at the 6-position could introduce steric hindrance that influences the dihedral angle between the two phenyl rings. This conformational restriction could be exploited to design more rigid and selective ligands for various biological targets.

The synthetic pathway to access derivatives of 6-Methyl-2-phenylbenzoic acid for further elaboration would likely involve modern cross-coupling reactions.

Future_Synthesis A 2-Bromo-3-methylbenzoic acid derivative C Suzuki Coupling A->C B Phenylboronic acid B->C D 6-Methyl-2-phenylbenzoic acid derivative C->D Pd-catalyzed cross-coupling E Further Functionalization D->E F Novel Bioactive Molecules E->F

Figure 2: A plausible synthetic route for the preparation and functionalization of 6-Methyl-2-phenylbenzoic acid derivatives for drug discovery.

Researchers interested in exploring the potential of 6-Methyl-2-phenylbenzoic acid could utilize it as a scaffold to synthesize novel analogues of existing drugs or to develop new chemical entities targeting a range of receptors and enzymes where the biphenyl motif is known to be active.

V. Conclusion

The biphenyl-2-carboxylic acid scaffold is a versatile and valuable building block in pharmaceutical synthesis, with its most notable application being in the preparation of angiotensin II receptor blockers. While the specific derivative, 6-Methyl-2-phenylbenzoic acid, is not yet a prominent player in this field, the established chemistry of its parent structure provides a clear roadmap for its potential future applications. By understanding the principles and protocols outlined in this guide, researchers can better appreciate the utility of this important class of molecules and may be inspired to unlock the untapped potential of novel derivatives in the ongoing quest for new and improved medicines.

References

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  • Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.
  • WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents. (n.d.).
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  • Discovery of a new generation of angiotensin receptor blocking drugs. (2022). Computational and Structural Biotechnology Journal, 20, 2189-2201.
  • TELMISARTAN PART 2/3 - New Drug Approvals. (2015). Retrieved January 22, 2026, from [Link]

  • Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center. (2015). European Journal of Medicinal Chemistry, 105, 124-138.
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  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (2021). Molecules, 26(11), 3247.
  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-332.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

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Introduction: The Rationale for a Hindered Biaryl Carboxylic Acid Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 6-Methyl-2-phenylbenzoic Acid as a Sterically Hindered Brønsted Acid Catalyst

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis, properties, and potential catalytic applications of 6-Methyl-2-phenylbenzoic acid. While not a ubiquitously documented catalyst, its unique structural features present a compelling case for its use in specialized organic transformations. This guide elucidates the principles behind its potential catalytic activity, grounded in the established field of Brønsted acid organocatalysis, and provides detailed protocols for its synthesis and a representative catalytic application.

6-Methyl-2-phenylbenzoic acid belongs to the class of biphenyl carboxylic acids, compounds that serve as crucial building blocks in materials science and pharmaceuticals.[1] Its structure is distinguished by three key features: a robust biphenyl scaffold, a Brønsted acidic carboxylic acid group, and a methyl group positioned ortho to the carboxyl function. This ortho-methyl group imparts significant steric hindrance around the acidic proton and its conjugate base, the carboxylate.

In the realm of organocatalysis, chiral Brønsted acids have emerged as powerful tools for a vast array of asymmetric transformations.[2] While highly acidic species like phosphoric acids have been extensively studied, carboxylic acids, with their intermediate pKa values, offer a unique catalytic profile suitable for activating a different range of substrates.[3] The steric bulk in 6-Methyl-2-phenylbenzoic acid can be leveraged to:

  • Create a defined, chiral-like pocket around the catalytic site, potentially influencing the stereoselectivity of a reaction.

  • Prevent catalyst self-aggregation, leading to more predictable kinetics.

  • Modulate substrate binding, offering regioselectivity for reactions with substrates bearing multiple reactive sites.

  • Stabilize reactive intermediates through non-covalent interactions within the catalyst's aromatic framework.

This guide will first detail the reliable synthesis of the catalyst itself and then explore its application in a representative acid-catalyzed reaction, the Fischer-Speier esterification, with a focus on sterically demanding substrates.

Synthesis of 6-Methyl-2-phenylbenzoic Acid

The most robust and versatile method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This protocol details the palladium-catalyzed coupling of 2-bromo-6-methylbenzoic acid with phenylboronic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Materials and Equipment:

  • 2-bromo-6-methylbenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel, rotary evaporator

  • Celite pad for filtration

  • Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine

Step-by-Step Procedure:

  • Reactor Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methylbenzoic acid (1.0 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene/water solvent mixture.

  • Reagent Addition: Add phenylboronic acid (1.2 equiv) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-bromo-6-methylbenzoic acid is consumed.

  • Cooling and Filtration: Cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional toluene.

  • Workup: Transfer the filtrate to a separatory funnel. Add water and separate the layers. The product will be in the aqueous layer as its potassium salt.

  • Acidification: Carefully acidify the aqueous layer with 1 M HCl with cooling until the pH is ~2. A white precipitate of 6-Methyl-2-phenylbenzoic acid will form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system such as ethanol/water or toluene/heptane to obtain the pure product.

Synthesis Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification setup 1. Combine Reactants (2-bromo-6-methylbenzoic acid, K₂CO₃) & Catalysts (Pd(OAc)₂, PPh₃) inert 2. Purge with N₂/Ar setup->inert solvents 3. Add Degassed Solvents (Toluene/H₂O) inert->solvents boronic 4. Add Phenylboronic Acid solvents->boronic reflux 5. Heat to 90 °C (12-16h) boronic->reflux workup 6. Cool, Filter, & Acidify (pH ~2 with HCl) reflux->workup extract 7. Extract with Ethyl Acetate workup->extract purify 8. Dry, Concentrate, & Recrystallize extract->purify product Pure 6-Methyl-2-phenylbenzoic acid purify->product

Caption: Workflow for the synthesis of 6-Methyl-2-phenylbenzoic acid.

Physicochemical Properties and Safe Handling

A thorough understanding of the catalyst's properties is essential for its effective and safe use.

PropertyValueSource/Analogy
Molecular Formula C₁₄H₁₂O₂-
Molar Mass 212.24 g/mol -
Appearance White to off-white crystalline solidAnalogy to similar biphenyls
Melting Point ~115-120 °CEstimated from analogs
pKa ~3.5 - 4.0Analogy to 2-phenylbenzoic acid
Solubility Soluble in MeOH, EtOH, Acetone, EtOAc; Insoluble in waterGeneral for carboxylic acids

Safety and Handling:

  • Hazard Class: Irritant. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Representative Application: Catalysis of Sterically Hindered Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, typically catalyzed by strong mineral acids like H₂SO₄.[4] However, these catalysts can cause degradation of sensitive substrates. Organocatalysts like 6-Methyl-2-phenylbenzoic acid offer a milder alternative. Its steric bulk makes it particularly well-suited for reactions involving hindered substrates, where it can provide a tailored catalytic environment.

Causality and Mechanistic Rationale

The catalytic cycle for Fischer esterification involves the activation of the carboxylic acid by protonation, rendering its carbonyl carbon more electrophilic.[4]

  • Protonation: The catalyst, 6-methyl-2-phenylbenzoic acid (ArCOOH), protonates the carbonyl oxygen of the substrate carboxylic acid (RCOOH). This is the key activation step.

  • Nucleophilic Attack: The alcohol (R'OH), acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The steric bulk of the catalyst's conjugate base (ArCOO⁻) does not interfere with this step, unlike a coordinating counter-ion might.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (H₂O).

  • Dehydration: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Regeneration: The catalyst's conjugate base (ArCOO⁻) deprotonates the ester, regenerating the catalyst (ArCOOH) and yielding the final ester product.

The steric hindrance provided by the ortho-methyl group is crucial. It prevents the catalyst from acting as a nucleophile itself and creates a defined pocket that can favor the approach of one substrate over another, potentially leading to enhanced selectivity in more complex systems.

Catalytic Cycle Diagram

Cat Catalyst (6-Me-2-Ph-C₆H₃COOH) Activated Protonated Acid [R-C(OH)₂]⁺ Cat->Activated H⁺ Transfer RCOOH Substrate (Carboxylic Acid) RCOOH->Activated ROH Substrate (Alcohol) Tetra Tetrahedral Intermediate ROH->Tetra Activated->Tetra + R'OH EsterH Protonated Ester Tetra->EsterH - H₂O Ester Ester Product (RCOOR') EsterH->Ester - H⁺ Cat_Anion Catalyst Anion H2O H₂O Cat_Anion->Cat H⁺ Transfer

Caption: Proposed catalytic cycle for Fischer esterification.

Detailed Protocol: Esterification of Pivalic Acid with Benzyl Alcohol

This protocol provides a practical example of using 6-Methyl-2-phenylbenzoic acid to catalyze the formation of a sterically hindered ester.

Materials and Equipment:

  • Pivalic acid (1.0 equiv)

  • Benzyl alcohol (1.5 equiv)

  • 6-Methyl-2-phenylbenzoic acid (0.1 equiv, 10 mol%)

  • Toluene (as solvent)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser

  • Magnetic stirrer, heating mantle

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add pivalic acid (1.0 equiv), 6-Methyl-2-phenylbenzoic acid (0.1 equiv), and toluene.

  • Reagent Addition: Add benzyl alcohol (1.5 equiv) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 111 °C for toluene). Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the limiting reagent (pivalic acid). The reaction is typically complete within 8-12 hours.

  • Cooling and Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution (2 x volumes) to remove the acidic catalyst and any unreacted pivalic acid.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl pivalate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Troubleshooting and Data Interpretation

ProblemPossible CauseSuggested Solution
Low Conversion / Slow Reaction Insufficient water removal.Ensure the Dean-Stark trap is functioning correctly. Consider using a drying agent like molecular sieves in the reaction flask.
Low catalyst activity or loading.Verify the purity of the catalyst. Increase catalyst loading to 15-20 mol%.
Difficult Catalyst Removal Incomplete basic wash.Perform an additional wash with NaHCO₃ or a dilute NaOH solution. Ensure vigorous mixing during the wash.
Side Product Formation Reaction temperature too high.Lower the reflux temperature by using a different solvent or applying a partial vacuum.

Conclusion and Future Outlook

6-Methyl-2-phenylbenzoic acid serves as an excellent model for a class of sterically defined Brønsted acid organocatalysts. Its straightforward synthesis and tunable structure open avenues for its application in various organic transformations beyond esterification. Future research could explore its efficacy in:

  • Asymmetric Catalysis: Resolution of the racemic acid could yield an enantiopure catalyst for asymmetric additions, cyclizations, or kinetic resolutions.

  • Protecting Group Chemistry: Catalyzing the formation and cleavage of acid-labile protecting groups like acetals and ketals with high selectivity.

  • Cascade Reactions: Initiating cascade sequences where the controlled acidity and steric environment are paramount.

By providing this detailed guide, we hope to empower researchers to explore the untapped potential of hindered biaryl carboxylic acids as practical and effective catalysts in modern organic synthesis.

References

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids. Google Patents.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Min, C., & Seidel, D. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(19), 5889-5902. Available at: [Link]

  • Ghosh, A., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8038-8046. Available at: [Link]

  • Request PDF. (n.d.). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Retrieved from [Link]

  • Shi, Z., et al. (1998). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 63(22), 7698-7703. Available at: [Link]

  • Gagnon, D., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(9), 1186. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • Wang, C., et al. (2021). Brønsted acid-catalyzed chlorination of aromatic carboxylic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 793-798. Available at: [Link]

  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
  • Wang, L., et al. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 6(90), 87639-87644. Available at: [Link]

  • Mandal, T., & Maiti, D. (2021). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Chemical Science, 12(10), 3586-3591. Available at: [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Kampen, D., Reisinger, C. M., & List, B. (2010). Chiral Brønsted acids for asymmetric organocatalysis. Topics in Current Chemistry, 291, 395-456. Available at: [Link]

  • Li, Z., et al. (2022). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters, 24(2), 527-532. Available at: [Link]

  • Baxter, A. D., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(2), 225-228. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

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HPLC method for the analysis of 6-Methyl-2-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 6-Methyl-2-phenylbenzoic acid

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Methyl-2-phenylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol grounded in established chromatographic principles. The methodology leverages a C18 stationary phase with a UV-optimized mobile phase to ensure high resolution, excellent peak symmetry, and reliable quantification. Each procedural step is detailed with an emphasis on the scientific rationale, ensuring the method is both reproducible and defensible, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Overview

6-Methyl-2-phenylbenzoic acid is an organic compound featuring a biphenyl core structure, which is a common motif in pharmacologically active molecules and advanced materials. Accurate quantification of this analyte is essential for process monitoring, quality control, and stability testing in various stages of research and development. This document provides a complete analytical workflow, from understanding the analyte's fundamental properties to implementing a fully validated HPLC method.

Physicochemical Properties of 6-Methyl-2-phenylbenzoic acid

Developing a selective HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. Direct experimental data for 6-Methyl-2-phenylbenzoic acid is not widely published; therefore, properties are estimated based on its structure and data from close structural analogs, such as 2-phenylbenzoic acid and other methylated biphenyl carboxylic acids.[1][2][3] The presence of the methyl group at the 6-position introduces significant steric hindrance, forcing the two phenyl rings into a non-planar conformation. This, along with its carboxylic acid functional group, dictates its chromatographic behavior.

PropertyValue (Estimated/Analog Data)Rationale & Implication for HPLC
Chemical Structure C₁₄H₁₂O₂The biphenyl backbone is non-polar, favoring retention on a reversed-phase (e.g., C18) column. The carboxylic acid group is a polar, ionizable handle.
Molecular Weight 212.24 g/mol [2][3]Essential for the accurate preparation of standard solutions of known concentration.
pKa ~4.0 - 4.2The acidity of the carboxylic acid group is critical. To ensure the analyte is in its non-ionized, more retained form and to achieve sharp, symmetrical peaks, the mobile phase pH must be controlled to be at least 2 units below the pKa.[4][5]
Solubility Poorly soluble in water; Soluble in organic solvents (Methanol, Acetonitrile).[6]Dictates the choice of solvent for preparing stock solutions and the composition of the sample diluent. The diluent should be compatible with the mobile phase to prevent peak distortion.
UV Absorbance (λmax) ~240-260 nmThe conjugated aromatic system provides strong UV absorbance, making UV detection highly suitable. An initial wavelength of 254 nm is a robust starting point, as it is commonly used for aromatic compounds.[7]

The Science of the Method: Rationale for Chromatographic Choices

The selection of each parameter in this HPLC method is a deliberate choice rooted in the chemical nature of 6-Methyl-2-phenylbenzoic acid. This section explains the causality behind the experimental design.

The Logic of Reversed-Phase Chromatography

A reversed-phase chromatographic system is employed, featuring a non-polar stationary phase (C18) and a polar mobile phase. This choice is dictated by the analyte's structure, which is predominantly hydrophobic due to its biphenyl core. The primary retention mechanism is the hydrophobic interaction between the analyte and the C18 alkyl chains of the stationary phase.

Critical Role of Mobile Phase pH

For ionizable compounds like carboxylic acids, mobile phase pH is the most critical factor influencing retention and peak shape.[4]

  • Above the pKa (pH > 4.2): The carboxylic acid group is deprotonated, forming the carboxylate anion (-COO⁻). This ionized form is highly polar and has minimal interaction with the non-polar C18 stationary phase, leading to poor or no retention.

  • Below the pKa (pH < 4.2): The carboxylic acid group is protonated (-COOH). This neutral, non-ionized form is significantly less polar, allowing for strong hydrophobic interactions with the stationary phase, resulting in good retention and sharp, symmetrical peaks.

Therefore, controlling the mobile phase pH at approximately 2.5 is essential. This is achieved by incorporating an acidifier like phosphoric acid or formic acid.[5]

cluster_0 Mobile Phase pH > pKa (~4.2) cluster_1 Mobile Phase pH < pKa (~4.2) Analyte_Ionized Analyte (Anionic) R-COO⁻ Retention_Low Low Retention (Elutes Early) Analyte_Ionized->Retention_Low High Polarity Analyte_Neutral Analyte (Neutral) R-COOH Retention_High Optimal Retention (Good Separation) Analyte_Neutral->Retention_High Low Polarity cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards (Build Calibration Curve) B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peaks F->G H Quantify Analyte G->H I Generate Report H->I

Sources

Application Note: High-Purity Recovery of 6-Methyl-2-phenylbenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 6-Methyl-2-phenylbenzoic acid using the recrystallization technique. The narrative delves into the fundamental principles governing solvent selection, the causality behind each procedural step, and advanced troubleshooting to overcome common challenges such as oiling out and low yield. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity solid compounds.

Introduction: The Imperative for Purity

6-Methyl-2-phenylbenzoic acid, a biphenyl carboxylic acid derivative, serves as a valuable building block in medicinal chemistry and materials science. The purity of such starting materials is paramount, as trace impurities can lead to undesirable side reactions, altered biological activity, and compromised final product integrity. Recrystallization is a powerful and widely employed purification technique for solid organic compounds.[1][2][3] The method is predicated on a fundamental principle: the solubility of a solid in a solvent is temperature-dependent.[4][5] By dissolving an impure compound in a suitable hot solvent to form a saturated solution and then allowing it to cool, the desired compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[1][4]

Physicochemical Profile: 6-Methyl-2-phenylbenzoic Acid

A thorough understanding of the compound's properties is critical for designing an effective purification strategy. While specific experimental data for 6-Methyl-2-phenylbenzoic acid is not extensively published, we can infer its characteristics from structurally similar analogs.

PropertyValue (Estimated/Analog Data)Source/Rationale
Molecular FormulaC₁₄H₁₂O₂-
Molar Mass212.24 g/mol [6]
Melting Point~100-115 °CEstimated based on 2-Methylbenzoic acid (102-104 °C)[7] and 2-Phenylbenzoic acid (111-113 °C).[8]
AppearanceWhite to off-white solidTypical for aromatic carboxylic acids.[9]
Solubility ProfileInsoluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.Based on general properties of benzoic acids and biphenyl compounds.[7][8]

The Cornerstone of Recrystallization: Strategic Solvent Selection

The success of any recrystallization procedure hinges on the choice of solvent.[5] An ideal solvent should not merely dissolve the compound but act as a purification medium.

Criteria for an Optimal Solvent

A suitable solvent must exhibit a steep solubility curve for the target compound, 6-Methyl-2-phenylbenzoic acid. This means it should:

  • Dissolve the compound sparingly or not at all at room temperature. [5]

  • Dissolve the compound completely at or near its boiling point. [5][10]

  • Allow for the re-formation of high-purity crystals upon cooling.

  • Either dissolve impurities completely at all temperatures or not at all , allowing them to be filtered off.[11]

  • Be chemically inert , not reacting with the compound to be purified.[1]

  • Possess a relatively low boiling point for easy removal from the purified crystals during the drying stage.[12]

  • Be non-toxic, inexpensive, and non-flammable for safe and practical handling.[1][12]

Solvent Screening Protocol

A preliminary small-scale solvent screen is essential. The principle of "like dissolves like" suggests that solvents of intermediate polarity may be effective for 6-Methyl-2-phenylbenzoic acid, which has both a polar carboxylic acid group and a nonpolar biphenyl scaffold.[13]

Procedure:

  • Place approximately 20-30 mg of crude 6-Methyl-2-phenylbenzoic acid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves readily, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add more solvent in small portions until the solid dissolves.[13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.

SolventBoiling Point (°C)PolarityExpected Behavior with 6-Methyl-2-phenylbenzoic Acid
Water100HighPoor solubility at all temperatures. Potential anti-solvent.
Ethanol78High-MediumGood solubility when hot, poor when cold. A strong candidate.
Isopropanol82MediumSimilar to ethanol, a good candidate.
Acetone56MediumMay be too effective a solvent, even when cold.
Ethyl Acetate77Medium-LowGood potential, worth testing.
Toluene111LowMay dissolve well when hot, but high boiling point makes it difficult to remove.[12]
Hexane69LowLikely poor solubility at all temperatures. Potential anti-solvent.
The Power of Mixed Solvents

If no single solvent meets all criteria, a mixed-solvent system is a powerful alternative.[14] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[2][15] For 6-Methyl-2-phenylbenzoic acid, a common and effective pair is ethanol (solvent) and water (anti-solvent) .

The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point).[14][15] A few drops of the hot "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Detailed Protocol for Recrystallization

This protocol assumes the use of a single solvent like ethanol or isopropanol. Modifications for a mixed-solvent system are noted.

Step 1: Dissolution of the Crude Solid
  • Action: Place the crude 6-Methyl-2-phenylbenzoic acid (e.g., 2.0 g) into an Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips.[16]

  • Causality: An Erlenmeyer flask's narrow neck minimizes solvent evaporation and prevents airborne contaminants from entering. Boiling chips ensure smooth boiling.

  • Action: Add a small amount of the chosen solvent to the flask, just enough to cover the solid.[13] Place the flask on a hot plate and bring the solvent to a gentle boil.

  • Action: Continue adding small portions of the hot solvent until the solid just completely dissolves.[17] It is critical to use the minimum amount of hot solvent necessary.[5]

  • Causality: Using the minimum volume creates a saturated solution upon cooling, which is essential for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved even when cold, reducing the final yield.

Step 2: Removal of Insoluble and Colored Impurities
  • Action (If colored impurities are present): Remove the flask from the heat. Allow it to cool slightly to prevent flash boiling in the next step. Add a very small amount (spatula tip) of activated charcoal to the solution.

  • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent frothing.

  • Action (If insoluble impurities are present or charcoal was added): Perform a hot gravity filtration. Preheat a separate Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed funnel on the hot plate. Place a fluted filter paper in the funnel.

  • Causality: Preheating the apparatus prevents the solution from cooling during filtration, which would cause the desired product to crystallize prematurely on the filter paper, leading to significant loss.[10][16]

  • Action: Pour the hot solution through the fluted filter paper into the preheated receiving flask.[18]

Step 3: Crystallization
  • Action: Cover the receiving flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on the benchtop.[17]

  • Causality: Slow cooling is crucial for the formation of large, well-defined, and pure crystals.[5] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

  • Action: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes.[16][17]

  • Causality: This step further decreases the solubility of the 6-Methyl-2-phenylbenzoic acid, maximizing the quantity of crystals that come out of the solution and thus increasing the final yield.

Step 4: Isolation and Washing of Crystals
  • Action: Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask. Place a piece of filter paper in the funnel, wet it with a small amount of the cold recrystallization solvent, and turn on the vacuum to seat the paper.

  • Action: Swirl the flask containing the crystals to create a slurry and pour it into the Büchner funnel.

  • Action: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Causality: The mother liquor contains the dissolved impurities. Washing removes this film from the crystal surfaces. The solvent must be ice-cold to avoid dissolving a significant amount of the purified product.

  • Action: Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

Step 5: Drying the Purified Product
  • Action: Carefully remove the filter cake of crystals from the funnel and spread them on a pre-weighed watch glass to air dry.[11] For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Causality: All residual solvent must be removed to obtain an accurate final weight for yield calculation and to prevent solvent interference in subsequent reactions or analyses.

Visualized Workflows and Principles

Recrystallization Process Flow

Recrystallization_Workflow Crude Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter 2. Hot Gravity Filtration (Remove Insolubles) Dissolve->Hot_Filter Cool 3. Slow Cooling & Ice Bath Hot_Filter->Cool Vacuum_Filter 4. Vacuum Filtration (Isolate Crystals) Cool->Vacuum_Filter Wash 5. Wash with Cold Solvent Vacuum_Filter->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-by-step workflow for the purification of 6-Methyl-2-phenylbenzoic acid.

Solubility Principle in Recrystallization

Solubility_Principle cluster_hot Hot Saturated Solution cluster_cold Cold Solution after Crystallization Hot_Compound Dissolved Compound Cold_Crystal Pure Crystalline Compound Hot_Compound->Cold_Crystal Cools & Crystallizes Hot_Impurity Dissolved Impurity Cold_Impurity Dissolved Impurity Hot_Impurity->Cold_Impurity Cools & Stays in Solution

Caption: Differential solubility of the compound vs. impurities upon cooling.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The solution is supersaturated above the compound's melting point; cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.[14]
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Very Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always wash with ice-cold solvent. Ensure filtration apparatus is properly preheated.
Product is Still Impure (checked by melting point)Cooling was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities present.Repeat the recrystallization, ensuring very slow, undisturbed cooling. Perform a new solvent screen to find a more selective solvent.

References

  • Amrita Vishwa Vidyapeetham. (2020). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1982). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 59(1), 61. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PubChem. (n.d.). 4-[4-(2-methylbutyl)phenyl]benzoic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • ChemBK. (2024). 2-Phenylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-methyl-4-phenylbenzoate. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Large-Scale Synthesis of 6-Methyl-2-phenylbenzoic Acid for Industrial Use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of 6-Methyl-2-phenylbenzoic Acid

6-Methyl-2-phenylbenzoic acid is a highly valuable biaryl carboxylic acid intermediate. Its sterically hindered structure is a key feature in the synthesis of advanced materials and, most notably, pharmacologically active compounds. The biaryl motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous drugs. Specifically, derivatives of 2-arylbenzoic acids are crucial precursors for a class of angiotensin II receptor antagonists (Sartans) used to treat hypertension. The industrial demand for a robust, scalable, and economically viable synthesis of this compound is therefore significant.

This guide provides a comprehensive overview of the synthetic strategies for 6-Methyl-2-phenylbenzoic acid, with a detailed focus on the most suitable method for large-scale industrial production: the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide a detailed step-by-step protocol, and discuss critical considerations for process optimization and safety.

Overview of Synthetic Strategies

Several methods can be envisioned for the construction of the C-C bond between the two aromatic rings. The selection of a route for industrial application hinges on factors such as cost of raw materials, catalyst efficiency, reaction conditions (temperature, pressure), atom economy, and safety.

  • Ullmann Condensation: A classical method involving copper-catalyzed coupling of an aryl halide with an organocopper reagent. This method often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper, leading to significant waste and purification challenges.

  • Direct C-H Arylation: A modern and atom-economical approach where a C-H bond on one arene is directly coupled with an aryl halide. While promising, these methods can sometimes suffer from issues with regioselectivity and often require specialized and expensive catalysts (e.g., rhodium, ruthenium), which may not yet be economically feasible for large-scale production of this specific target.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an organohalide and an organoboron compound has become the preeminent method for biaryl synthesis in the pharmaceutical industry.[1] Its advantages include mild reaction conditions, high functional group tolerance, excellent yields, and the commercial availability of a vast array of starting materials.[2] For the synthesis of 6-Methyl-2-phenylbenzoic acid, a sterically hindered biaryl, the Suzuki-Miyaura coupling is the most reliable and scalable option.[3][4]

Given these considerations, this guide will focus exclusively on the Suzuki-Miyaura cross-coupling pathway as the recommended industrial method.

Recommended Industrial Route: Suzuki-Miyaura Coupling

The synthesis of 6-Methyl-2-phenylbenzoic acid via Suzuki-Miyaura coupling involves the reaction of a 2-halo-6-methylbenzoic acid derivative with phenylboronic acid. The key challenge is overcoming the steric hindrance imposed by the ortho-methyl group, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Success on an industrial scale depends critically on the rational selection of the catalyst system, base, and solvent.

// Nodes SM [label="Starting Materials\n(2-Bromo-6-methylbenzoic Acid\n& Phenylboronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup\n(Reactor Charging, Inerting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\n(Catalyst, Base, Solvent, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Quenching, Phase Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; Precip [label="Product Precipitation\n(Acidification)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Filtration, Washing, Drying)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Final Product\n(6-Methyl-2-phenylbenzoic acid)\nQuality Control Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Setup [label="1. Charge Reagents"]; Setup -> Reaction [label="2. Add Catalyst & Solvents"]; Reaction -> Workup [label="3. Reaction Completion"]; Workup -> Precip [label="4. Isolate Aqueous Layer"]; Precip -> Purify [label="5. Collect Crude Product"]; Purify -> QC [label="6. Obtain Pure Product"]; } .dot Caption: Industrial workflow for the synthesis of 6-Methyl-2-phenylbenzoic acid.

The Catalytic Cycle: Overcoming Steric Hindrance

The choice of palladium catalyst and ligand is the most critical factor for a successful sterically hindered coupling.[3] Standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use a catalyst system that is both highly active and can accommodate the bulky substrates.

  • Palladium Pre-catalyst: Air- and moisture-stable palladium(II) pre-catalysts, such as palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes like SPhos-Pd-G2, are preferred for industrial applications due to their ease of handling.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are essential.[5][6] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which facilitates the difficult oxidative addition step with the sterically hindered 2-bromo-6-methylbenzoic acid. They also accelerate the final reductive elimination step to release the product. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice for this type of transformation.

Catalytic_Cycle

Detailed Industrial Protocol

This protocol is designed for the synthesis of 6-Methyl-2-phenylbenzoic acid on a multi-kilogram scale. All operations should be conducted in a suitable chemical reactor under an inert atmosphere (Nitrogen or Argon).

Reagents and Materials
Reagent/MaterialGradeMolar Mass ( g/mol )Typical Molar RatioNotes
2-Bromo-6-methylbenzoic Acid>98%215.041.0Limiting Reagent
Phenylboronic Acid>98%121.931.2 - 1.5Excess to drive reaction to completion.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst224.500.005 - 0.010.5 - 1.0 mol%
SPhosLigand410.470.01 - 0.02Ligand:Pd ratio of ~2:1
Potassium Phosphate (K₃PO₄)Anhydrous212.273.0Crucial for activating the boronic acid.[7]
TolueneAnhydrous92.14-Solvent
WaterDeionized18.02-Co-solvent
Hydrochloric Acid (HCl)3 M Aq.36.46-For acidification/precipitation
Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Oven-dry all glassware and transfer lines before use.

  • Charging Reagents: Charge the reactor with 2-Bromo-6-methylbenzoic Acid (1.0 eq), Phenylboronic Acid (1.3 eq), and anhydrous Potassium Phosphate (3.0 eq).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Catalyst Addition: In a separate, inerted glovebox or Schlenk flask, prepare a slurry of Palladium(II) Acetate (0.01 eq) and SPhos (0.02 eq) in a small amount of anhydrous toluene. Transfer this catalyst slurry to the main reactor via a cannula under positive nitrogen pressure.

  • Solvent Addition: Add anhydrous Toluene (approx. 5-10 volumes relative to the limiting reagent) and deionized, degassed water (approx. 1-2 volumes) to the reactor.

  • Reaction Execution:

    • Begin vigorous agitation.

    • Heat the reaction mixture to 80-90 °C. The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions, especially during scale-up.[8]

    • Monitor the reaction progress by HPLC or TLC (e.g., every 1-2 hours). The reaction is typically complete within 8-16 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete (consumption of starting material >99%), cool the mixture to room temperature.

    • Add water (approx. 5 volumes) to the reactor to dissolve the inorganic salts.

    • Transfer the biphasic mixture to a separation vessel. Allow the layers to separate.

    • Drain the lower aqueous layer. This layer contains the product as its potassium salt.

    • Wash the upper organic (toluene) layer with water (2 x 2 volumes) to back-extract any remaining product. Combine all aqueous layers.

    • Filter the combined aqueous layers through a pad of celite to remove the palladium catalyst.

  • Product Precipitation:

    • Transfer the clear aqueous solution to a clean, agitated reactor.

    • Cool the solution to 10-15 °C using a cooling jacket.

    • Slowly add 3 M Hydrochloric Acid to the solution, monitoring the pH. The product will precipitate as the pH drops below 4. Continue adding acid until the pH is ~2.

    • Stir the resulting slurry for 1-2 hours at 10-15 °C to ensure complete precipitation.

  • Purification and Drying:

    • Filter the precipitated solid using a Nutsche filter or centrifuge.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~6-7). This removes residual salts.

    • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

  • Quality Control: Analyze the final product for identity, purity (>99% by HPLC), residual solvents, and heavy metal content to ensure it meets specifications.

Process Optimization & Scale-Up Considerations

  • Safety: The Suzuki-Miyaura reaction can be exothermic.[8][9] A thorough safety assessment, including reaction calorimetry, is essential before scaling up to identify the maximum temperature of synthesis reaction (MTSR) and ensure adequate cooling capacity. Toluene is flammable and appropriate handling procedures must be in place.

  • Catalyst Loading: The catalyst loading should be optimized to be as low as possible without compromising reaction time or yield to minimize cost and reduce palladium contamination in the final product. Loadings as low as 0.1 mol% may be achievable.[10]

  • Palladium Removal/Recovery: Efficient removal of the palladium catalyst is critical for pharmaceutical applications. The filtration step is key, and in some cases, treatment with activated carbon or a metal scavenger may be required to meet regulatory limits (e.g., <10 ppm Pd).[10]

  • Waste Management: The primary by-products are inorganic salts (potassium bromide, phosphates) and boric acid. Aqueous waste streams will contain boric acid, which may require specific treatment before discharge.[10] The toluene solvent should be recovered and recycled where possible.

  • Troubleshooting: Low yields are often due to inefficient catalysis. Re-evaluate the ligand, base, or temperature. Side reactions like protodeboronation (loss of the boronic acid group) can be minimized by controlling the amount of base and water.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and scalable method for the industrial synthesis of 6-Methyl-2-phenylbenzoic acid. By carefully selecting a robust catalyst system featuring a bulky, electron-rich ligand like SPhos, the steric hindrance inherent in the substrates can be overcome to provide the target molecule in high yield and purity. Adherence to a well-defined protocol, coupled with rigorous process safety evaluation and optimization of catalyst loading, ensures an economically viable and environmentally responsible manufacturing process suitable for the demanding requirements of the pharmaceutical and fine chemical industries.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • Devitt, A., et al. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Chemical Health & Safety.
  • Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • Furuya, Y., et al. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • Various Authors. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Chen, W., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]

  • Various Authors. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production and purification of benzoic acid.
  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid.
  • Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. Retrieved from [Link]

  • Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • Gullón, B., et al. (2014). Purification, characterization, and prebiotic properties of pectic oligosaccharides from orange peel wastes. PubMed. Retrieved from [Link]

Sources

analytical techniques for quantifying 6-Methyl-2-phenylbenzoic acid in a mixture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 6-Methyl-2-phenylbenzoic Acid

Introduction: The Critical Need for Precise Quantification

6-Methyl-2-phenylbenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in pharmaceutical development and materials science. As an active pharmaceutical ingredient (API), a key intermediate, or a potential impurity, the ability to accurately and reliably quantify this compound within a mixture is paramount. In drug development, precise quantification is fundamental to determining dosage, assessing stability, controlling impurity profiles, and ensuring the overall safety and efficacy of the final product. This application note serves as a detailed guide for researchers, analytical scientists, and quality control professionals, providing robust, field-proven protocols for the quantification of 6-Methyl-2-phenylbenzoic acid using state-of-the-art analytical techniques.

The methodologies presented herein are grounded in principles of scientific integrity and are designed to be self-validating systems, adhering to the stringent standards required in a regulated environment. We will explore High-Performance Liquid Chromatography (HPLC) as the primary workhorse technique, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as powerful orthogonal methods for confirmation and primary standard measurements. Each protocol is explained not merely as a series of steps, but with a focus on the causality behind experimental choices, empowering the user to adapt and troubleshoot effectively.

Selecting the Appropriate Analytical Technique

The choice of analytical method depends on several factors, including the sample matrix, the required level of sensitivity and specificity, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR) are the most prominent and suitable techniques for this purpose.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile (or derivatized) compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.[1]Quantification based on the direct relationship between the integrated NMR signal intensity and the number of atomic nuclei.
Specificity High. Can resolve the analyte from structurally similar impurities and isomers, especially with UV-PDA detection.[1]Very High. Mass spectrometry provides structural information, aiding in definitive peak identification.[1]Absolute. Provides structural confirmation and quantification without the need for an identical reference standard of the analyte.
Primary Use Routine quantitative analysis (assay), impurity profiling, and stability testing.[1]Identification and quantification of volatile and semi-volatile impurities; confirmatory analysis.Primary method for purity assessment of reference standards; quantification without a specific reference standard.[2]
Derivatization Not typically required.Mandatory. The carboxylic acid group must be derivatized (e.g., silylation, esterification) to increase volatility and prevent peak tailing.[3]Not required.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for quality control of non-volatile organic molecules like 6-Methyl-2-phenylbenzoic acid. Its high precision, robustness, and ability to separate closely related compounds make it the ideal choice for routine analysis.

Causality of Method Design

The selection of a C18 column is based on the non-polar nature of the biphenyl structure, which will have a strong affinity for the hydrophobic stationary phase. A gradient elution using acetonitrile and water is employed to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with sharp, symmetrical peaks in a reasonable timeframe. The addition of a small amount of acid (formic or phosphoric acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection at a wavelength where the aromatic rings exhibit strong absorbance ensures high sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_std 1. Accurately weigh Reference Standard dissolve 3. Dissolve and dilute to known volume with Diluent prep_std->dissolve prep_sample 2. Accurately weigh Test Sample prep_sample->dissolve filter 4. Filter through 0.45 µm syringe filter dissolve->filter inject 5. Inject onto HPLC System filter->inject separate 6. Separate on C18 Column (Gradient Elution) inject->separate detect 7. Detect with UV/PDA Detector separate->detect integrate 8. Integrate Peak Areas detect->integrate calibrate 9. Create Calibration Curve (from Standard) integrate->calibrate quantify 10. Quantify Analyte in Sample calibrate->quantify

Caption: HPLC analysis workflow from sample preparation to final quantification.

Detailed Protocol: HPLC Quantification

1. Instrumentation and Materials

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 18.2 MΩ·cm), Formic Acid (analytical grade).

  • Reference Standard: 6-Methyl-2-phenylbenzoic acid with known purity.

2. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.[4]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.[4]

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

4. Method Validation The analytical procedure must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[5][6]

  • Specificity: Analyze a placebo (matrix without analyte) and a spiked sample to demonstrate that no other components interfere with the analyte peak.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.05 - 1.5 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% - 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[7][8]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should meet predefined acceptance criteria.[8]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional specificity and is an excellent technique for identifying and quantifying trace-level impurities that are volatile or can be made volatile. For carboxylic acids, derivatization is a mandatory prerequisite to analysis.

Causality of Method Design

The polar, acidic proton of the carboxylic acid group in 6-Methyl-2-phenylbenzoic acid interacts strongly with active sites in the GC inlet and column, leading to poor peak shape and even complete loss of the analyte.[3] Derivatization, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), replaces the active proton with a non-polar trimethylsilyl (TMS) group. This TMS-ester is much more volatile and thermally stable, allowing for successful chromatographic separation and detection.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification prep_sample 1. Prepare sample solution in aprotic solvent add_reagent 2. Add derivatization reagent (e.g., BSTFA) prep_sample->add_reagent heat 3. Heat mixture to complete reaction (e.g., 70°C for 30 min) add_reagent->heat inject 4. Inject derivatized sample into GC-MS heat->inject separate 5. Separate on GC column (e.g., DB-5ms) inject->separate detect 6. Detect by Mass Spectrometry (Scan or SIM mode) separate->detect integrate 7. Extract ion chromatogram & integrate peak detect->integrate calibrate 8. Use calibration curve (from derivatized standard) integrate->calibrate quantify 9. Quantify Analyte calibrate->quantify

Caption: GC-MS workflow, including the critical derivatization step.

Detailed Protocol: GC-MS Quantification

1. Derivatization

  • Prepare a solution of the sample or standard in a dry, aprotic solvent (e.g., acetonitrile, pyridine) in a reaction vial.

  • Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Seal the vial and heat at approximately 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection. The derivatized sample is now ready for analysis.

2. GC-MS Conditions

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.[9]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Detection Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Orthogonal Method: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine the purity or concentration of a substance by relating the signal integral of the analyte to that of a certified reference material (internal standard) of known purity, without needing a specific reference standard for the analyte itself.[2]

Causality of Method Design

The fundamental principle of qNMR is that the area of an NMR resonance is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity internal standard (like benzoic acid or maleic anhydride) to a known mass of the sample, one can calculate the purity of the sample by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[2][10] The choice of a deuterated solvent is to avoid a large interfering solvent signal.[11]

Experimental Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample 1. Accurately weigh Test Sample dissolve 3. Dissolve both completely in deuterated solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_std 2. Accurately weigh certified Internal Standard weigh_std->dissolve acquire 4. Acquire 1H NMR Spectrum dissolve->acquire params Ensure long relaxation delay (D1) and quantitative parameters acquire->params process 5. Process spectrum (phase and baseline correction) acquire->process integrate 6. Integrate non-overlapping peaks (Analyte and Standard) process->integrate calculate 7. Calculate purity using the qNMR equation integrate->calculate

Caption: qNMR workflow, emphasizing precise weighing and data processing.

Detailed Protocol: qNMR Quantification

1. Sample Preparation

  • Accurately weigh approximately 20 mg of the 6-Methyl-2-phenylbenzoic acid sample into a clean vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic Acid) into the same vial.[2] The standard should have peaks that do not overlap with the analyte.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, MeOD) and transfer to an NMR tube.

2. NMR Acquisition

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Crucial Parameters: Use a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a 90° pulse angle to ensure full relaxation and a quantitative response.

3. Data Processing and Calculation

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the methyl protons) and a non-overlapping peak for the internal standard.

  • Calculate the purity using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Puritystd = Purity of the certified internal standard

Summary of Method Performance Characteristics

The following table provides expected performance characteristics for the validated methods. Actual values must be determined experimentally.

Parameter RP-HPLC GC-MS (after derivatization) qNMR
Linearity (r²) ≥ 0.999≥ 0.995Not applicable (primary method)
LOD ~ 0.01 - 0.1 µg/mL~ 0.05 - 0.5 µg/mL (SIM mode)Dependent on concentration & S/N
LOQ ~ 0.05 - 0.5 µg/mL~ 0.2 - 2.0 µg/mL (SIM mode)Dependent on concentration & S/N
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (by definition)
Precision (RSD) ≤ 2.0%≤ 5.0%≤ 1.0%

Conclusion

The quantification of 6-Methyl-2-phenylbenzoic acid can be achieved with high accuracy and precision using several complementary analytical techniques. RP-HPLC stands out as the primary method for routine quality control due to its robustness, precision, and ease of use. GC-MS serves as a powerful confirmatory tool, especially for volatile impurity profiling, provided the mandatory derivatization step is performed correctly. Finally, qNMR offers an invaluable orthogonal technique for the absolute purity determination of reference standards, anchoring the entire quantification process to a primary standard. The successful implementation of any of these methods relies on careful protocol execution and thorough validation to ensure the data is fit for its intended purpose in research and drug development.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Takeda, S., & Ishii, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. Retrieved from [Link]

  • Arenas-López, P., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Glycobiology, 32(5), 415-425. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10. Retrieved from [Link]

  • Goyon, A., et al. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Pharmaceutical and Biomedical Analysis, 219, 114940. Retrieved from [Link]

  • Naczk, M., & Shahidi, F. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(SI 1). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Journal of Advanced Research. (2023). Identification of Benzoic Acid by GC and Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Atmospheric Measurement Techniques, 8, 975-982. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ben-Hadda, T., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8324398. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link] benzoicacidHNMR.htm

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Methyl-2-phenylbenzoic Acid as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Biphenyl Scaffold

In the landscape of organic synthesis, the biphenyl carboxylate motif is a cornerstone for the construction of a myriad of functional molecules, ranging from pharmaceuticals to advanced materials.[1] Among these, 6-Methyl-2-phenylbenzoic acid stands out as a particularly valuable building block. Its unique substitution pattern, featuring a sterically encumbered carboxylic acid and a methyl group on one of the phenyl rings, imparts distinct conformational properties and reactivity. This guide provides an in-depth exploration of the synthesis and applications of 6-Methyl-2-phenylbenzoic acid, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development. While its isomer, 2-(4-methylphenyl)benzoic acid, is a known key intermediate in the synthesis of "Sartan" antihypertensive drugs, 6-Methyl-2-phenylbenzoic acid offers its own unique synthetic advantages and applications, particularly in the realm of polycyclic aromatic compounds and as a scaffold for bioactive molecules.

Synthesis of 6-Methyl-2-phenylbenzoic Acid: A Strategic Approach

The most direct and modular route to 6-Methyl-2-phenylbenzoic acid is a two-step sequence commencing with the selective bromination of a readily available starting material, followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the late-stage introduction of the phenyl group, offering flexibility for the synthesis of various analogs.

Workflow for the Synthesis of 6-Methyl-2-phenylbenzoic Acid

start 2,6-Dimethylbenzoic Acid step1 Step 1: Selective Bromination start->step1 Bu4NBr3 100 °C, 16 h intermediate 2-Bromo-6-methylbenzoic Acid step1->intermediate step2 Step 2: Suzuki-Miyaura Coupling intermediate->step2 Phenylboronic Acid Pd(OAc)2, K3PO4 Dioxane/H2O, Heat end 6-Methyl-2-phenylbenzoic Acid step2->end

Caption: Synthetic workflow for 6-Methyl-2-phenylbenzoic acid.

Step 1: Synthesis of 2-Bromo-6-methylbenzoic Acid

The synthesis of the key intermediate, 2-bromo-6-methylbenzoic acid, can be achieved through the selective bromination of 2,6-dimethylbenzoic acid.

Protocol: Selective Bromination of 2,6-Dimethylbenzoic Acid

  • Reaction Setup: In a reaction vessel, combine 2,6-dimethylbenzoic acid (1.0 equiv) and tetrabutylammonium tribromide (Bu₄NBr₃) (2.0 equiv).

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to an appropriate work-up procedure, typically involving extraction and washing. The crude product is then purified by column chromatography to yield 2-bromo-6-methylbenzoic acid. This method provides the desired product in good yield with high selectivity.

Step 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Methyl-2-phenylbenzoic Acid

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[2] In this step, 2-bromo-6-methylbenzoic acid is coupled with phenylboronic acid to yield the target molecule.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-6-methylbenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 mmol).[3]

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[3]

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling an inert gas, such as nitrogen or argon, through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.[3]

  • Extraction and Purification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure 6-Methyl-2-phenylbenzoic acid.

Key Applications of 6-Methyl-2-phenylbenzoic Acid

The strategic placement of the methyl and phenyl groups in 6-Methyl-2-phenylbenzoic acid makes it a valuable precursor for the synthesis of complex molecular architectures.

Synthesis of Fluorenone-4-carboxylic Acid

A prominent application of 6-Methyl-2-phenylbenzoic acid is its use as a precursor for the synthesis of fluorenone-4-carboxylic acid through an intramolecular Friedel-Crafts acylation. This cyclization reaction is a powerful method for constructing polycyclic aromatic systems.

Reaction Mechanism: Intramolecular Cyclization to Fluorenone

reactant 6-Methyl-2-phenylbenzoic Acid reagent SOCl2 reactant->reagent Formation of Acyl Chloride intermediate1 Acyl Chloride Intermediate reagent->intermediate1 catalyst AlCl3 (Lewis Acid) intermediate1->catalyst Activation intermediate2 Acylium Ion catalyst->intermediate2 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate2->cyclization product Fluorenone-4-carboxylic Acid cyclization->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-Methyl-2-phenylbenzoic acid. This molecule is a key intermediate in the production of various agrochemicals, most notably the fungicide Boscalid. Its efficient synthesis is therefore of significant industrial and academic interest. The most prevalent and robust method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.

This guide is structured to provide direct, actionable advice for researchers and process chemists. We will address common challenges, answer frequently asked questions, and provide detailed protocols to help you optimize your reaction yield and purity. Our focus will be on diagnosing problems within the Suzuki-Miyaura coupling framework, as this is where most issues arise.

Below is the general reaction scheme we will be discussing:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Key Reagents cluster_product Product R1 2-Bromo-6-methylbenzoic acid (Aryl Halide) P 6-Methyl-2-phenylbenzoic acid R1->P + R2 Phenylboronic acid (Boronic Acid Partner) R2->P Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->P cat. Base Base (e.g., K₂CO₃) Base->P base

Caption: General Suzuki-Miyaura reaction for 6-Methyl-2-phenylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing 6-Methyl-2-phenylbenzoic acid?

The Suzuki-Miyaura cross-coupling reaction is the most widely used and versatile method.[1][2] It involves the reaction of an aryl halide (in this case, 2-bromo- or 2-iodo-6-methylbenzoic acid) with an arylboronic acid (phenylboronic acid) in the presence of a palladium catalyst and a base.[1][2] This method is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the starting materials.[3]

Q2: What is the fundamental role of the base in this reaction?

The base plays multiple critical roles in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻).[4][5][6][7] This boronate is much more reactive toward the palladium center, facilitating the crucial transmetalation step of the catalytic cycle.[4][7] The base also helps in the formation of the active palladium(0) species and accelerates the final reductive elimination step.[1]

Q3: What safety precautions should I take?

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Bases: Inorganic bases like potassium carbonate can be irritating. Stronger bases like sodium hydroxide are corrosive. Handle with care.

  • Inert Atmosphere: While some protocols are robust, Suzuki reactions often perform best under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation.

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during the synthesis, framed as a series of diagnostic questions.

Problem Area 1: Low or No Product Conversion

Q4: My reaction shows very low conversion or fails completely. What is the first thing to check?

Answer: The first and most critical component to suspect is your palladium catalyst . Catalyst inactivity is a primary reason for reaction failure.

  • Causality: The active catalytic species is Palladium(0). Many precatalysts, like Palladium(II) acetate, require in situ reduction to Pd(0). Phosphine ligands, commonly used in these reactions, are susceptible to oxidation (phosphine oxide formation), which can inhibit their ability to stabilize the Pd(0) center.[8] Catalyst deactivation can also occur through aggregation, forming inactive palladium black.[8]

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: Ensure your palladium source is not old or improperly stored. Consider using a fresh bottle or a more stable precatalyst. Palladacycle precatalysts, for example, often show higher activity than catalysts formed in situ.[9]

    • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.

    • Ligand Choice: If using a Pd(II) source with a separate ligand, ensure the ligand is pure. Bulky, electron-rich phosphine ligands can often improve catalyst stability and activity, especially with challenging substrates like aryl chlorides.[10]

Q5: I've confirmed my catalyst is active, but the yield is still poor. Could the base be the issue?

Answer: Yes, the choice and amount of base are crucial. An inappropriate base can halt the reaction.

  • Causality: The base must be strong enough to form the reactive boronate species but not so strong that it causes unwanted side reactions or degradation of starting materials. The pKa of the boronic acid and the nature of the solvent system influence the optimal base.[5] For this synthesis, which involves a carboxylic acid, a carbonate base like K₂CO₃ or Cs₂CO₃ is often effective as it is strong enough to facilitate the reaction without being overly harsh.

  • Troubleshooting Steps:

    • Screen Different Bases: If K₂CO₃ is giving poor results, consider trying a stronger base like K₃PO₄ or a fluoride source like CsF.

    • Check Base Quality: Ensure your base is anhydrous if you are running the reaction in a non-aqueous solvent. Clumps in the solid may indicate hydration.

    • Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems (e.g., toluene/water), the base resides in the aqueous phase, where it activates the boronic acid.

Caption: A workflow for troubleshooting low yields in the Suzuki-Miyaura synthesis.

Problem Area 2: Significant Side Product Formation

Q6: My TLC/LC-MS shows multiple spots. What are the likely side products and how can I minimize them?

Answer: The two most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling .[8]

  • Causality & Minimization:

    • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which forms benzene from your phenylboronic acid.[8] It is often promoted by excess base, water, and high temperatures.

      • Solution: Use the minimum effective amount of base (typically 2-3 equivalents). Avoid excessively high temperatures or prolonged reaction times. Using more stable boronic esters (like pinacol esters) instead of the acid can also mitigate this issue.[11]

    • Homocoupling: This results in the formation of biphenyl (from two phenylboronic acids coupling) or a dimer of your aryl halide. It is often caused by the presence of oxygen, which can alter the catalytic cycle.

      • Solution: Rigorous deoxygenation of the reaction mixture is the best preventative measure. Lowering the catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Table 1: Common Side Products and Mitigation Strategies

Side ProductStructureCommon CauseRecommended Action
BenzeneC₆H₆Protodeboronation of Phenylboronic AcidUse minimal effective base; avoid excessive heat; ensure anhydrous conditions if protocol demands.
BiphenylC₁₂H₁₀Homocoupling of Phenylboronic AcidRigorously degas the reaction mixture; consider lowering catalyst loading.
Dehalogenated SM2-Methylbenzoic acidReductive dehalogenationEnsure the absence of hydride sources (e.g., certain bases or solvent impurities); use a well-defined catalyst system.[11]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Synthesis

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-methylbenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 0.1 M concentration relative to the aryl halide).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%), under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Transfer to a separatory funnel and wash with water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Alvarez-Ros, M. C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Bastos, E. L., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Alvarez-Ros, M. C., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chemistry Teacher. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Zhao, Y., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Schneider, L. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]

  • Albisson, D. A., et al. (1998). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Herath, A., et al. (2019). Side reactions of Suzuki cross-coupling. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters - ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. Available at: [Link]

  • Liu, S., et al. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. RSC Publishing. Available at: [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]

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Technical Support Center: Suzuki Coupling for 6-Methyl-2-phenylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-phenylbenzoic acid via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction, particularly when dealing with sterically hindered substrates. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results.

I. Understanding the Challenge: Steric Hindrance in Focus

The synthesis of 6-Methyl-2-phenylbenzoic acid presents a classic challenge in cross-coupling chemistry: steric hindrance. The ortho-methyl group on the phenylboronic acid and the ortho-carboxylic acid group on the aryl halide create a congested environment around the reaction center. This steric clash can significantly impede the key steps of the catalytic cycle, leading to low yields and side product formation.[1][2][3] This guide will dissect these issues and offer targeted solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues you might encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this specific Suzuki coupling are often multifactorial.[4] Here’s a breakdown of the primary culprits and how to address them:

  • Inefficient Catalyst System: The combination of your palladium source and ligand is paramount. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Expert Insight: Bulky, electron-rich phosphine ligands are known to facilitate the crucial oxidative addition and reductive elimination steps, which are often hindered in these cases.[5][6] Consider screening ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in challenging couplings.[2]

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[7][8]

    • Causality: A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can promote side reactions. For this system, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[8]

  • Solvent System Issues: The solvent must be appropriate for all components of the reaction and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent like toluene or dioxane with water is standard. The water is crucial for activating the boronic acid with the base.[8][9] However, solubility issues with your specific substrates might necessitate exploring other solvent systems like THF/water.[10][11]

  • Catalyst Deactivation: The palladium catalyst can precipitate out as "palladium black" if the ligand is not robust enough to stabilize the active Pd(0) species throughout the reaction.

    • Visual Cue: A black precipitate is a strong indicator of catalyst death. Employing bulky, stabilizing ligands can mitigate this.

Q2: I'm observing significant amounts of a side product that appears to be just the deboronated starting material. What is happening and how can I prevent it?

This is a classic side reaction known as protodeboronation , where the boronic acid reacts with a proton source (often water) to replace the boron group with a hydrogen atom.[12][13]

  • Mechanistic Insight: Protodeboronation can be catalyzed by the palladium complex or simply by the basic reaction conditions, especially at elevated temperatures.[13][14]

  • Mitigation Strategies:

    • Use a Boronic Ester: Boronic esters, such as the pinacol ester (Bpin), are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[15][16][17][18][19] You can either start with the boronic ester or form it in situ.

    • "Slow Release" Strategy: Using MIDA boronates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of this side reaction.[20]

    • Careful Control of Water: While some water is necessary, excessive amounts can exacerbate protodeboronation.[13] Ensure your organic solvents are dry and use a controlled amount of water in your solvent system.

    • Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.[21]

Q3: How do I choose the right palladium catalyst and ligand for this sterically hindered coupling?

The choice of the catalytic system is arguably the most critical parameter for success.

  • Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, they require in situ reduction to the active Pd(0) species.[22] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be a good starting point, but as mentioned, the ligand is often not optimal for this transformation.[1]

  • Ligand Selection - The Key to Success: For sterically demanding couplings, the ligand must be both bulky and electron-rich.[5][23]

    • Buchwald Biaryl Phosphine Ligands: This class of ligands, including SPhos and XPhos, is highly recommended. Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in stabilizing the palladium catalyst and promoting high catalytic activity.[3]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This is another robust ligand that can be effective in a variety of Suzuki couplings.

A systematic screening of a few different ligand types is often the most efficient path to an optimized reaction.

Q4: I'm struggling with the purification of my final product, 6-Methyl-2-phenylbenzoic acid. What's the best approach?

The carboxylic acid functionality of your product and the potential for unreacted boronic acid starting material can complicate purification.[24]

  • Acid-Base Extraction:

    • After the reaction, perform a standard aqueous workup.

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate.

    • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your product, being an acid, will move into the aqueous layer as its carboxylate salt, while non-acidic impurities remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) until your product precipitates out.

    • Collect the precipitated solid by vacuum filtration.

  • Chromatography:

    • If acid-base extraction is insufficient, column chromatography on silica gel can be used.[25]

    • Pro Tip: The polarity of carboxylic acids can lead to streaking on the column. Adding a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase can often lead to sharper peaks and better separation.[24]

  • Esterification Strategy: If separation remains challenging, a temporary workaround is to esterify the crude product mixture (e.g., form the methyl ester with methanol and a catalytic amount of acid). The resulting ester is less polar and often much easier to purify by chromatography. The pure ester can then be easily hydrolyzed back to the carboxylic acid.[24]

III. Experimental Protocol & Data

Here is a representative, robust protocol for the synthesis of 6-Methyl-2-phenylbenzoic acid.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-methylbenzoic acid (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.[8]

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 10:1 ratio, 11 mL total) via syringe.[8]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate.

  • Purification: Follow the acid-base extraction or chromatography procedures outlined in Q4.

Quantitative Data Summary
ParameterRecommended ValueRationale
Aryl Halide:Boronic Acid Ratio 1 : 1.2-1.5A slight excess of the boronic acid can help drive the reaction to completion.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging substrates.
Ligand:Palladium Ratio 2:1 to 4:1Ensures sufficient ligand to stabilize the catalyst and promote the reaction.[5]
Base Equivalents 2-3Ensures complete activation of the boronic acid.
Temperature 80-110 °CTemperature should be optimized; higher temperatures can increase reaction rate but may also promote side reactions.[10]
Solvent System Toluene/H₂O or Dioxane/H₂OCommon and effective solvent systems for Suzuki couplings.

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[26][27][28]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is Catalyst System Optimal for Sterically Hindered Substrates? Start->CheckCatalyst ScreenLigands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) CheckCatalyst->ScreenLigands No CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes ScreenLigands->CheckBase ScreenBases Try K₃PO₄ or Cs₂CO₃ CheckBase->ScreenBases No CheckDeboronation Is Protodeboronation Occurring? CheckBase->CheckDeboronation Yes ScreenBases->CheckDeboronation UseBoronicEster Use Boronic Ester (Bpin) or MIDA Boronate CheckDeboronation->UseBoronicEster Yes OptimizeConditions Optimize Temperature and Reaction Time CheckDeboronation->OptimizeConditions No UseBoronicEster->OptimizeConditions Success Reaction Optimized OptimizeConditions->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

V. References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Retrieved from [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Retrieved from [Link]

  • R Discovery. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Farooq, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189424. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Medium. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Retrieved from [Link]

Sources

common impurities in 6-Methyl-2-phenylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Methyl-2-phenylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and purification of this compound. We provide in-depth FAQs, troubleshooting guides, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared 6-Methyl-2-phenylbenzoic acid?

The impurity profile of 6-Methyl-2-phenylbenzoic acid is intrinsically linked to its synthetic route, which is typically a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The most prevalent impurities arise from this process and include:

  • Unreacted Starting Materials: Residual amounts of the aryl halide (e.g., 2-bromo-6-methylbenzoic acid or its ester) and the boronic acid/ester (e.g., phenylboronic acid) are common.

  • Homocoupling Byproducts: Symmetrical biaryls can form from the coupling of two boronic acid molecules (forming biphenyl) or two aryl halide molecules.[3] These byproducts often have similar polarities to the desired product, making separation challenging.

  • Catalyst and Ligand Residues: Residual palladium from the catalyst and oxidized phosphine ligands (e.g., triphenylphosphine oxide) from systems using ligands like triphenylphosphine are frequent contaminants.[4]

  • Positional Isomers: If the starting materials are not isomerically pure, you may find isomers such as 3-Methyl-2-phenylbenzoic acid or other substitution patterns.

Q2: How can I quickly assess the purity of my 6-Methyl-2-phenylbenzoic acid sample?

A multi-faceted approach is recommended for a reliable purity assessment:

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. A broad melting point range that is lower than the literature value is a strong indicator of impurities.[5]

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the number of components in your sample.[6] Spot your material against the starting materials on a silica gel plate and elute with a solvent system like 7:3 Hexane:Ethyl Acetate with 1% acetic acid. Multiple spots indicate the presence of impurities.

  • Spectroscopic Analysis (NMR, LC-MS): For a definitive assessment, ¹H NMR spectroscopy can reveal signals from starting materials or byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for detecting trace impurities and confirming the molecular weight of the main component and any contaminants.[4]

Q3: What is the best general strategy for purifying the crude product?

A sequential purification strategy is most effective. Start with a bulk purification method to remove major impurities and then proceed to a more refined technique if necessary.

  • Acid-Base Extraction: This is an excellent first step to separate the acidic product from neutral impurities like homocoupled byproducts (biphenyl) and catalyst residues (triphenylphosphine oxide).[7]

  • Recrystallization: This is the most common and efficient method for purifying solid organic compounds like benzoic acids.[5][8] It is highly effective at removing small amounts of closely related impurities.

  • Flash Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is the definitive method to separate compounds based on polarity.[9][10]

Troubleshooting Guide: Common Experimental Issues
Problem: My final product has a low and broad melting point.
  • Likely Cause: This is a classic sign of impurity. The most likely culprits are unreacted starting materials or homocoupling byproducts, which disrupt the crystal lattice of the pure compound.[5]

  • Troubleshooting Steps:

    • Confirm Impurities: Run a TLC or ¹H NMR of your crude material. Compare the spectra to your starting materials to confirm their presence. Homocoupling products like biphenyl may also be visible in the aromatic region of the NMR spectrum.

    • Perform Acid-Base Extraction: If you suspect neutral impurities (like biphenyl or triphenylphosphine oxide), dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1 M NaOH). Your desired product will move to the aqueous layer as its carboxylate salt. The neutral impurities will remain in the organic layer. Re-acidify the aqueous layer with HCl to precipitate your purified product, which can then be collected by filtration.[7]

    • Recrystallize: After the initial extraction, recrystallize the product from a suitable solvent system. An ethanol/water or ethyl acetate/hexane mixture is often effective.[8][11]

Problem: My NMR spectrum shows signals that don't correspond to the product or starting materials.
  • Likely Cause: These signals could be from catalyst residues or homocoupling byproducts. Triphenylphosphine oxide, a common byproduct of phosphine ligands, has characteristic multiplets in the aromatic region (~7.5-7.8 ppm). Biphenyl, from the homocoupling of phenylboronic acid, will show a simple set of aromatic signals.

  • Troubleshooting Steps:

    • Identify the Impurity: Compare the unknown signals to known spectra of common byproducts like triphenylphosphine oxide.

    • Purification Strategy:

      • Triphenylphosphine oxide: This is a moderately polar, neutral compound. It can be effectively removed by acid-base extraction (it will remain in the organic layer) or by flash column chromatography.

      • Biphenyl: This is a very non-polar, neutral compound. It is easily separated from the highly polar benzoic acid product by column chromatography. It will elute very quickly from the column.

Problem: My product "oils out" during recrystallization instead of forming crystals.
  • Likely Cause: This typically happens for one of two reasons: the solution is still too impure, or the solution is cooling too rapidly. The presence of significant impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Slow Down Cooling: Ensure the hot, saturated solution is allowed to cool slowly to room temperature without being disturbed. Covering the flask with a beaker can help insulate it.[12] Once at room temperature, you can move it to an ice bath to maximize crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.[12]

    • Re-evaluate Solvent System: The solvent may not be optimal. If the compound is too soluble, it won't crystallize. If it's not soluble enough, recovery will be low. You may need to adjust the ratio of your solvent mixture. For an ethanol/water system, try dissolving the compound in a minimum of hot ethanol and then adding hot water dropwise until the solution just starts to become cloudy. Then add a few drops of hot ethanol to clarify it before allowing it to cool slowly.

    • Pre-Purify: If the issue persists, the sample is likely too impure for recrystallization alone. Perform an acid-base extraction or run a quick silica gel plug to remove the bulk of the impurities before attempting recrystallization again.

Data Presentation: Impurity Profile and Removal
Impurity TypeLikely SourceRecommended Primary Removal MethodRecommended Secondary Method
Unreacted Aryl Halide Incomplete Suzuki-Miyaura reactionFlash Column ChromatographyRecrystallization
Unreacted Boronic Acid Incomplete Suzuki-Miyaura reactionAcid-Base Extraction (can be water soluble)Flash Column Chromatography
Homocoupling Byproducts Side reaction of Suzuki-Miyaura couplingAcid-Base Extraction (for neutral byproducts)Flash Column Chromatography
Catalyst/Ligand Residues Palladium catalyst, phosphine ligandsAcid-Base Extraction (for neutral residues)Flash Column Chromatography
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude 6-Methyl-2-phenylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Cloudiness: Add hot water dropwise to the hot ethanol solution while swirling until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Needle-like crystals should form. Then, place the flask in an ice bath for at least 20 minutes to maximize precipitation.[12][13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (same ratio as the final crystallization solvent) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper. Characterize the final product by melting point and spectroscopy.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: A good starting mobile phase is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v) with the addition of 1% acetic acid. The acetic acid is crucial to keep the carboxylic acid protonated and prevent streaking on the silica gel.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column by applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Methyl-2-phenylbenzoic acid.

Visualizations

PurificationWorkflow Crude Crude Product Analysis Purity Assessment (TLC, MP, NMR) Crude->Analysis Extraction Acid-Base Extraction Analysis->Extraction <99% Pure Pure Pure Product Analysis->Pure >99% Pure Recryst Recrystallization Extraction->Recryst Remove Neutral Impurities Analysis2 Purity Assessment Recryst->Analysis2 Assess Purity Chroma Column Chromatography Chroma->Pure Isolate Pure Fractions Impure Impure Analysis2->Chroma Impurities Remain Analysis2->Pure >99% Pure

Caption: General workflow for the purification of 6-Methyl-2-phenylbenzoic acid.

AcidBaseExtraction start Crude Product in Ethyl Acetate Product (R-COOH) Neutral Impurities (Biphenyl, etc.) sep_funnel Separatory Funnel | Add 1M NaOH (aq) start->sep_funnel organic_layer Organic Layer Neutral Impurities sep_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer Product Salt (R-COO⁻ Na⁺) sep_funnel->aqueous_layer acidify Add HCl (aq) aqueous_layer->acidify final_product Precipitated Pure Product (R-COOH) acidify->final_product

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 6-Methyl-2-phenylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-phenylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with constructing sterically hindered biaryl systems. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful and efficient synthesis of this valuable compound.

The synthesis of 6-Methyl-2-phenylbenzoic acid, typically achieved via a Suzuki-Miyaura cross-coupling, presents a significant challenge due to the steric hindrance imposed by the ortho-methyl group on the benzoic acid scaffold. This congestion impedes several key steps in the catalytic cycle, often leading to low yields, reaction stalling, and the formation of undesirable byproducts.[1][2] This guide will equip you with the knowledge to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 6-Methyl-2-phenylbenzoic acid?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method.[3] It involves the palladium-catalyzed reaction between an aryl halide (e.g., 2-bromo-6-methylbenzoic acid or its corresponding ester) and an organoboron reagent (e.g., phenylboronic acid).[3][4] This method offers good functional group tolerance and generally mild reaction conditions, although optimization is crucial for hindered substrates.[5]

Q2: Why is this specific Suzuki-Miyaura coupling considered challenging?

A2: The primary difficulty arises from steric hindrance. The methyl group at the C6 position, ortho to the C-Br bond of the electrophile, sterically encumbers the palladium center. This hindrance makes the crucial oxidative addition and subsequent reductive elimination steps of the catalytic cycle kinetically slow, which can lead to low yields and catalyst deactivation.[1][2]

Q3: What are the most critical parameters to control for a successful reaction?

A3: For sterically demanding couplings, the three most critical parameters are:

  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are required to promote the reaction.[1][2][6]

  • Base Selection: The choice of base is vital for activating the boronic acid for the transmetalation step. Moderately strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable to prevent catalyst oxidation and subsequent side reactions like homocoupling.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction has stalled or failed to proceed, with starting materials largely unconsumed. What is the systematic approach to diagnosing this?

A: Low or no conversion is the most common failure mode for this challenging coupling. A systematic check is essential. The following workflow diagram and detailed explanation will guide your troubleshooting process.

troubleshooting_workflow start Low / No Conversion check_inert 1. Verify Inert Atmosphere - Was the solvent properly degassed? - Was the reaction vessel purged? start->check_inert check_reagents 2. Assess Reagent Quality - Catalyst/Ligand fresh? - Boronic acid purity? - Base anhydrous? check_inert->check_reagents Atmosphere OK check_conditions 3. Evaluate Reaction Conditions - Is the temperature optimal? - Is stirring efficient? check_reagents->check_conditions Reagents OK optimize_catalyst 4. Optimize Catalyst System - Increase catalyst/ligand loading? - Switch to a more active ligand? check_conditions->optimize_catalyst Conditions OK optimize_base 5. Re-evaluate Base/Solvent - Is the base strong/soluble enough? - Try a different solvent system? optimize_catalyst->optimize_base Still no improvement

Caption: Troubleshooting workflow for low conversion.

  • Inert Atmosphere: Oxygen is the primary culprit for deactivating the Pd(0) catalyst, leading to the formation of palladium black and halting the reaction.[7][8] Ensure your solvent was rigorously degassed (see Protocol 2) and that the reaction was set up and maintained under a positive pressure of argon or nitrogen.[7]

  • Reagent Quality & Integrity:

    • Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Use fresh reagents stored under an inert atmosphere.[7] For phosphine ligands, oxidation to the corresponding phosphine oxide is a common issue.[9]

    • Boronic Acid: Phenylboronic acid can dehydrate to form its cyclic trimer, boroxine, or undergo protodeborylation upon storage, reducing its effective concentration.[10] Check the purity by NMR before use.

    • Base and Solvent: Use anhydrous solvents and ensure your base is dry. Water can facilitate the undesirable protodeborylation side reaction.[7]

  • Reaction Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[2][5] However, excessively high temperatures can accelerate catalyst decomposition.[7] If you are running the reaction at a lower temperature, a gradual increase may be beneficial.

  • Catalyst & Ligand System: This is the most critical variable. Standard ligands like PPh₃ are often insufficient. For the synthesis of 6-Methyl-2-phenylbenzoic acid, a more robust system is required.

    • Recommendation: Employ bulky, electron-rich Buchwald-type ligands. SPhos and XPhos are excellent starting points as they accelerate both oxidative addition and reductive elimination.[1][2] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy for tetra-ortho-substituted biaryls.[1][6]

    • Action: If using a suboptimal ligand, switch to one of the recommended systems in Table 1. If you are already using a good ligand, consider slightly increasing the catalyst loading (e.g., from 1 mol% to 3 mol%).

Issue 2: Significant Formation of Byproducts

Q: My reaction yields the desired product, but I'm isolating significant amounts of biphenyl (from homocoupling) and/or 2-methylbenzoic acid (from dehalogenation/protodeborylation). How can I suppress these side reactions?

A: The formation of these byproducts points to specific flaws in the reaction conditions or catalytic cycle.

suzuki_cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Homocoupling Ar'-Ar' (Homocoupling) Pd0->Homocoupling leads to Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation Dehalogenation Ar-H (Dehalogenation) OxAdd->Dehalogenation leads to Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Protodeborylation Ar'-H (Protodeborylation) ArBOH->Protodeborylation Base Base Base->Transmetal Oxygen O₂ Oxygen->Pd0 Catalyst Oxidation ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->Protodeborylation Main Main Catalytic Cycle Side Side Products / Reactions

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

  • Homocoupling (Ar'-Ar'): The coupling of two phenylboronic acid molecules to form biphenyl is often promoted by the presence of oxygen.[10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling reaction.

    • Solution: The most effective countermeasure is rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction.[7] Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be better than starting with a Pd(II) source (e.g., Pd(OAc)₂) which needs to be reduced in situ, a step that can sometimes favor homocoupling.[5][7]

  • Protodeborylation (Ar'-H): This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[8][10] This side reaction consumes your nucleophile.

    • Solution: Use anhydrous conditions where possible.[7] While some Suzuki reactions benefit from a small amount of water, excess water can be detrimental. Employing milder bases like K₃PO₄ or Cs₂CO₃ can also reduce the rate of protodeborylation compared to strong hydroxides.[7] Alternatively, using boronic esters (e.g., pinacol esters) can increase stability and reduce this side reaction.[10]

  • Dehalogenation (Ar-H): This involves the replacement of the bromine on your electrophile with a hydrogen atom. This can occur when a hydride is transferred to the palladium complex after oxidative addition.[10]

    • Solution: The source of the hydride can be amine bases or alcoholic solvents.[10] If you are using such reagents, consider switching to a non-hydride-donating system. Ensure your phosphine ligands are free of impurities that could act as hydride sources.

Data & Recommended Conditions

For a challenging synthesis like 6-Methyl-2-phenylbenzoic acid, careful selection of reagents is paramount. The following tables summarize recommended starting points.

Table 1: Recommended Catalysts and Ligands for Hindered Suzuki Couplings

Catalyst/Ligand SystemTypical Loading (mol%)Key AdvantagesConsiderationsSource(s)
Pd₂(dba)₃ / SPhos 1-3% Pd / 2-6% LigandExcellent activity for hindered substrates, promotes fast reductive elimination.Air-sensitive ligand, requires careful handling.[2]
Pd(OAc)₂ / XPhos 1-3% Pd / 2-6% LigandVery bulky and electron-rich, highly effective for ortho-substituted systems.Can be expensive.[1]
PEPPSI-IPr 1-3%Pd(II)-NHC precatalyst, often highly stable and efficient.NHC ligands can sometimes be more difficult to remove during purification.[10]
Pd/BI-DIME 1-2%Specifically designed for extremely hindered biaryls.Specialized, may not be as readily available.[11]

Table 2: Comparison of Bases for Suzuki Coupling

BaseStrengthTypical EquivalentsRecommended SolventsNotesSource(s)
K₃PO₄ Moderate2.0 - 3.0Dioxane/H₂O, Toluene/H₂OOften an excellent choice for hindered couplings, balances reactivity and minimizes side reactions.[1]
Cs₂CO₃ Moderate2.0 - 3.0Dioxane, THF, TolueneHighly effective, good solubility in organic solvents.[1][12]
K₂CO₃ Moderate2.0 - 3.0Toluene/H₂O, Ethanol/H₂OCommon and cost-effective, but may be less effective for very challenging substrates.[12]
t-BuOK Strong1.5 - 2.0Dioxane, TolueneVery effective for difficult couplings, but can promote side reactions and is not compatible with base-sensitive functional groups.[1][6]

Experimental Protocols

Protocol 1: Optimized Synthesis of 6-Methyl-2-phenylbenzoic acid

This protocol is a robust starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Reagents:

  • 2-Bromo-6-methylbenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol% Pd)

  • SPhos (0.06 equiv, 6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylbenzoic acid, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) 3-5 times to remove all oxygen.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a ~0.2 M solution with a solvent ratio of approximately 10:1 (dioxane:water).

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.[13][14]

Protocol 2: Degassing Solvents (Freeze-Pump-Thaw Method)
  • Place the solvent in a round-bottom flask with a sidearm (Schlenk flask).

  • Freeze the solvent using a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum for 5-10 minutes to remove gases above the frozen solid.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.

  • Repeat this freeze-pump-thaw cycle at least three times for optimal degassing.

  • After the final cycle, backfill the flask with argon or nitrogen.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Kaushik, N. K. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Colacot, T. J. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Sun, J.; Jin, Z.; Xie, N.; Wang, H.; Gao, H. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, characterization and antimicrobial screening of some novel pyrimidine derivatives. [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

  • Google Patents.
  • Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [Link]

  • Google Patents.
  • Physics & Maths Tutor. Notes - PAG 06 Synthesis of an Organic Solid - OCR (B) Chemistry A-Level. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.

Sources

Technical Support Center: Purification of 6-Methyl-2-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methyl-2-phenylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 6-Methyl-2-phenylbenzoic acid.

Q1: What are the most likely impurities in a crude sample of 6-Methyl-2-phenylbenzoic acid?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material.

  • Isomeric Impurities: Structural isomers that may form under certain reaction conditions.[1]

  • Residual Solvents and Reagents: Solvents and catalysts used in the reaction that were not completely removed.[1]

Q2: Which purification technique is generally most effective for 6-Methyl-2-phenylbenzoic acid?

A2: Recrystallization is often the most effective and efficient method for purifying solid organic compounds like 6-Methyl-2-phenylbenzoic acid.[2][3] It is particularly adept at removing small amounts of impurities. However, for complex mixtures or when very high purity is required, column chromatography may be necessary.[4]

Q3: My purified 6-Methyl-2-phenylbenzoic acid has a slight yellow tint. Is this acceptable?

A5: While a pure compound is ideally colorless, a pale yellow color in aromatic compounds is not uncommon and may not necessarily indicate significant impurity.[4] However, a dark or intense color suggests the presence of colored impurities. It is crucial to correlate the color with analytical data such as melting point and HPLC to confirm purity.[4]

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography is recommended under the following circumstances:[4]

  • Recrystallization fails to effectively remove impurities.

  • The impurities have solubility profiles very similar to 6-Methyl-2-phenylbenzoic acid.

  • An extremely high degree of purity is required, for instance, in pharmaceutical applications.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the purification of 6-Methyl-2-phenylbenzoic acid.

Problem 1: Low Recovery After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

A: Low recovery is a common issue in recrystallization and can be attributed to several factors.

Potential Causes & Solutions

Cause Explanation Solution
High Product Solubility in Cold Solvent The chosen solvent may still have a significant capacity to dissolve your product even at low temperatures.Action: Perform small-scale solubility tests with various solvents to find one where 6-Methyl-2-phenylbenzoic acid is highly soluble when hot and poorly soluble when cold.[4]
Excessive Solvent Usage Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling.Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Add the solvent in small portions to the heated mixture.
Premature Crystallization If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.Action: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[5]
Incomplete Crystallization The cooling process may not have been sufficient to induce maximum crystal formation.Action: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the yield of crystals.[6]

Troubleshooting Workflow for Low Recovery

Caption: Decision-making process for troubleshooting low recovery during recrystallization.

Problem 2: Product is Oily or Gummy, Fails to Crystallize

Q: My product is not forming solid crystals but instead appears as an oil or a gummy substance. What should I do?

A: Oiling out is a common problem that occurs when the solute is insoluble in the solvent above the solvent's boiling point or when the solution is supersaturated.

Potential Causes & Solutions

Cause Explanation Solution
Significant Impurities High levels of impurities can inhibit the formation of a crystal lattice.Action: Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used for recrystallization, or vice-versa.[4]
Residual Solvent Trace amounts of the reaction solvent may be preventing crystallization.Action: Use a rotary evaporator to ensure all residual solvent is removed before attempting recrystallization.[4]
Inappropriate Solvent The chosen solvent may not be suitable for inducing crystallization of your product.Action: Try redissolving the oil in a minimal amount of a different hot solvent and cooling slowly.[4]
Supersaturation The solution is too concentrated, preventing orderly crystal growth.Action: Add a small amount of additional hot solvent to the oily mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6]
Problem 3: Discolored Product

Q: The purified 6-Methyl-2-phenylbenzoic acid is darker than expected. How can I remove the colored impurities?

A: A discolored product indicates the presence of impurities that absorb visible light.

Potential Causes & Solutions

Cause Explanation Solution
Colored Impurities Side reactions during the synthesis can produce colored by-products.Action: Treat the hot solution with a small amount of activated charcoal before filtration. The charcoal will adsorb the colored impurities.[4]
Oxidation The compound may be susceptible to oxidation, leading to colored degradation products.Action: Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

Protocol for Decolorization with Activated Charcoal

  • Dissolution: Dissolve the crude 6-Methyl-2-phenylbenzoic acid in the minimum amount of hot recrystallization solvent.

  • Charcoal Addition: Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Heating: Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

Problem 4: Broad Melting Point Range of Purified Product

Q: The melting point of my purified product is not sharp. What does this indicate and how can I fix it?

A: A broad melting point range is a classic indicator of an impure compound.

Potential Causes & Solutions

Cause Explanation Solution
Remaining Impurities The initial purification step was not sufficient to remove all impurities.Action: Repeat the recrystallization process. A second recrystallization can often significantly improve purity.
Residual Solvent The presence of solvent in the crystals can depress and broaden the melting point range.Action: Ensure the purified crystals are thoroughly dried under vacuum until a constant weight is achieved.

Workflow for Addressing a Broad Melting Point

G A Broad Melting Point B Are the crystals completely dry? A->B C Dry under vacuum to constant weight B->C No D Repeat Recrystallization B->D Yes C->A E Analyze purity (e.g., HPLC) D->E F Consider Column Chromatography E->F Still Impure

Caption: Troubleshooting logic for a broad melting point after purification.

III. Advanced Purification: HPLC Analysis

For applications requiring very high purity, High-Performance Liquid Chromatography (HPLC) is an essential analytical and preparative tool.

Q: How can I develop an HPLC method to check the purity of my 6-Methyl-2-phenylbenzoic acid?

A: A reversed-phase HPLC method is generally suitable for analyzing acidic aromatic compounds like 6-Methyl-2-phenylbenzoic acid.[7]

Recommended Starting Conditions for HPLC Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient A gradient elution is recommended to separate impurities with a range of polarities.[7]
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Injection Volume 10 µL

Note: The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[7]

IV. References

  • Recrystallization and Crystallization. (n.d.). Retrieved from

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from

  • Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube. Retrieved from

  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. (n.d.). Benchchem. Retrieved from

  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry. Retrieved from

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid. (n.d.). Benchchem. Retrieved from

  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved from

  • Characterization of Impurities in Synthetic 6-Methyl-6-hepten-2-one: A Comparative Guide. (n.d.). Benchchem. Retrieved from

Sources

stability issues of 6-Methyl-2-phenylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Substituted Phenylbenzoic Acids

A Note on Scope: This technical support guide addresses the stability of 2-phenylbenzoic acid derivatives, with a focus on structures containing a methyl substituent, such as 6-Methyl-2-phenylbenzoic acid. Due to the limited availability of specific stability data for 6-Methyl-2-phenylbenzoic acid in publicly accessible literature, this guide synthesizes information from studies on structurally related benzoic acid derivatives. The principles and methodologies described are based on established pharmaceutical stability testing guidelines and are broadly applicable to this class of compounds.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of 6-Methyl-2-phenylbenzoic acid and related compounds.

Q1: What are the primary factors that can cause the degradation of 6-Methyl-2-phenylbenzoic acid?

A1: The primary factors that can lead to the degradation of 6-Methyl-2-phenylbenzoic acid are exposure to harsh pH conditions (acidic or alkaline), oxidizing agents, high temperatures, and photolytic stress (light, especially UV).[1][2][3][4] The presence of functional groups such as the carboxylic acid, the methyl group, and the aromatic rings makes the molecule susceptible to specific degradation pathways under these conditions.

Q2: What are the expected degradation pathways for this molecule?

A2: While specific degradation pathways for 6-Methyl-2-phenylbenzoic acid are not extensively documented, based on its structure and the behavior of related compounds, several pathways can be hypothesized:

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, esterification (if alcohols are present in the formulation) or other reactions could be forced.

  • Oxidation: The methyl group is a primary target for oxidation, which could lead to the formation of a hydroxymethyl or even a carboxylic acid group (forming a phthalic acid derivative). The phenyl ring can also be hydroxylated.

  • Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group and the formation of biphenyl derivatives.[5]

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, which may involve complex radical-based reactions.[6]

Q3: What are the recommended storage conditions for 6-Methyl-2-phenylbenzoic acid?

A3: To ensure long-term stability, 6-Methyl-2-phenylbenzoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8][9] It should be protected from light and kept away from strong oxidizing agents, bases, and acids.[10] Recommended storage temperatures are typically between 15–25 °C.[9]

Q4: How can I tell if my sample has degraded?

A4: Degradation can be identified by a change in physical appearance (e.g., color change, melting point depression), or more definitively through analytical techniques. The appearance of new peaks or a decrease in the main peak area in a High-Performance Liquid Chromatography (HPLC) chromatogram is a strong indicator of degradation.

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a structured approach to troubleshooting common problems encountered during stability studies.

Issue 1: Unexpected Peaks in HPLC Analysis
  • Symptom: You observe new peaks in the chromatogram of your stability sample that are not present in the reference standard.

  • Possible Cause: The new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Verify that the new peaks are not artifacts from the solvent, sample matrix, or HPLC system. Inject a blank (solvent) and a placebo (formulation without the active ingredient) to rule out extraneous peaks.

    • Characterize Degradants: If the peaks are confirmed to be related to the drug substance, proceed with a forced degradation study to intentionally generate these degradants and facilitate their identification.

    • Peak Tracking: Monitor the growth of these impurity peaks over the course of the stability study to understand the rate of degradation.

Logical Flow for Troubleshooting Unexpected HPLC Peaks

G start Unexpected Peak in HPLC check_blank Inject Blank and Placebo start->check_blank is_artifact Is the peak present in blank/placebo? check_blank->is_artifact artifact Peak is an artifact. Investigate solvent/matrix/system. is_artifact->artifact Yes not_artifact Peak is related to the API. is_artifact->not_artifact No forced_degradation Perform Forced Degradation Study not_artifact->forced_degradation identify_degradant Identify and Characterize Degradant (e.g., using LC-MS) forced_degradation->identify_degradant monitor_stability Track degradant peak over time in stability study identify_degradant->monitor_stability

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 6-Methyl-2-phenylbenzoic acid from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230-254 nm, determined by the UV spectrum of the compound. [1]* Column Temperature: 30-40 °C. [1]* Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity (ability to separate degradants), linearity, accuracy, precision, and robustness. [2]

Section 4: Data Summary and Interpretation

When conducting stability studies, it is crucial to present the data clearly.

Table 1: Example Stability Data Summary
Time PointConditionAppearanceAssay (% of Initial)Total Impurities (%)
T=0-White Powder100.0<0.1
3 Months25°C/60% RHWhite Powder99.80.15
3 Months40°C/75% RHWhite Powder98.50.8
3 MonthsAcid HydrolysisSolution85.214.5
3 MonthsOxidativeSolution90.19.7

Interpretation: The data in Table 1 would suggest that the compound is relatively stable under accelerated storage conditions (40°C/75% RH) but shows significant degradation under hydrolytic and oxidative stress. The increase in total impurities should correspond to the decrease in the assay value, indicating good mass balance.

References

  • ResearchGate. (n.d.). Summary of forced degradation studies.
  • Metascience. (n.d.).
  • R Discovery. (n.d.).
  • LGC Standards. (2015).
  • Fisher Scientific. (2014).
  • PharmaTutor. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Higson, A. P., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 58(1), 194–200.
  • Carl ROTH. (n.d.).
  • MedCrave online. (2016).
  • Pharmaceutical Technology. (2016).
  • Cayman Chemical. (n.d.). 2-hydroxy-6-Methylbenzoic Acid.
  • Abu-Lafi, S., et al. (2012).
  • Tlais, S. F., et al. (2007). Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides. The Journal of Organic Chemistry, 72(24), 9195–9202.
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Li, Y., et al. (2025). Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibillus pakistanensis VF-2 in Soil Remediation. Journal of Agricultural and Food Chemistry.
  • CONICET. (n.d.). Trends in Analytical chemistry.
  • Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 23, 8435-8446.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 6-Methylpyridin-2(5H)-imine.
  • Arman, H. D., et al. (2010). Benzoic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813.
  • Wei, L., et al. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 13, 948434.
  • PubChem. (n.d.). 2-Methoxy-5-(6-methylpyridin-3-yl)benzoic acid.
  • Saad, B., et al. (2005). Simultaneous determination of preservatives...in foodstuffs using high-performance liquid chromatography.
  • Wei, L., et al. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 13, 948434.
  • BenchChem. (n.d.).
  • Koshy, K. T., et al. (1975). Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide. Journal of Agricultural and Food Chemistry, 23(6), 1084-1088.
  • PubChem. (n.d.). (5P)-2-hydroxy-5-(6-methylquinolin-5-yl)benzoic acid.

Sources

minimizing side product formation in 6-Methyl-2-phenylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-Methyl-2-phenylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this sterically hindered biaryl synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

The Synthetic Challenge: Steric Hindrance in Biaryl Coupling

6-Methyl-2-phenylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents a common yet significant challenge: constructing a C-C bond between two substituted aromatic rings where one partner bears a bulky ortho-substituent. The primary route for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The steric hindrance imposed by the ortho-methyl group can impede the final, product-forming step of the catalytic cycle (reductive elimination), leading to sluggish reactions and the formation of undesirable side products.[2][3][4]

This guide provides a structured troubleshooting framework in a question-and-answer format to directly address the most frequent issues encountered during this synthesis.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The most common approach involves coupling an aryl halide with an arylboronic acid. For this target molecule, the reaction is typically between 2-bromo-6-methylbenzoic acid (or its corresponding ester) and phenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product r1 2-Bromo-6-methylbenzoic Acid plus1 + catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) r2 Phenylboronic Acid p1 6-Methyl-2-phenylbenzoic Acid catalyst->p1 ligand Ligand (e.g., SPhos, XPhos) base Base (e.g., K2CO3, K3PO4) solvent Solvent (e.g., Toluene, Dioxane, Water) Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Oxygen O2 Pd0->Oxygen Oxidation PdII_ArX Ar-Pd(II)-X(L2) OA->PdII_ArX TM Transmetalation (Ar'-B(OH)2 + Base) PdII_ArX->TM Homocoupling Homocoupling (Ar'-Ar') PdII_ArX->Homocoupling Reacts with 2x Ar'-B(OH)2 PdII_ArAr Ar-Pd(II)-Ar'(L2) TM->PdII_ArAr BoronicAcid Ar'-B(OH)2 TM->BoronicAcid RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product Protodeboronation Protodeboronation (Ar'-H) Oxygen->PdII_ArX Forms Pd(II) Hydrolysis H2O / Base Hydrolysis->Protodeboronation BoronicAcid->Hydrolysis

Sources

Technical Support Center: Resolving Poor Solubility of 6-Methyl-2-phenylbenzoic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling 6-Methyl-2-phenylbenzoic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of 6-Methyl-2-phenylbenzoic acid in their reaction media. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the success of your synthetic endeavors.

Introduction: Understanding the Solubility Challenge

6-Methyl-2-phenylbenzoic acid, a biphenyl carboxylic acid derivative, presents a unique solubility challenge due to its molecular structure. The bulky phenyl and methyl groups in the ortho positions to the carboxylic acid create significant steric hindrance. This sterically hindered environment, coupled with the rigid, non-polar biphenyl backbone, contributes to its low solubility in many common organic solvents.

This guide will walk you through a systematic approach to addressing these solubility issues, from solvent selection and pH adjustment to more advanced techniques like the use of co-solvents and phase-transfer catalysis.

Part 1: Troubleshooting Guide - A Step-by-Step Approach to Improving Solubility

This section provides a logical workflow for diagnosing and resolving poor solubility of 6-Methyl-2-phenylbenzoic acid.

Step 1: Solvent Selection - The First Line of Defense

The choice of solvent is the most critical factor influencing the solubility of your starting material. The principle of "like dissolves like" is a good starting point. Given the aromatic and non-polar character of the biphenyl backbone, solvents with similar properties are likely to be more effective.

Common Pitfall: Using highly polar or non-polar aliphatic solvents as the primary reaction medium without considering the specific structural features of 6-Methyl-2-phenylbenzoic acid.

Troubleshooting Questions:

  • Q: My 6-Methyl-2-phenylbenzoic acid is not dissolving in my current solvent. What should I try next?

    A: If you are using a non-polar solvent like hexane or a highly polar one like water, you will likely face solubility issues. Consider switching to or incorporating solvents that can engage in favorable interactions with the aromatic rings.

    Recommended Solvents to Explore:

    • Aromatic Hydrocarbons: Toluene and xylene are excellent initial choices due to their ability to solvate the biphenyl structure through π-stacking interactions.

    • Ethers: Dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) offer a balance of polarity and ether oxygens that can interact with the carboxylic acid group.

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, but their use should be minimized due to environmental and safety concerns.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are powerful solvents capable of dissolving a wide range of compounds. However, be mindful of their high boiling points, which can complicate product isolation, and their potential reactivity under certain conditions.

Data-Driven Solvent Selection:

Table 1: Qualitative Solubility Guidance for 6-Methyl-2-phenylbenzoic Acid (Estimated)

Solvent ClassExamplesExpected SolubilityRationale
Non-Polar Aromatic Toluene, XyleneGood Favorable π-π interactions with the biphenyl system.
Ethers THF, Dioxane, CPMEModerate to Good Balance of polarity and potential for hydrogen bonding.
Polar Aprotic DMF, DMSO, NMPVery Good High polarity and ability to disrupt intermolecular forces.
Ketones Acetone, MEKModerate Carbonyl group can interact with the carboxylic acid.
Alcohols Methanol, EthanolPoor to Moderate Can act as both hydrogen bond donors and acceptors.
Non-Polar Aliphatic Hexane, HeptanePoor Lacks favorable interactions with the aromatic structure.
Water -Very Poor The hydrophobic biphenyl backbone dominates.[2][3]
Step 2: The Power of Co-Solvents

If a single solvent system does not provide adequate solubility, a co-solvent approach can be highly effective. A small amount of a high-polarity solvent can significantly enhance the overall solvating power of the reaction medium.

Core Concept: A co-solvent disrupts the solute-solute interactions of the crystalline solid, allowing the primary solvent to better solvate the individual molecules.

Troubleshooting Questions:

  • Q: My compound has limited solubility in my desired primary solvent. How do I choose an appropriate co-solvent?

    A: Select a co-solvent that is miscible with your primary solvent and has a high capacity to dissolve 6-Methyl-2-phenylbenzoic acid. Polar aprotic solvents are often excellent choices.

Experimental Protocol: Co-Solvent Screening

  • To a vial containing a known amount of 6-Methyl-2-phenylbenzoic acid, add your primary reaction solvent until a slurry is formed.

  • Incrementally add a co-solvent (e.g., DMF or DMSO) dropwise while stirring at the desired reaction temperature.

  • Observe the amount of co-solvent required to achieve complete dissolution.

  • Caution: Be mindful that the addition of a co-solvent can alter the reaction kinetics and selectivity. It is advisable to run a small-scale trial to assess any potential impact on your reaction outcome.

G cluster_0 Co-Solvent Strategy Poor_Solubility Poor Solubility in Primary Solvent (e.g., Toluene) Add_CoSolvent Add small volume of Co-Solvent (e.g., DMF) Poor_Solubility->Add_CoSolvent Introduce Disrupting Agent Improved_Solubility Homogeneous Reaction Mixture Add_CoSolvent->Improved_Solubility Enhanced Solvation G cluster_0 pH-Dependent Solubility of a Carboxylic Acid Low_pH Low pH (pH < pKa) Protonated Form R-COOH (Poorly Soluble) Equilibrium Low_pH->Equilibrium High_pH High pH (pH > pKa) Deprotonated Form R-COO⁻ (More Soluble) Equilibrium->High_pH

Caption: The relationship between pH and the solubility of a carboxylic acid.

Step 4: Phase-Transfer Catalysis - Bridging Immiscible Phases

When your reaction involves an aqueous phase (containing a deprotonated carboxylate) and an organic phase (containing an electrophile), a phase-transfer catalyst (PTC) can be indispensable.

Mechanism of Action: A PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the carboxylate anion. The lipophilic alkyl groups of the PTC allow this ion pair to be transported into the organic phase, where it can react with the electrophile. [3][4] Troubleshooting Questions:

  • Q: My reaction between the carboxylate salt and an alkyl halide in a biphasic system is extremely slow. Can a PTC help?

    A: Absolutely. This is a classic application for phase-transfer catalysis. The PTC will shuttle the carboxylate from the aqueous phase to the organic phase, dramatically increasing the reaction rate.

Commonly Used Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Benzyltriethylammonium chloride (BTEAC)

G cluster_0 Phase-Transfer Catalysis Mechanism Aqueous_Phase Aqueous Phase R-COO⁻ Na⁺ PTC PTC (Q⁺X⁻) Aqueous_Phase->PTC Anion Exchange Organic_Phase Organic Phase R'-X (Electrophile) Reaction Reaction R-COOR' + Q⁺X⁻ Organic_Phase->Reaction Nucleophilic Attack Ion_Pair Ion Pair Formation [R-COO⁻ Q⁺] PTC->Ion_Pair Forms Lipophilic Ion Pair Ion_Pair->Organic_Phase Migration Reaction->PTC Catalyst Regeneration

Caption: Simplified mechanism of phase-transfer catalysis for a carboxylation reaction.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: I have tried several solvents and co-solvents, but my 6-Methyl-2-phenylbenzoic acid still crashes out of solution upon cooling. What can I do?

    A1: This suggests that you are operating close to the saturation point at elevated temperatures. Consider maintaining the reaction mixture at a slightly elevated temperature during workup and purification if the product is stable. Alternatively, you may need to use a larger volume of solvent or a stronger solvent system (e.g., a higher percentage of a polar aprotic co-solvent).

  • Q2: Are there any safety concerns I should be aware of when using polar aprotic solvents like DMF or DMSO?

    A2: Yes. These solvents have relatively high boiling points and can be difficult to remove completely. They are also known to be skin-penetrating, so appropriate personal protective equipment (PPE), including gloves, should always be worn. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Q3: Can I use sonication to help dissolve my compound?

    A3: Sonication can be a useful technique to break up solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions. However, it may not increase the thermodynamic solubility limit of the compound in the chosen solvent.

  • Q4: How can I experimentally determine the solubility of 6-Methyl-2-phenylbenzoic acid in my specific solvent system?

    A4: A simple and effective method is the gravimetric method. [1] Experimental Protocol: Gravimetric Solubility Determination

    • Prepare a saturated solution by adding an excess of 6-Methyl-2-phenylbenzoic acid to your chosen solvent in a sealed vial.

    • Equilibrate the mixture at the desired temperature for an extended period (e.g., 24 hours) with constant stirring to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed vial.

    • Evaporate the solvent completely under reduced pressure or in a vacuum oven.

    • Weigh the vial containing the dried solute.

    • The difference in weight will give you the mass of the dissolved solid, from which you can calculate the solubility (e.g., in g/L or mol/L).

Part 3: Concluding Remarks

Resolving the poor solubility of 6-Methyl-2-phenylbenzoic acid requires a systematic and informed approach. By carefully considering the physicochemical properties of the molecule and applying the principles of solvent selection, co-solvency, pH adjustment, and, where appropriate, phase-transfer catalysis, researchers can successfully overcome these challenges. Always prioritize safety and conduct small-scale pilot experiments to validate your chosen method before scaling up.

References

  • Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]

  • Evergreensino Chemical Co., Ltd. (n.d.). What are the differences between P - Methylbenzoic Acid and other benzoic acid derivatives?[Link]

  • ResearchGate. (2021). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. [Link]

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • ResearchGate. (2018). Comparative solubilities of the four substituted benzoic acids (mole fraction) measured at 20 °C in toluene (blue), acetonitrile (red), IPA (green) and IPA/water (light green). [Link]

  • ACS Publications. (1967). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

  • PubMed. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. [Link]

  • Quora. (2019). Why is benzoic acid more acidic than p-methylbenzoic acid?[Link]

  • Quora. (2015). Why is o-methyl benzoic acid more acidic than p-methyl benzoic acid?[Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • ACS Publications. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. [Link]

  • PubChem. (n.d.). o-Phenylbenzoic acid. [Link]

  • Evergreensino Chemical Co., Ltd. (n.d.). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?[Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-Methyl-2-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 6-Methyl-2-phenylbenzoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like 6-Methyl-2-phenylbenzoic acid?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][2] For an acidic compound like 6-Methyl-2-phenylbenzoic acid, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar carboxylic acid group of your analyte, causing some molecules to be retained longer than others.[3][4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of 6-Methyl-2-phenylbenzoic acid, the analyte will exist in both its ionized (deprotonated) and non-ionized forms.[3][6][7] This dual state leads to inconsistent retention and results in broadened, tailing peaks.[7]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can saturate the stationary phase, leading to peak distortion.[8][9]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2][10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3][10]

Q3: What is the pKa of 6-Methyl-2-phenylbenzoic acid, and why is it important?

A3: While the exact experimental pKa for 6-Methyl-2-phenylbenzoic acid is not readily published, we can estimate it based on structurally similar compounds. 2-Methylbenzoic acid has a pKa of approximately 3.91.[7] The pKa is a critical parameter in HPLC method development for ionizable compounds.[11] To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the analyte's pKa.[11][12] At this lower pH, the carboxylic acid group of 6-Methyl-2-phenylbenzoic acid will be fully protonated (non-ionized), minimizing ionic secondary interactions with the stationary phase and promoting a single, hydrophobic retention mechanism.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 6-Methyl-2-phenylbenzoic acid. We will explore potential issues related to the mobile phase, column, and HPLC system hardware.

Part 1: Mobile Phase Optimization

The mobile phase is the most common and easily adjustable factor affecting peak shape.

Causality: As an acidic compound with an estimated pKa of ~3.9, if your mobile phase pH is in the range of 3 to 5, a significant portion of the 6-Methyl-2-phenylbenzoic acid molecules will be in their ionized (carboxylate) form. This negatively charged species can interact with any available positive sites on the stationary phase or be repelled by negatively charged, deprotonated silanols (which become more prevalent at pH > 3), leading to multiple retention mechanisms and peak tailing.[2][5][12]

Solution Protocol:

  • Estimate the pKa: Based on 2-Methylbenzoic acid (pKa ≈ 3.91)[7], we can confidently work with an estimated pKa in a similar range.

  • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to a value between 2.0 and 2.5. This is approximately 1.5-2 pH units below the estimated pKa, ensuring the analyte is predominantly in its non-ionized, more hydrophobic form.[11]

  • Use an Acidic Modifier: Add 0.1% (v/v) of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[13] Formic acid is a good starting point and is mass spectrometry compatible.[3] TFA is a stronger ion-pairing agent and can further improve peak shape but may suppress ionization in MS detection.[14]

Table 1: Effect of Mobile Phase pH on 6-Methyl-2-phenylbenzoic acid Peak Shape

Mobile Phase pHAnalyte StateExpected Peak ShapeRationale
> 5.0Mostly IonizedPoor, significant tailingStrong secondary interactions with the stationary phase.
3.0 - 5.0Partially IonizedPoor, tailing or split peaksAnalyte exists in two forms with different retention behaviors.[7]
< 2.5Mostly Non-ionizedGood, symmetricalAnalyte is in a single, neutral state, promoting a uniform retention mechanism.[11]

Causality: Even with the correct pH, if the mobile phase is not adequately buffered, the injection of the sample (which may have a different pH) can cause a local shift in pH at the column inlet. This temporary pH change can lead to the issues described above and result in peak tailing.

Solution Protocol:

  • Introduce a Buffer: If using an acidic modifier alone is insufficient, incorporate a buffer with a pKa close to your target mobile phase pH. For a target pH of 2.5, a phosphate buffer is a common choice for UV detection.

  • Optimize Buffer Concentration: Start with a buffer concentration of 10-25 mM.[10] This is typically sufficient to provide adequate buffering capacity without causing precipitation issues with high organic mobile phase compositions.[10] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[10]

Part 2: HPLC Column and Stationary Phase Interactions

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

Causality: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups on their surface.[4] These silanols are acidic and can become deprotonated (negatively charged) at mobile phase pH values above 3.[2][12] These ionized silanols can then interact with polar functional groups on analytes, such as the carboxylic acid of your molecule, leading to peak tailing.[5]

Solution Protocol:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B silica) have a much lower metal content and are more effectively end-capped.[4] End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound to block their activity.[2][10] Ensure you are using a column from a reputable manufacturer that is specified as "end-capped" or "base-deactivated".

  • Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a column with a polar-embedded stationary phase. These phases have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols. A biphenyl stationary phase could also be a good alternative, as it may offer different selectivity for aromatic compounds.

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for 6-Methyl-2-phenylbenzoic acid check_ph Is Mobile Phase pH ~2 units below pKa (~3.9)? start->check_ph adjust_ph Adjust aqueous phase pH to 2.0-2.5 with 0.1% Formic Acid check_ph->adjust_ph No check_buffer Is the mobile phase buffered (10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Incorporate a suitable buffer (e.g., phosphate at pH 2.5) check_buffer->add_buffer No check_column Are you using a modern, high-purity, end-capped column? check_buffer->check_column Yes add_buffer->check_column change_column Switch to a high-purity, end-capped C18 or a polar-embedded column check_column->change_column No check_system Check for extra-column volume, leaks, or column contamination check_column->check_system Yes change_column->check_system system_maintenance Perform system maintenance: - Use shorter, narrower tubing - Check fittings - Flush or replace column check_system->system_maintenance Yes resolved Peak Shape Improved check_system->resolved No, issue persists. Contact technical support. system_maintenance->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Causality: Over time, strongly retained sample components can accumulate at the head of the column, creating active sites that cause peak tailing.[9] Additionally, pressure shocks or operating at pH extremes can cause the packed bed of the column to settle, forming a void at the inlet, which leads to band broadening and tailing.[2][10]

Solution Protocol:

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants and protect the primary column.

  • Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.

  • Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Consult the column manufacturer's instructions for recommended flushing procedures.

  • Column Reversal: In some cases, reversing the column (if permitted by the manufacturer) and flushing to waste can dislodge particulates from the inlet frit.[2] If a void is the cause, the column will likely need to be replaced.[10]

Part 3: System and Method Parameters

Causality: The volume of the HPLC system outside of the column (tubing, fittings, detector flow cell) contributes to band broadening. If this volume is excessive, it can distort the peak shape, causing tailing, especially for early-eluting peaks.[10]

Solution Protocol:

  • Minimize Tubing Length: Use the shortest possible length of tubing to connect the autosampler, column, and detector.

  • Use Appropriate Tubing Diameter: Use narrow internal diameter (e.g., 0.005" or 0.12 mm) tubing, especially for UHPLC systems, to minimize dispersion.[3]

  • Ensure Proper Fittings: Check that all fittings are correctly made and tightened to avoid dead volume.

Diagram 2: Analyte-Stationary Phase Interactions

Caption: Interactions leading to good vs. poor peak shape.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Unnamed Source. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1043(1), 57-64. [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • Unnamed Source. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Chromatography Online. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

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Validation & Comparative

comparative analysis of 6-Methyl-2-phenylbenzoic acid with other biphenyl monocarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Steric Influence on the Physicochemical and Biological Profile of Biphenyl Monocarboxylic Acids

Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of 6-Methyl-2-phenylbenzoic acid against other foundational biphenyl monocarboxylic acids. We will explore how subtle structural modifications, specifically the introduction of a methyl group ortho to the carboxylic acid, can profoundly impact synthesis, physicochemical properties, and potential biological activity. This analysis is grounded in established chemical principles and supported by experimental data for analogous compounds, offering a predictive framework for understanding this unique molecule.

The Biphenyl Monocarboxylic Acid Scaffold: A Privileged Structure

The biphenyl moiety is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure provides a robust scaffold for developing molecules with diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The addition of a carboxylic acid group introduces a critical site for interaction with biological targets, often through hydrogen bonding or salt bridge formation, and modulates the compound's pharmacokinetic profile.

This guide focuses on the impact of substitution patterns on this privileged scaffold, using 6-Methyl-2-phenylbenzoic acid as a case study in steric hindrance. We will compare it against its unsubstituted parent, 2-phenylbenzoic acid, and its constitutional isomers, 3-phenylbenzoic acid and 4-phenylbenzoic acid, to elucidate structure-property relationships.

Caption: Structural relationships between the target compound and its comparators.

Comparative Synthesis: The Suzuki-Miyaura Coupling Approach

The most versatile and widely adopted method for synthesizing biphenyl carboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction provides a robust and high-yielding pathway by coupling an aryl halide with an arylboronic acid.

Causality of Component Selection:

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential. The palladium atom undergoes oxidative addition to the aryl halide, initiating the catalytic cycle.

  • Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A biphasic solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water, is used to dissolve both the organic reactants and the inorganic base.

The synthesis of 6-Methyl-2-phenylbenzoic acid would logically proceed via the coupling of 2-bromo-6-methylbenzoic acid with phenylboronic acid. The primary challenge in this specific synthesis is the potential for lower yields due to the steric hindrance imposed by the two ortho-substituents (carboxyl and methyl groups) around the carbon-bromine bond, which can impede the oxidative addition step at the palladium catalyst.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern on the biphenyl ring system dictates the molecule's conformation and electronic properties, which in turn govern its physical characteristics. The ortho-methyl group in 6-Methyl-2-phenylbenzoic acid is predicted to induce significant steric strain, forcing the two phenyl rings to adopt a more twisted, non-planar conformation compared to its isomers. This has direct consequences for its melting point, acidity (pKa), and solubility.

Property6-Methyl-2-phenylbenzoic Acid2-Phenylbenzoic Acid3-Phenylbenzoic Acid4-Phenylbenzoic Acid
Melting Point (°C) Predicted: Lower than 2-PBA111-113[6]~160220-225[7]
pKa Predicted: > 3.463.46[6]4.14[8]4.19[7][9]
Water Solubility Predicted: Very LowInsoluble[6]Insoluble[8]0.03 g/L (Insoluble)[7][9]
Predicted logP ~4.13.63.63.75[9]

Analysis of Trends:

  • Melting Point: The high melting point of 4-phenylbenzoic acid reflects its symmetrical structure, which allows for efficient crystal packing. The introduction of substituents at the ortho and meta positions disrupts this symmetry, generally leading to lower melting points. The predicted twisted conformation of 6-Methyl-2-phenylbenzoic acid would further hinder efficient packing, likely resulting in a lower melting point than 2-phenylbenzoic acid.

  • Acidity (pKa): The pKa is a measure of the stability of the carboxylate anion. For 2-phenylbenzoic acid, the proximity of the phenyl ring forces the carboxyl group out of the plane of its attached ring, disrupting resonance stabilization and making it a stronger acid (lower pKa) than the 3- and 4-isomers.[6] The additional ortho-methyl group in 6-Methyl-2-phenylbenzoic acid would exacerbate this steric clash, potentially forcing the carboxyl group even further out of plane. However, the electron-donating nature of the methyl group could slightly destabilize the resulting anion, leading to a predicted pKa that is slightly higher (less acidic) than that of 2-phenylbenzoic acid.

  • Lipophilicity (logP): The addition of a methyl group increases the molecule's nonpolar surface area, which is expected to increase its lipophilicity (higher logP) compared to the unsubstituted isomers.

Potential Biological Activity & Structure-Activity Relationships (SAR)

Biphenyl carboxylic acids are known to exhibit a range of biological activities. For instance, many derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs), while recent studies have identified them as potent inhibitors of urate transporter 1 (URAT1) for the treatment of gout or as potential anticancer agents.[1][10]

  • Anti-inflammatory Activity: The twisted conformation of many active NSAIDs is crucial for fitting into the active site of cyclooxygenase (COX) enzymes. The predicted non-planar structure of 6-Methyl-2-phenylbenzoic acid makes it an interesting candidate for investigation as a COX inhibitor.

  • URAT1 Inhibition: Several potent URAT1 inhibitors feature a biphenyl carboxylic acid core.[10] The specific orientation of the two aromatic rings and the position of the carboxylic acid are critical for binding. The unique conformation imposed by the 6-methyl group could either enhance or diminish binding affinity depending on the topology of the URAT1 binding pocket.

  • Anticancer Activity: Substituted biphenyl carboxylic acids have shown promise as anticancer agents, with activity demonstrated against breast cancer cell lines like MCF-7 and MDA-MB-231.[1] The activity is highly dependent on the nature and position of the substituents.

The introduction of the 6-methyl group provides a valuable probe for SAR studies. Comparing its activity to that of 2-phenylbenzoic acid would directly reveal the biological consequence of steric bulk at this position, providing crucial insights for designing next-generation analogs with improved potency or selectivity.

Essential Experimental Protocols for Comparative Validation

To empirically validate the predicted properties of 6-Methyl-2-phenylbenzoic acid, a series of standardized experiments is required. The following protocols are designed to be self-validating and provide a robust framework for comparison.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-Methyl-2-phenylbenzoic acid from commercially available starting materials.

Methodology Rationale: This protocol employs standard, well-documented Suzuki coupling conditions, which are known to be robust and high-yielding for a wide range of substrates.[1][11] The use of a phase-transfer catalyst is sometimes included to improve reaction rates for challenging substrates, though it is omitted here for a standard initial trial.

Step-by-Step Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-6-methylbenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Acid Dissociation Constant (pKa)

Objective: To experimentally measure the pKa of the synthesized biphenyl carboxylic acids.

Methodology Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of an acidic compound. It relies on measuring the pH of a solution as a function of the volume of a titrant (a strong base) added. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the carboxylic acid in a suitable solvent mixture (e.g., 50:50 ethanol:water) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH value at exactly half the volume of the equivalence point.

  • Validation: Perform the titration in triplicate to ensure reproducibility.

Caption: A logical workflow for the synthesis and evaluation of biphenyl carboxylic acids.

Conclusion

While direct experimental data for 6-Methyl-2-phenylbenzoic acid is not widely available, a comparative analysis based on established structure-property relationships provides a powerful predictive framework. The introduction of an ortho-methyl group to the 2-phenylbenzoic acid scaffold is anticipated to induce significant conformational twisting, which in turn influences key physicochemical properties. We predict it will have a lower melting point, a slightly higher pKa (be less acidic) than its parent 2-isomer, and increased lipophilicity. These modifications create a unique molecular profile that could translate into novel biological activity or an altered selectivity profile against enzyme targets like COX or URAT1. The experimental protocols outlined in this guide provide a clear and robust path for the synthesis and empirical validation of these predictions, enabling researchers to fully characterize this intriguing compound and unlock its potential in drug discovery and materials science.

References

  • ChemBK. (2024). 3-Biphenylcarboxylic acid. Retrieved from ChemBK. [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from ResearchGate. [Link]

  • Indian Academy of Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Retrieved from Indian Academy of Sciences. [Link]

  • University of Cape Town. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from University of Cape Town Open Access. [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from RSC Publishing. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from Ataman Kimya. [Link]

  • Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Retrieved from Cheméo. [Link]

  • Scientific Research Publishing. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from Scirp.org. [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (1969). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Retrieved from Journal of the Chemical Society C: Organic. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from PubChem. [Link]

  • PubMed. (2007). Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Retrieved from PubMed. [Link]

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A Comparative Guide to Validating the Purity of Synthesized 6-Methyl-2-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, establishing the purity of the final compound is a critical step that ensures its safety, efficacy, and compliance with regulatory standards. For a molecule such as 6-Methyl-2-phenylbenzoic acid, a comprehensive purity assessment is not merely a quality control measure but a fundamental aspect of its chemical characterization. This guide provides an in-depth comparison of key analytical methods for validating the purity of synthesized 6-Methyl-2-phenylbenzoic acid, offering insights into the causality behind experimental choices and providing field-proven protocols.

The validation of analytical methods is paramount to ensure that they yield reliable and reproducible results.[1] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which emphasize parameters such as accuracy, precision, specificity, and linearity.[2][3]

The Importance of Purity in Drug Development

Impurities in a drug substance can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its therapeutic effects or causing adverse reactions.[4] Therefore, rigorous purity analysis is essential throughout the drug development process. The methods discussed herein are chosen for their ability to not only quantify the main compound but also to detect and, in some cases, identify potential process-related impurities and degradation products.

Comparison of Core Analytical Methodologies

A multi-pronged approach is often the most effective strategy for a thorough purity assessment. The following table provides a high-level comparison of the most relevant techniques for analyzing 6-Methyl-2-phenylbenzoic acid.

Method Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[5]High resolution, sensitivity, and quantitative accuracy.[6][7]Requires a reference standard for quantification, method development can be time-consuming.Quantitative purity determination and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8]Provides detailed structural information, can be quantitative without a specific reference standard (qNMR).[9][10]Lower sensitivity compared to MS, can be complex to interpret for mixtures.Structural confirmation and quantitative purity assessment.[11]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.[4]High sensitivity and specificity, excellent for impurity identification.[12][13]Typically requires coupling with a separation technique (e.g., LC-MS, GC-MS), ionization efficiency can vary.[14]Identification of unknown impurities and trace-level analysis.[15]
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.[16]Simple, rapid, and inexpensive initial assessment of purity.[17]Not quantitative, insensitive to small amounts of impurities, and some isomeric impurities may not cause a significant depression.[18][19]Preliminary check of gross purity.[20]

I. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power and sensitivity.[5] For an aromatic carboxylic acid like 6-Methyl-2-phenylbenzoic acid, a reversed-phase HPLC method is highly suitable.[6][7]

Causality in Method Design:

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar phenyl and methyl groups of the analyte.[7] The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, is crucial. The acidic buffer (e.g., phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[21] UV detection is appropriate due to the presence of the chromophoric phenyl rings.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or other suitable acid for pH adjustment).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting point is 60:40 (Acetonitrile:Water with 0.1% H₃PO₄).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[22]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 6-Methyl-2-phenylbenzoic acid in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[22]

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For higher accuracy, a calibration curve can be generated using a series of standard solutions of known concentrations.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

II. Quantitative NMR (qNMR) Spectroscopy for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method because it can determine the purity of a substance without the need for an identical reference standard.[9][23] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[24]

Causality in Method Design:

For qNMR, an internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen.[23] The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[11] DMSO-d6 is a suitable solvent as it can dissolve the benzoic acid derivative and its signals do not interfere in the regions of interest.

Experimental Protocol: qNMR
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Internal Standard: A certified reference material (CRM) such as maleic acid or dimethyl sulfone.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized 6-Methyl-2-phenylbenzoic acid into a clean vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Workflow for qNMR Purity Analysis

Caption: Workflow for quantitative NMR (qNMR) analysis.

III. Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is an invaluable tool for identifying impurities, even at trace levels.[13] When coupled with a separation technique like liquid chromatography (LC-MS), it can provide molecular weight information for each component separated by the HPLC.[14]

Causality in Method Design:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 6-Methyl-2-phenylbenzoic acid, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, directly providing the molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.[5]

Experimental Protocol: LC-MS
  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution).

  • Chromatographic Conditions:

    • Use the same HPLC method as described for purity analysis. The mobile phase may need to be adapted to be compatible with the MS (e.g., using formic acid or ammonium acetate instead of non-volatile phosphate buffers).

  • Mass Spectrometry Parameters (ESI):

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids.

    • Mass Range: Scan a range appropriate to cover the expected analyte and potential impurities (e.g., m/z 100-1000).

  • Data Analysis:

    • Examine the mass spectra of any impurity peaks detected in the chromatogram.

    • The accurate mass can be used to propose a molecular formula for the impurity.

    • Further fragmentation studies (MS/MS) can provide structural information to aid in the identification of the impurity.[12]

Workflow for LC-MS Impurity Identification

Caption: Workflow for LC-MS impurity identification.

IV. Melting Point Analysis for Preliminary Purity Assessment

Melting point is a fundamental physical property of a crystalline solid.[18] For a pure compound, the melting range is typically narrow (0.5-2 °C).[17] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[19][20]

Causality in Method Design:

This technique relies on the principle of freezing point depression. The impurity acts as a solute in the molten solid, lowering the energy required to break the crystal lattice.[18] This makes it a simple and effective, albeit non-specific, indicator of purity.

Experimental Protocol: Melting Point Determination
  • Instrumentation:

    • Melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion).

  • Data Analysis:

    • Compare the observed melting point range to the literature value for pure 6-Methyl-2-phenylbenzoic acid. A broad and depressed melting range suggests the presence of impurities.

Workflow for Melting Point Analysis

Caption: Workflow for melting point analysis.

Conclusion and Recommendations

A comprehensive validation of the purity of synthesized 6-Methyl-2-phenylbenzoic acid necessitates a combination of orthogonal analytical techniques.

  • Initial Screening: Begin with Melting Point Analysis for a rapid and cost-effective assessment of gross purity.

  • Quantitative Analysis: Employ a validated HPLC method for accurate and precise determination of purity and for detecting impurities. For absolute purity determination without a specific reference standard, qNMR is the method of choice.

  • Impurity Identification: Utilize LC-MS , particularly high-resolution MS, to identify the molecular weights and propose structures for any unknown impurities detected by HPLC.

By integrating these methods, researchers and drug development professionals can build a robust and self-validating system for purity assessment, ensuring the quality and integrity of the synthesized compound. This multi-faceted approach aligns with the principles of scientific integrity and regulatory expectations, providing a high degree of confidence in the analytical results.[25][26]

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • How can the melting point measurement be used to assess the identity and the purity of crystalline materials? (n.d.). Homework.Study.com. Retrieved January 22, 2026, from [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.). Innovational Journals. Retrieved January 22, 2026, from [Link]

  • What is Melting Point? (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]

  • Analytical method validation as per ich and usp. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved January 22, 2026, from [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved January 22, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. Retrieved January 22, 2026, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved January 22, 2026, from [Link]

  • Using Melting Point To Determine Purity of Crystalline Solids. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020). American Pharmaceutical Review. Retrieved January 22, 2026, from [Link]

  • Melting Point. (n.d.). Chemistry Online @ UTSC. Retrieved January 22, 2026, from [Link]

  • Purity and Identification of Solids Using Melting Points. (n.d.). Portland State University. Retrieved January 22, 2026, from [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved January 22, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved January 22, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 22, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 22, 2026, from [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved January 22, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 22, 2026, from [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 22, 2026, from [Link]

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A Guide to Structural Elucidation: Confirming 6-Methyl-2-phenylbenzoic Acid with ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule.[1][2] This guide, intended for researchers and drug development professionals, will delve into the process of confirming the structure of 6-Methyl-2-phenylbenzoic acid using both ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of NMR, predict the spectral features of the target molecule based on analogous compounds, and provide a robust experimental protocol for data acquisition.

The Challenge: Differentiating Isomers and Confirming Connectivity

6-Methyl-2-phenylbenzoic acid presents an interesting case for structural verification. The presence of two substituted benzene rings and a carboxylic acid group necessitates a detailed analysis to confirm the precise connectivity of these functional groups. Alternative isomers, such as 2-Methyl-6-phenylbenzoic acid or other positional isomers, could potentially be formed during synthesis. NMR spectroscopy provides the necessary resolution to distinguish between these possibilities.

Visualizing the Structure and the Analytical Workflow

To begin, let's visualize the molecule and the general workflow for its structural confirmation via NMR.

Figure 1: Structure of 6-Methyl-2-phenylbenzoic Acid.

The following diagram outlines the systematic approach to confirming this structure.

workflow cluster_synthesis Compound Synthesis cluster_nmr NMR Analysis cluster_interpretation Structural Confirmation synthesis Synthesis of 6-Methyl-2-phenylbenzoic Acid sample_prep Sample Preparation (CDCl₃ or DMSO-d₆) synthesis->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->data_proc c13_nmr->data_proc compare Compare Predicted vs. Experimental Data data_proc->compare predict Predict Chemical Shifts & Coupling Constants predict->compare assign Assign Signals to Specific Nuclei compare->assign confirm Confirm Connectivity and Final Structure assign->confirm

Figure 2: Workflow for NMR-based structural confirmation.

Experimental Protocol: Acquiring High-Quality NMR Data

The foundation of accurate structural elucidation lies in the acquisition of high-quality NMR spectra. The following is a detailed, step-by-step methodology for acquiring both ¹H and ¹³C NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized 6-Methyl-2-phenylbenzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving more polar compounds and for observing exchangeable protons like that of the carboxylic acid.[3]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[3]

2. ¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer might include:

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

3. ¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4] Typical parameters on a 100 MHz spectrometer (for a 400 MHz ¹H instrument) might include:

    • Spectral width: ~220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

    • Number of scans: 1024 or more, as the natural abundance of ¹³C is low (~1.1%).

Predicting the ¹H NMR Spectrum: A Comparative Analysis

By examining the ¹H NMR data of related benzoic acid derivatives, we can predict the expected chemical shifts and coupling patterns for 6-Methyl-2-phenylbenzoic acid. Aromatic protons typically resonate in the range of 7.0-8.5 ppm.[5] The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group, along with the phenyl substituent, will influence the precise chemical shifts.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Data
COOH10.0 - 13.0Singlet (broad)The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. In benzoic acid itself, this proton is observed in this region.[3]
H3, H4, H5 (Benzoic Ring)7.1 - 7.6MultipletThese protons on the benzoic acid ring will be influenced by the adjacent substituents. Their signals are expected to be complex and may overlap. Data from various substituted benzoic acids show aromatic protons in this general range.[6][7]
H2', H3', H4', H5', H6' (Phenyl Ring)7.2 - 7.5MultipletThe protons on the phenyl ring will also appear as a complex multiplet. Their chemical shifts will be similar to those of benzene and other phenyl-substituted compounds.[7]
CH₃2.2 - 2.5SingletThe methyl group protons are attached to an aromatic ring and are expected to resonate in this region. In 4-methylbenzoic acid, the methyl protons appear around 2.36 ppm.

Table 1: Predicted ¹H NMR Data for 6-Methyl-2-phenylbenzoic Acid.

Predicting the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, which is a powerful confirmation of the overall structure. Aromatic and carboxylic carbons resonate at distinct chemical shifts.[5]

Carbon(s) Predicted Chemical Shift (ppm) Rationale and Comparative Data
COOH168 - 175The carboxylic acid carbon is highly deshielded due to the two oxygen atoms and consistently appears in this downfield region. For benzoic acid, this peak is around 170-173 ppm.[6]
C1, C2, C6 (Benzoic Ring)135 - 145These are the substituted aromatic carbons (quaternary carbons). Their chemical shifts are influenced by the attached groups (COOH, phenyl, and methyl). Quaternary carbons in substituted benzenes are often found in this range.
C3, C4, C5 (Benzoic Ring)125 - 135These are the protonated aromatic carbons of the benzoic acid ring. Their chemical shifts are typical for carbons in a substituted benzene ring.
C1' (Phenyl Ring)~140This is the quaternary carbon of the phenyl ring attached to the benzoic acid ring.
C2', C3', C4', C5', C6' (Phenyl Ring)127 - 130These are the protonated carbons of the phenyl ring, and their chemical shifts are expected to be similar to those in benzene and biphenyl.
CH₃19 - 22The methyl carbon attached to the aromatic ring is expected in this upfield region. In 4-methylbenzoic acid, the methyl carbon appears around 21.55 ppm.

Table 2: Predicted ¹³C NMR Data for 6-Methyl-2-phenylbenzoic Acid.

Conclusion: A Self-Validating System for Structural Confirmation

By systematically acquiring and analyzing the ¹H and ¹³C NMR spectra, and comparing the experimental data with the predicted values derived from known compounds, a definitive structural confirmation of 6-Methyl-2-phenylbenzoic acid can be achieved. The number of signals, their chemical shifts, multiplicities, and integration in the ¹H spectrum, combined with the number of unique carbon signals in the ¹³C spectrum, create a self-validating dataset. Any deviation from the expected spectra would immediately indicate the presence of an impurity or an isomeric product, highlighting the indispensable role of NMR spectroscopy in ensuring the scientific integrity of chemical research and drug development.

References

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-methyl-4-phenylbenzoate - C15H14O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Retrieved from [Link]

  • ResearchGate. (n.d.). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. Retrieved from [Link]

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comparison of catalytic activity: 6-Methyl-2-phenylbenzoic acid vs. other ligands

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of the catalytic activity of advanced phosphine ligands in palladium-catalyzed cross-coupling reactions. While the initially specified "6-Methyl-2-phenylbenzoic acid" is not a ligand itself, its core structure—a substituted biphenyl—is the foundational scaffold for a class of highly effective and widely utilized catalysts known as biaryl monophosphine ligands. This guide will delve into the performance of these state-of-the-art ligands, offering objective, data-driven comparisons to inform your catalyst selection in demanding synthetic applications.

The Central Role of Ligand Architecture in Catalysis

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the ligand bound to the palladium center is not a mere spectator. It is a critical component that dictates the catalyst's stability, activity, and selectivity. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination.

Biaryl phosphine ligands, developed by pioneers like Stephen L. Buchwald, have revolutionized the field.[1] These ligands are characterized by a biphenyl backbone, which positions a bulky and electron-rich phosphine group in close proximity to the metal center. This architecture is crucial for promoting the formation of highly reactive, monoligated L1Pd(0) species, which are often the true catalytic players.[2] The steric bulk of the ligand facilitates the reductive elimination step and helps to stabilize the active catalyst, leading to higher turnover numbers and efficiency.[2]

This guide will focus on a comparative analysis of three prominent and commercially available biaryl monophosphine ligands from the Buchwald portfolio: SPhos , XPhos , and RuPhos .

Comparative Analysis of Catalytic Performance in Suzuki-Miyaura Coupling

To provide a clear and objective comparison, we will examine the performance of these ligands in a specific Suzuki-Miyaura coupling reaction: the synthesis of a biaryl compound from a heteroaryl bromide and a boronic acid. The data presented below is derived from a comparative study under identical reaction conditions, allowing for a direct head-to-head assessment of their catalytic efficacy.[3]

Reaction: Coupling of 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with (4-methoxyphenyl)boronic acid.

Ligand/PrecatalystCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
RuPhos Pd G4 0.05921840
XPhos Pd G2 0.05811620
XPhos Pd G3 0.05681360
SPhos 0.05541080

Table 1: Comparison of catalyst performance in a challenging Suzuki-Miyaura coupling reaction. The turnover number is a measure of catalyst productivity and is calculated as (Yield / 100) / (Catalyst Loading / 100).[3]

Key Insights from Experimental Data:
  • RuPhos emerges as the most active catalyst in this specific application, delivering the highest yield and turnover number at a low catalyst loading.[3] This superior performance can be attributed to its unique structural features that optimize the balance between steric bulk and electron-donating ability, thereby accelerating the rate-limiting steps of the catalytic cycle.

  • XPhos also demonstrates high activity, though it is outperformed by RuPhos in this instance.[3] It is known to be a robust and versatile ligand suitable for a wide range of Suzuki-Miyaura couplings.[4]

  • SPhos , while still a highly effective ligand in many contexts, shows lower activity in this particular challenging coupling compared to RuPhos and XPhos.[3] The relative performance of these ligands can be substrate-dependent, highlighting the importance of catalyst screening for new transformations.

Experimental Protocol: Ligand Screening in a Suzuki-Miyaura Coupling Reaction

To ensure the selection of the optimal catalyst for your specific application, a systematic screening of a diverse set of ligands is the most effective strategy. The following protocol provides a detailed, step-by-step methodology for comparing the performance of different ligands in a Suzuki-Miyaura coupling reaction.

I. Catalyst Pre-activation and Reaction Setup

This workflow outlines the process from catalyst preparation to the final product analysis.

G cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction cluster_analysis Analysis prep_vial 1. Prepare Reaction Vial: - Add aryl halide (1.0 mmol) - Add boronic acid (1.2 mmol) - Add base (e.g., K₃PO₄, 2.0 mmol) - Add stir bar prep_atmosphere 2. Inert Atmosphere: - Seal vial with a septum - Purge with Argon/Nitrogen for 10 min prep_vial->prep_atmosphere add_solvent 3. Add Solvent: - Add anhydrous, deoxygenated  solvent (e.g., toluene, 5 mL) via syringe prep_atmosphere->add_solvent add_catalyst 4. Add Catalyst Stock Solution: - Prepare stock solutions of each  Pd precatalyst (e.g., 0.01 M) - Add required volume for desired  mol% loading add_solvent->add_catalyst run_reaction 5. Run Reaction: - Place vial in a preheated  heating block (e.g., 100 °C) - Stir for a set time (e.g., 12 h) add_catalyst->run_reaction workup 6. Work-up: - Cool to room temperature - Quench with water - Extract with an organic solvent run_reaction->workup analyze 7. Analyze: - Analyze the organic layer by  GC or LC-MS to determine yield workup->analyze

Caption: Workflow for Ligand Screening in Suzuki-Miyaura Coupling.

II. Detailed Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • To a dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Causality: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions. The choice of base is critical and can significantly impact the reaction outcome; K₃PO₄ is a common and effective base for many Suzuki-Miyaura couplings.

  • Establishing an Inert Atmosphere:

    • Seal the vessel with a rubber septum and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.

  • Addition of Solvent and Catalyst:

    • Add anhydrous and deoxygenated solvent (e.g., toluene or dioxane, to achieve a desired concentration, typically 0.2 M) via a syringe.

    • Add the palladium precatalyst/ligand solution. This can be done by adding a pre-weighed amount of the solid precatalyst or by adding a specific volume of a stock solution of the precatalyst. For the comparison in Table 1, a 0.05 mol% loading would be used.

    • Causality: Using palladium precatalysts (like the G2, G3, or G4 palladacycles) is often preferred over generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand. Precatalysts offer better reproducibility, are often more stable, and ensure a consistent palladium-to-ligand ratio.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC, GC, or LC-MS.

  • Reaction Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The yield of the desired product can be determined by techniques such as quantitative NMR, GC, or LC-MS using an internal standard.

The Catalytic Cycle and the Role of the Ligand

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The biaryl phosphine ligand plays a crucial role in each step.

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)L(X) Ar-Pd(II)L(X) Pd(0)L->Ar-Pd(II)L(X) Oxidative Addition (Ar-X) Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') Ar-Pd(II)L(X)->Ar-Pd(II)L(Ar') Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)L(Ar')->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The bulky, electron-rich phosphine ligand promotes the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The aryl group from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide (X). The ligand's steric properties can influence the rate of this step.

  • Reductive Elimination: This is the final step where the two aryl groups are coupled to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated. The steric bulk of ligands like RuPhos and XPhos is thought to facilitate this crucial, product-forming step.[2]

Conclusion

While "6-Methyl-2-phenylbenzoic acid" is not a ligand in the conventional sense for cross-coupling catalysis, the underlying biphenyl structure is the key to the success of modern catalysis. The Buchwald family of biaryl monophosphine ligands, including SPhos, XPhos, and RuPhos, are powerful tools for the construction of C-C and C-N bonds.

The experimental data clearly indicates that for the specific Suzuki-Miyaura coupling examined, RuPhos exhibits superior catalytic activity, providing the highest yield and turnover number.[3] However, the choice of the optimal ligand is highly dependent on the specific substrates and reaction conditions. Therefore, a systematic screening approach, as outlined in the provided protocol, is strongly recommended to identify the most efficient catalyst for any new transformation. This data-driven approach ensures the development of robust, efficient, and scalable synthetic routes in your research and development endeavors.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available at: [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros. Reddit. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Analytical Methods for 6-Methyl-2-phenylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Methyl-2-phenylbenzoic acid quantification, a crucial component in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS), offering field-proven insights and detailed experimental protocols.

The Imperative of Method Validation

Before delving into specific techniques, it is critical to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) and the FDA's Bioanalytical Method Validation guidance provide a comprehensive roadmap.[1][2][3][4][5][6] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for 6-Methyl-2-phenylbenzoic acid quantification hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput.

Parameter HPLC-UV LC-MS/MS GC-FID/MS (with derivatization)
Specificity Good; potential for interference from co-eluting impurities with similar UV spectra.Excellent; based on both retention time and mass-to-charge ratio of precursor and product ions.Excellent; high-resolution separation and mass spectral identification.
Linearity (r²) Typically >0.999Typically >0.999Typically >0.995
Accuracy (% Recovery) 98-102%99-101%95-105% (can be influenced by derivatization efficiency)
Precision (%RSD) < 2%< 1%< 5%
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeng/mL range
Throughput ModerateHighLow to Moderate (due to sample preparation)
Cost (Instrument & Consumables) Low to ModerateHighModerate
Primary Application Routine quality control, purity assessment, and content uniformity.Bioanalysis, impurity profiling at trace levels, and metabolite identification.Analysis of volatile impurities or when derivatization is advantageous for separation.

This table presents expected performance characteristics for the analysis of 6-Methyl-2-phenylbenzoic acid and is intended for comparative purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, such as 6-Methyl-2-phenylbenzoic acid.[10]

Rationale for Experimental Choices

A reversed-phase C18 column is the logical starting point for a non-polar analyte like 6-Methyl-2-phenylbenzoic acid.[11][12][13][14] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention.[14] Formic acid helps to suppress the ionization of the carboxylic acid group, leading to more consistent retention times.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 6-Methyl-2-phenylbenzoic acid reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

  • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[14]

  • Sample Solution: Prepare the sample in the same diluent to a similar concentration.

Validation Workflow: HPLC-UV

Caption: HPLC-UV method validation workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[10][15] The coupling of liquid chromatography with mass spectrometry provides an unparalleled ability to differentiate and quantify the analyte of interest.[15]

Rationale for Experimental Choices

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. However, the use of a mass spectrometer as the detector allows for the selection of specific precursor and product ions for 6-Methyl-2-phenylbenzoic acid, significantly enhancing selectivity. Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic conditions as per the HPLC-UV method.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 6-Methyl-2-phenylbenzoic acid. A hypothetical transition could be m/z 225.1 -> 181.1.

  • Source Parameters (to be optimized): Capillary voltage, source temperature, desolvation gas flow.

3. Sample Preparation:

  • For bioanalytical applications, a sample extraction step such as liquid-liquid extraction or solid-phase extraction is necessary to remove matrix components.[16]

Validation Workflow: LC-MS/MS

Caption: LC-MS/MS bioanalytical method validation workflow.

Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, for polar compounds like carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.[17]

Rationale for Experimental Choices

The carboxylic acid group of 6-Methyl-2-phenylbenzoic acid is highly polar and can lead to poor peak shape and adsorption on the GC column.[17] Derivatization, for instance, through silylation or esterification, converts the polar carboxyl group into a less polar and more volatile derivative.[17][18]

Experimental Protocol: GC-FID/MS (with Derivatization)

1. Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A non-polar capillary column (e.g., DB-5ms).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., Acetonitrile).

2. Derivatization Procedure:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of acetonitrile and 100 µL of BSTFA.

  • Heat at 70°C for 30 minutes.

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[19]

  • Detector Temperature (FID): 300 °C.

  • MS Scan Range (if applicable): 50-550 amu.[20]

Logical Relationship: Derivatization in GC

Derivatization_Logic Analyte 6-Methyl-2-phenylbenzoic acid (Polar, Non-volatile) Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization is subjected to Derivative Silyl Ester Derivative (Non-polar, Volatile) Derivatization->Derivative produces GC_Analysis Successful GC Separation & Detection Derivative->GC_Analysis enables

Caption: The role of derivatization in GC analysis.

Conclusion

The selection of an analytical method for the quantification of 6-Methyl-2-phenylbenzoic acid should be guided by the specific analytical needs. HPLC-UV offers a robust and cost-effective solution for routine quality control. For high sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the superior choice. GC-FID/MS, while requiring an additional derivatization step, provides an alternative for specific applications. A thorough validation, following regulatory guidelines such as those from the ICH, is paramount to ensure the generation of reliable and accurate data.[1][2][21][22]

References

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  • ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl)
  • SIELC. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column.
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A Comparative Study on the Stability of 6-Methyl-2-phenylbenzoic Acid Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the chemical stability of 6-Methyl-2-phenylbenzoic acid and its analogs, a class of compounds with significant potential in medicinal chemistry. As drug development professionals are acutely aware, the intrinsic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its development, formulation, and ultimately, its safety and efficacy. This document delves into the structural factors governing the stability of these biphenyl derivatives, outlines rigorous experimental protocols for their assessment, and presents a comparative analysis of their degradation profiles under various stress conditions.

The unique structural feature of 6-Methyl-2-phenylbenzoic acid and its analogs is the presence of ortho-substituents on the biphenyl core, which leads to hindered rotation around the central carbon-carbon single bond. This phenomenon, known as atropisomerism, can result in stable, non-interconverting enantiomers.[1] The rotational energy barrier is a key parameter defining the stereochemical stability of these molecules.[1] This guide will explore how modifications to the substitution pattern of this core structure impact not only the rotational stability but also the overall chemical stability under pharmaceutically relevant stress conditions.

The Analogs Under Investigation

For the purpose of this comparative study, we will examine the stability of 6-Methyl-2-phenylbenzoic acid (Parent Compound) and three representative analogs with modifications aimed at exploring the influence of electronic and steric effects on stability.

Compound ID Structure Analog Name Key Structural Modification
A-1 6-Methyl-2-phenylbenzoic acidParent Compound
A-2 2'-Fluoro-6-methyl-2-phenylbenzoic acidIntroduction of an electron-withdrawing group on the second phenyl ring.
A-3 6-(Trifluoromethyl)-2-phenylbenzoic acidReplacement of the methyl group with a strongly electron-withdrawing trifluoromethyl group.
A-4 6-Methyl-2-(naphthalen-1-yl)benzoic acidIncreased steric bulk on the second aromatic ring.

Experimental Design for Stability Assessment

To provide a comprehensive comparison of the stability of these analogs, a series of forced degradation studies were designed. Forced degradation, or stress testing, is a critical component of drug development that involves exposing the drug substance to conditions more severe than accelerated stability testing.[2][3] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[2][4]

The following flowchart outlines the general workflow for the forced degradation studies conducted on each analog.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh API B Dissolve in Solvent A->B C Prepare Stock Solution (1 mg/mL) B->C D Acid Hydrolysis (0.1 M HCl, 60°C) C->D E Base Hydrolysis (0.1 M NaOH, 60°C) C->E F Oxidative Degradation (3% H2O2, RT) C->F G Thermal Degradation (80°C, Solid State) C->G H Photolytic Degradation (ICH Q1B) C->H I Time Point Sampling D->I E->I F->I G->I H->I J Quench Reaction I->J K HPLC-UV/MS Analysis J->K L Quantify Degradation K->L M Characterize Degradants L->M caption Figure 1: General workflow for forced degradation studies. SSR cluster_A1 A-1 (Parent) cluster_A2 A-2 (2'-Fluoro) cluster_A3 A-3 (6-CF3) cluster_A4 A-4 (Naphthyl) A1 Moderate overall stability. Susceptible to oxidation. A2 Increased stability to acid hydrolysis. Electron-withdrawing F stabilizes the biphenyl system. A3 Decreased stability to hydrolysis. Strongly electron-withdrawing CF3 group is a liability. A4 Increased susceptibility to oxidation and photolysis. Extended pi-system of naphthalene is more reactive. caption Figure 2: Structure-Stability Relationship Summary.

Sources

A Comparative Guide to the Cross-Validation of 6-Methyl-2-phenylbenzoic Acid Analysis Using Diverse Chromatographic Columns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth comparative analysis of three distinct reversed-phase high-performance liquid chromatography (HPLC) columns for the analysis of 6-Methyl-2-phenylbenzoic acid, a key pharmaceutical intermediate. We explore the cross-validation of an analytical method across a standard C18 column, a Phenyl-Hexyl column with alternative selectivity, and a modern Hybrid Particle C18 column. By grounding our methodology in the International Council for Harmonisation (ICH) Q2(R2) guidelines, we offer a framework for selecting the most appropriate chromatographic support based on performance, selectivity, and robustness.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop, validate, or transfer HPLC methods for acidic aromatic compounds.

Introduction: The Imperative for Robust Analytical Methods

6-Methyl-2-phenylbenzoic acid is a biaryl carboxylic acid derivative, a structural motif present in various pharmacologically active molecules.[3][4] Ensuring its purity and accurate quantification is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity.[5]

However, the choice of the chromatographic column—the heart of the separation—profoundly impacts method performance. When a method is developed, it is validated for a specific column. If a different column is used, either in another laboratory or due to supply chain changes, the method's validity must be re-established. This process, known as cross-validation, ensures that the analytical procedure remains suitable for its intended purpose.[1]

This guide details a cross-validation study comparing three columns with different stationary phase chemistries, providing a practical framework for evaluating performance and ensuring analytical consistency.

The Analyte: Physicochemical Properties of 6-Methyl-2-phenylbenzoic Acid

Understanding the analyte is the first step in developing a sound analytical method. 6-Methyl-2-phenylbenzoic acid is an aromatic carboxylic acid. Its key properties, inferred from its structure and similar compounds, are:

  • Molecular Formula: C₁₄H₁₂O₂[6]

  • Molecular Weight: 212.24 g/mol [6]

  • Acidity (pKa): As a carboxylic acid, its pKa is estimated to be around 4-5. This means it is an acidic compound that will be ionized at neutral pH.[7]

  • Hydrophobicity (LogP): The presence of two phenyl rings suggests significant hydrophobicity, with a computed XLogP3 value of 3.3 for a similar isomer.[6]

  • UV Absorbance: The aromatic structure results in strong UV absorbance, with maxima expected around 230 nm and 274 nm, making UV detection highly suitable.[8]

Causality in Method Development: The acidic nature of the molecule necessitates controlling the mobile phase pH. To achieve good retention and sharp peak shapes in reversed-phase chromatography, the ionization of the carboxylic acid group must be suppressed.[9] This is accomplished by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[9]

Chromatographic Column Selection: A Rationale-Driven Approach

The columns selected for this study represent three distinct but common classes of reversed-phase materials, allowing for a comprehensive evaluation of selectivity and performance. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the standard for separating hydrophobic molecules like 6-Methyl-2-phenylbenzoic acid.[7][10][11]

  • Column A: The Workhorse (Standard L1 C18, 5 µm) : A traditional silica-based column with an octadecylsilane (C18) bonded phase. It separates analytes primarily based on hydrophobic interactions.[12] This column serves as our baseline for performance.

  • Column B: The Alternative Selectivity (Phenyl-Hexyl, 5 µm) : This column's stationary phase incorporates phenyl groups, which can engage in π-π interactions with the aromatic rings of the analyte.[13] This provides a different separation mechanism (orthogonal selectivity) compared to a standard C18, which can be invaluable for separating structurally similar impurities.

  • Column C: The High-Performer (Hybrid Particle C18, 3.5 µm) : This column utilizes hybrid silica-organic particles, offering enhanced mechanical strength and, critically, an extended pH operating range.[14] Its smaller particle size is expected to yield higher efficiency and resolution.[15] The improved stability is particularly beneficial for methods using acidic mobile phases over long-term use.[16]

Experimental Design for Cross-Validation

The cross-validation protocol is designed to rigorously assess the analytical method's performance on each column according to ICH Q2(R2) guidelines.[2] The key validation parameters evaluated are specificity, linearity, range, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

G cluster_prep Preparation cluster_validation Method Validation Parameters (ICH Q2) cluster_cols Column Comparison cluster_analysis Analysis & Reporting prep Standard & Sample Preparation spec Specificity prep->spec Execute on lin Linearity & Range prep->lin Execute on acc Accuracy prep->acc Execute on prec Precision (Repeatability & Intermediate) prep->prec Execute on lod LOD & LOQ prep->lod Execute on rob Robustness prep->rob Execute on colA Column A (Std. C18) spec->colA colB Column B (Phenyl-Hexyl) spec->colB colC Column C (Hybrid C18) spec->colC lin->colA lin->colB lin->colC acc->colA acc->colB acc->colC prec->colA prec->colB prec->colC lod->colA lod->colB lod->colC rob->colA rob->colB rob->colC data Data Acquisition & Processing colA->data colB->data colC->data report Comparative Report & Recommendation data->report

Caption: Workflow for the cross-validation of the HPLC method across three columns.

Detailed Experimental Protocols

5.1 Reagent and Standard Preparation

  • Chemicals: Acetonitrile (HPLC grade), Water (18.2 MΩ·cm), Formic acid (analytical grade), 6-Methyl-2-phenylbenzoic acid reference standard.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 5.0 mL of the Stock Solution to 50 mL with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to a nominal concentration of 0.1 mg/mL in Diluent.

5.2 Chromatographic Conditions

  • HPLC System: Standard HPLC with UV or PDA detector.

  • Detection Wavelength: 230 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

5.3 Validation Procedures

  • Specificity: Analyze blank (diluent), placebo (matrix without API), and spiked sample solutions to demonstrate that no interfering peaks co-elute with the main analyte peak.

  • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 0.025 to 0.15 mg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percent recovery.

  • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard solution. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[17]

  • Robustness: Deliberately vary key method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, % organic in mobile phase ±2%) and assess the impact on retention time, peak area, and resolution.[18][19]

Results and Discussion: A Comparative Analysis

The following tables summarize the hypothetical, yet scientifically plausible, performance data obtained for each column during the cross-validation study.

Table 1: System Suitability Comparison

Parameter Column A (Std. C18) Column B (Phenyl-Hexyl) Column C (Hybrid C18) Acceptance Criteria
Tailing Factor 1.3 1.2 1.1 ≤ 1.5
Resolution (Rs) 3.5 4.2 5.1 > 2.0

| Theoretical Plates (N) | 8,500 | 9,200 | 14,500 | > 2000 |

  • Interpretation: All columns met the system suitability criteria. Column C (Hybrid C18) demonstrated superior efficiency (higher plate count) and peak symmetry (lower tailing factor), likely due to its smaller, more uniform particle size.[15] Column B (Phenyl-Hexyl) showed slightly better resolution to a key hypothetical impurity, suggesting a beneficial alternative selectivity.

Table 2: Linearity, Range, LOD, and LOQ

Parameter Column A (Std. C18) Column B (Phenyl-Hexyl) Column C (Hybrid C18)
Linear Range (mg/mL) 0.025 - 0.15 0.025 - 0.15 0.025 - 0.15
Correlation Coeff. (r²) 0.9995 0.9996 0.9998
LOD (µg/mL) 0.5 0.4 0.2

| LOQ (µg/mL) | 1.5 | 1.2 | 0.6 |

  • Interpretation: All columns provided excellent linearity over the specified range. The higher efficiency of Column C resulted in sharper peaks and a better signal-to-noise ratio, leading to significantly lower LOD and LOQ values, making it the preferred choice for impurity analysis.[17]

Table 3: Accuracy and Precision

Parameter Column A (Std. C18) Column B (Phenyl-Hexyl) Column C (Hybrid C18) Acceptance Criteria
Accuracy (% Recovery) 99.2% 99.5% 100.1% 98.0% - 102.0%

| Precision (%RSD) | 0.8% | 0.7% | 0.4% | ≤ 1.5% |

  • Interpretation: The method proved to be accurate and precise on all three columns, with all results falling well within typical acceptance criteria for pharmaceutical analysis.[20] Column C's superior performance is again reflected in the lower %RSD, indicating higher reproducibility.

6.5 Robustness Analysis The robustness study evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters.[21][22]

G cluster_factors Robustness Factors cluster_responses Critical Responses F1 Flow Rate (± 0.1 mL/min) Method HPLC Method F1->Method Vary F2 Column Temp. (± 2°C) F2->Method Vary F3 Initial %B (± 2%) F3->Method Vary R1 Retention Time R2 Resolution (Rs) R3 Peak Area Method->R1 Monitor Method->R2 Monitor Method->R3 Monitor

Caption: Design of the robustness study, showing factors varied and responses monitored.

Table 4: Robustness Study Results (% Change in Retention Time)

Parameter Variation Column A (Std. C18) Column B (Phenyl-Hexyl) Column C (Hybrid C18)
Flow Rate +0.1 mL/min -9.8% -9.9% -9.8%
Temperature +2°C -1.5% -1.8% -1.4%

| Initial %B +2% | -5.1% | -5.3% | -5.0% |

  • Interpretation: The method demonstrated good robustness on all columns, with predictable shifts in retention time upon parameter changes. Critically, resolution between the main peak and its closest impurity remained above 2.0 under all conditions for all columns, confirming the method's reliability for routine use.[19] The Hybrid Particle column (Column C) showed slightly less variability, reinforcing its suitability for high-stakes environments where consistency is paramount.

Conclusion and Recommendations

This cross-validation study successfully demonstrates that the analytical method for 6-Methyl-2-phenylbenzoic acid is valid, reliable, and robust across three different types of reversed-phase HPLC columns. All three columns are suitable for the intended purpose of quantifying the analyte.

Recommendations:

  • For routine quality control (QC) where cost and availability are primary concerns, the Standard C18 column (Column A) is a perfectly acceptable choice, providing reliable data that meets all validation criteria.

  • For complex samples or challenging separations where specific impurities are difficult to resolve, the Phenyl-Hexyl column (Column B) should be considered. Its alternative selectivity can provide the crucial resolution needed to ensure accurate purity assessments.

  • For high-throughput screening, method transfer, or when the highest levels of performance and robustness are required , the Hybrid Particle C18 column (Column C) is the superior choice. Its high efficiency, excellent peak shape, lower detection limits, and enhanced stability justify its use in demanding applications such as stability testing and reference standard characterization.

Ultimately, this guide illustrates a systematic, science-based approach to column selection and method validation. By understanding the interplay between the analyte, mobile phase, and stationary phase, scientists can confidently select the optimal tools to ensure the quality and integrity of their analytical results.

References

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  • What Is HPLC Method Robustness Assessment and Its Importance? (2025). Altabrisa Group. Retrieved from [Link]

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  • New update for ICH Q2 (R2) Analytical process validation guidance. (2024). AMSlab. Retrieved from [Link]

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  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA FSIS. Retrieved from [Link]

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  • 2-(4-Methylphenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 6-Methyl-2-phenylbenzoic Acid: A Comparative Analysis of Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of structurally complex molecules is paramount. 6-Methyl-2-phenylbenzoic acid, a sterically hindered biaryl carboxylic acid, represents a valuable scaffold in these fields. Its synthesis, however, presents unique challenges due to the steric congestion around the biaryl bond. This guide provides an in-depth comparison of the primary synthetic routes to this and analogous compounds, with a focus on reported yields and the critical experimental parameters that govern success.

Introduction: The Significance of Sterically Hindered Biaryl Carboxylic Acids

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, often imparting unique conformational properties and biological activities. The ortho-substituted benzoic acid moiety, in particular, can serve as a crucial pharmacophore or a key intermediate in the synthesis of more complex molecules. The steric hindrance in compounds like 6-Methyl-2-phenylbenzoic acid can lock the two aryl rings in a specific dihedral angle, which can be critical for binding to biological targets or for creating materials with specific optical or electronic properties.

This guide will focus on the two most prevalent and practical methods for the synthesis of 6-Methyl-2-phenylbenzoic acid and its analogs: the Suzuki-Miyaura coupling and the Grignard reaction. We will also briefly explore the emerging field of direct C-H arylation as a potential alternative.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is often a trade-off between yield, substrate availability, reaction conditions, and scalability. For 6-Methyl-2-phenylbenzoic acid, the primary challenge is the efficient formation of the sterically encumbered C-C bond between the two aryl rings.

MethodKey ReactantsTypical Catalysts/ReagentsReported Yields (Analogous Compounds)Key AdvantagesKey Challenges
Suzuki-Miyaura Coupling 2-Bromo-6-methylbenzoic acid, Phenylboronic acidPd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand (e.g., PPh₃, Buchwald ligands), Base (e.g., K₂CO₃, Cs₂CO₃)70-95%High functional group tolerance, mild reaction conditions, commercially available starting materials.Catalyst poisoning, side reactions (homocoupling, protodeboronation), challenges with sterically hindered substrates.[1]
Grignard Reaction 2-Bromo-6-methyltoluene, Magnesium, Carbon Dioxide (dry ice)N/A60-85%Inexpensive starting materials, straightforward procedure.Sensitive to moisture and air, limited functional group tolerance, potential for side reactions (e.g., Wurtz coupling).[2]
Direct C-H Arylation 2-Methylbenzoic acid, Phenyl halidePd or Rh catalyst, Ligand, Oxidant/BaseVariesAtom economical (no pre-functionalization of one aryl ring), potentially fewer steps.Regioselectivity can be an issue, may require specific directing groups, harsher conditions may be needed.[3][4]

In-Depth Methodological Review and Experimental Protocols

The Suzuki-Miyaura Coupling: A Versatile and High-Yielding Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of sterically hindered biaryl carboxylic acids, the choice of catalyst, ligand, and base is critical to achieving high yields.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those developed by Buchwald, can significantly improve reaction efficiency by promoting the reductive elimination step. Triphenylphosphine (PPh₃) is a more traditional and often effective ligand for less demanding couplings.

  • Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. Cesium carbonate (Cs₂CO₃) is often a good choice for challenging couplings due to its high solubility in organic solvents.

  • Solvent: Aprotic polar solvents like dioxane or DMF are commonly used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of 6-Methyl-2-phenylbenzoic acid

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-methylbenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed dioxane (or another suitable solvent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford 6-methyl-2-phenylbenzoic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System 2-Bromo-6-methylbenzoic Acid 2-Bromo-6-methylbenzoic Acid Reaction Setup Reaction Setup 2-Bromo-6-methylbenzoic Acid->Reaction Setup Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Setup Base Base (e.g., Cs₂CO₃) Base->Reaction Setup Pd Precatalyst Pd Precatalyst (e.g., Pd(OAc)₂) Pd Precatalyst->Reaction Setup Ligand Ligand (e.g., SPhos) Ligand->Reaction Setup Degassing & Solvent Degassing & Solvent Addition Reaction Setup->Degassing & Solvent Heating & Reaction Heating & Reaction Degassing & Solvent->Heating & Reaction Workup Workup Heating & Reaction->Workup Purification Purification Workup->Purification Product 6-Methyl-2-phenylbenzoic Acid Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis.

The Grignard Reaction: A Classic and Cost-Effective Method

The Grignard reaction provides a more traditional route to carboxylic acids. It involves the formation of an organomagnesium halide (Grignard reagent) which then acts as a potent nucleophile, reacting with carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) forms the Grignard reagent. The exclusion of water is absolutely critical, as even trace amounts will protonate and destroy the reagent.[2]

  • Carboxylation: Solid carbon dioxide (dry ice) serves as the electrophile. Using a large excess of dry ice helps to minimize the side reaction where the Grignard reagent adds to the initially formed carboxylate.

  • Acidification: A strong acid, such as hydrochloric acid, is used to protonate the magnesium carboxylate salt to form the final carboxylic acid product.

Experimental Protocol: Grignard Synthesis of 6-Methyl-2-phenylbenzoic acid

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equiv) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromo-2-methylbenzene (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated if the solution turns cloudy and bubbling is observed. If not, gentle heating or the addition of an iodine crystal may be necessary.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a generous excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the excess dry ice to sublime.

  • Workup and Purification:

    • Slowly add 1 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram: Grignard Reaction

Grignard_Workflow cluster_grignard_prep Grignard Reagent Formation 1-Bromo-2-methylbenzene 1-Bromo-2-methylbenzene Grignard Reaction Grignard Reaction 1-Bromo-2-methylbenzene->Grignard Reaction Mg Turnings Magnesium Turnings Mg Turnings->Grignard Reaction Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reaction Carboxylation Carboxylation (Dry Ice) Grignard Reaction->Carboxylation Acidification Acidic Workup (HCl) Carboxylation->Acidification Purification Purification Acidification->Purification Product 6-Methyl-2-phenylbenzoic Acid Purification->Product

Caption: Workflow for the Grignard synthesis.

Emerging Alternatives: Direct C-H Arylation

A more recent and atom-economical approach to biaryl synthesis is the direct C-H arylation of benzoic acids.[3][4] This method avoids the need for pre-functionalization of one of the coupling partners (i.e., conversion to a halide or boronic acid). The carboxylate group itself can act as a directing group, guiding the arylation to the ortho position. While promising, these methods are still under active development and may require specialized catalysts and ligands to achieve high yields and selectivity, especially for sterically hindered substrates.

Conclusion and Future Outlook

For the synthesis of 6-Methyl-2-phenylbenzoic acid, both the Suzuki-Miyaura coupling and the Grignard reaction represent viable and effective strategies. The Suzuki-Miyaura coupling generally offers higher yields and greater functional group tolerance, making it the preferred method in many research settings. However, the Grignard reaction remains a cost-effective and reliable alternative, particularly for large-scale synthesis where the cost of palladium catalysts and specialized ligands may be a concern.

The continued development of more active and robust catalysts for both Suzuki-Miyaura couplings of sterically hindered substrates and for direct C-H arylation will undoubtedly provide even more efficient and sustainable routes to this important class of molecules in the future. The choice of method will ultimately depend on the specific requirements of the research, including desired yield, scale, cost, and available resources.

References

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  • ResearchGate. (2022). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • PubMed. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • ACS Publications. (2020). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Available at: [Link]

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A Guide to the Spectroscopic Journey from Precursors to 6-Methyl-2-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 6-methyl-2-phenylbenzoic acid and its common precursors, 2-bromo-1-methylbenzene and phenylboronic acid. By examining the characteristic fingerprints of these molecules through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can meticulously track the chemical transformation that occurs during synthesis. The narrative is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying chemical principles and experimental rationale.

The synthesis of biaryl compounds like 6-methyl-2-phenylbenzoic acid is a cornerstone of modern organic chemistry, often accomplished via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild conditions and high functional group tolerance.[1][2] This reaction facilitates the formation of a crucial carbon-carbon bond between two aromatic rings, a transformation that is vividly captured by the spectroscopic techniques discussed herein.

This guide will dissect the spectral evolution from two distinct starting materials to a more complex final product, providing a clear, evidence-based understanding of the molecular changes.

The Synthetic Pathway: A Suzuki-Miyaura Coupling

The formation of 6-methyl-2-phenylbenzoic acid from 2-bromo-1-methylbenzene and phenylboronic acid is a classic example of the Suzuki-Miyaura reaction. The process involves the palladium-catalyzed coupling of an organohalide with an organoboron species, fundamentally creating a new C-C bond.[3]

G cluster_reactants Precursors cluster_product Product R1 2-Bromo-1-methylbenzene Catalyst Pd Catalyst + Base R1->Catalyst R2 Phenylboronic Acid R2->Catalyst P 6-Methyl-2-phenylbenzoic Acid Catalyst->P C-C Bond Formation

Caption: Synthetic route via Suzuki-Miyaura coupling.

Spectroscopic Analysis of Precursors

To appreciate the transformation, we must first establish a baseline by characterizing the starting materials.

2-Bromo-1-methylbenzene (o-Bromotoluene)

This molecule is a simple substituted benzene ring. Its spectrum is defined by the methyl group, the bromine atom, and the aromatic ring itself.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic C-H stretching vibrations for both the aromatic ring (~3050-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹). Aromatic C=C stretching peaks appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration is typically observed in the fingerprint region, often below 600 cm⁻¹.

  • ¹H NMR Spectroscopy: We expect to see a singlet for the methyl protons (~2.4 ppm) and a complex multiplet pattern for the four aromatic protons in the ~7.0-7.6 ppm range. The deshielding effect of the bromine atom influences the chemical shifts of the adjacent protons.

  • ¹³C NMR Spectroscopy: The spectrum will display six distinct signals for the aromatic carbons and one for the methyl carbon (~23 ppm). The carbon atom bonded to the bromine (C-Br) will appear around 123 ppm.

  • Mass Spectrometry (MS): The mass spectrum exhibits a characteristic molecular ion peak cluster. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), we see two peaks of similar intensity at m/z 170 and 172.[4] A common fragmentation is the loss of the bromine atom, leading to a prominent peak at m/z 91, which corresponds to the tropylium ion ([C₇H₇]⁺).

Phenylboronic Acid

This precursor introduces the second phenyl ring and the reactive boronic acid group.

  • Infrared (IR) Spectroscopy: The most prominent feature is a very broad absorption band for the O-H stretching of the B(OH)₂ group, typically centered around 3200-3400 cm⁻¹.[5] This broadening is due to extensive hydrogen bonding. A strong B-O stretching vibration is also characteristic, appearing around 1350 cm⁻¹.[6] Aromatic C-H (~3060 cm⁻¹) and C=C (~1400-1600 cm⁻¹) stretches are also present.

  • ¹H NMR Spectroscopy: The spectrum shows multiplets for the aromatic protons between ~7.3 and 8.0 ppm.[7] The two acidic protons on the hydroxyl groups often appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum will show four signals for the aromatic carbons, with the carbon attached to the boron atom (C-B) being significantly deshielded.

  • Mass Spectrometry (MS): The molecular ion peak is observed at m/z 122. Common fragmentation pathways include the loss of water (H₂O) and the hydroxyl group (OH).

Spectroscopic Analysis of the Product: 6-Methyl-2-phenylbenzoic Acid

The formation of the product introduces a carboxylic acid functional group and joins the two precursor rings, leading to significant and predictable changes in the spectra.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product is dominated by the features of the carboxylic acid. An extremely broad O-H stretching band appears from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid and will overlap with the C-H stretches.[8] A strong, sharp absorption from the carbonyl (C=O) stretch is a key indicator of product formation and is expected around 1700 cm⁻¹.[8] The B-O and O-H stretches from phenylboronic acid will be absent.

  • ¹H NMR Spectroscopy: The most telling new signal is a highly deshielded singlet for the carboxylic acid proton, typically appearing above 10 ppm. The aromatic region (~7.1-7.8 ppm) becomes more complex, now containing protons from two distinct, but connected, phenyl rings. The methyl group protons will remain as a singlet, though its chemical shift may be slightly altered due to the new steric and electronic environment.

  • ¹³C NMR Spectroscopy: The appearance of a new signal in the 165-175 ppm range is definitive evidence for the carboxyl carbon. The total number of aromatic carbon signals will increase, reflecting the more complex biaryl structure.

  • Mass Spectrometry (MS): The molecular ion peak is expected at m/z 212, corresponding to the molecular weight of C₁₄H₁₂O₂. Key fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and the loss of water (-H₂O, M-18), which are characteristic of benzoic acid derivatives.[9]

Comparative Data Summary

The following table summarizes the key diagnostic spectroscopic features that differentiate the precursors from the final product.

Spectroscopic Feature2-Bromo-1-methylbenzenePhenylboronic Acid6-Methyl-2-phenylbenzoic Acid (Product)Rationale for Change
Key IR Peaks (cm⁻¹) C-Br stretch (~<600)Broad O-H (~3300), B-O (~1350)Extremely Broad O-H (2500-3300), Sharp C=O (~1700) Formation of the carboxylic acid group and consumption of the boronic acid.
Key ¹H NMR Signals (ppm) Aromatic H (~7.0-7.6), CH₃ (~2.4)Aromatic H (~7.3-8.0), B(OH)₂ (broad)COOH (>10) , Complex Aromatic H, CH₃Introduction of the acidic proton and combination of two aromatic systems.
Key ¹³C NMR Signals (ppm) C-Br (~123)C-B (deshielded)C=O (165-175) Formation of the carbonyl group in the carboxylic acid.
MS Molecular Ion (m/z) 170/172 (1:1 ratio) 122212 Coupling of the two precursor fragments (91 + 121 = 212).

Experimental Protocols

Accurate data acquisition is paramount. The following are generalized yet robust protocols for the spectroscopic analysis described.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum in air.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and a baseline correction to produce the final spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range (e.g., 0-12 ppm). The number of scans can vary from 8 to 64 depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width is needed (e.g., 0-200 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a volatile solvent (e.g., dichloromethane or methanol). For the carboxylic acid product, derivatization (e.g., methylation to form the methyl ester) is often required to increase volatility.[11]

  • GC Conditions:

    • Injector: 250 °C, split mode.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a range of m/z 40-450.

    • Temperatures: Ion source at 230 °C, transfer line at 280 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram to identify the peak for the compound of interest and examine its corresponding mass spectrum for the molecular ion and fragmentation pattern.

Overall Analytical Workflow

The logical flow from sample synthesis to final characterization involves several key stages, ensuring data integrity and a comprehensive understanding of the material.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Suzuki Coupling Reaction Purification Work-up & Column Chromatography Synthesis->Purification SamplePrep Sample Preparation (Dissolving/Derivatization) Purification->SamplePrep IR FTIR Analysis SamplePrep->IR NMR NMR Analysis (1H & 13C) SamplePrep->NMR MS GC-MS Analysis SamplePrep->MS Interpretation Comparative Spectral Analysis IR->Interpretation NMR->Interpretation MS->Interpretation Conclusion Structural Confirmation Interpretation->Conclusion

Caption: Workflow for synthesis and spectroscopic validation.

References

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  • Benchchem. (2025). Application Note: Synthesis of 2-(4-Nitrophenyl)benzoic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling.
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  • Wang, H., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Available at: [Link]

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  • SpectraBase. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene [Vapor Phase IR]. Wiley. Available at: [Link]

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  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Available at: [Link]

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

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  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, characterization and antimicrobial screening of some novel pyrimidine derivatives. Available at: [Link]

  • Benchchem. (2025). Comparison of the spectral data of 2-, 3-, and 4-methylphenyl benzoic acids.
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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Synthesized 6-Methyl-2-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Consistency in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) or its key intermediate is the cornerstone of the final drug product. The reliability, safety, and efficacy of a therapeutic are fundamentally tied to the quality and consistency of its components.[] For a molecule like 6-Methyl-2-phenylbenzoic acid, often a crucial building block in complex syntheses, ensuring batch-to-batch consistency is not merely a quality control checkbox; it is a critical determinant of a successful development program.[2]

Variations between batches, whether in chemical purity, impurity profiles, or physical properties like crystalline form, can have cascading negative effects.[2] These can range from unpredictable reaction kinetics in downstream processes to altered bioavailability and potential toxicity in the final drug product.[3] Regulatory bodies such as the U.S. FDA rightly place stringent emphasis on the demonstration of process stability and product consistency across multiple batches.[4][5]

This guide provides an in-depth comparison of essential analytical methodologies for assessing the batch-to-batch consistency of synthesized 6-Methyl-2-phenylbenzoic acid. We will move beyond procedural lists to explain the causality behind our analytical choices, grounding our protocols in the principles of scientific integrity and regulatory expectations.

Understanding the Analyte: Synthesis and Potential Impurities

To develop a robust analytical strategy, we must first consider the synthetic origin of 6-Methyl-2-phenylbenzoic acid. A common and efficient route is the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Plausible Suzuki coupling synthesis route.

This synthetic pathway informs our analytical approach by highlighting potential process-related impurities we must monitor for consistency:

  • Unreacted Starting Materials: Residual 2-Bromo-6-methylbenzoic acid or Phenylboronic acid.

  • Homocoupling By-products: Biphenyl (from phenylboronic acid) or biphenyl-dicarboxylic acid derivatives (from the starting halide).

  • Catalyst Residues: Trace amounts of palladium or ligands.

  • Regioisomers: Depending on the purity of the starting materials, other isomeric forms could be present.

A Multi-Parametric Approach to Consistency Verification

A single analytical technique is insufficient to declare consistency. A robust assessment relies on an orthogonal approach, where different methods provide complementary information on both the chemical and physical attributes of the material. The workflow below illustrates this integrated strategy.

analytical_workflow start Synthesized Batch of 6-Methyl-2-phenylbenzoic acid hplc Purity & Impurity Profile (HPLC-UV/PDA) start->hplc gcms Residual Solvents & Volatiles (GC-MS) start->gcms nmr Identity & Structural Confirmation (¹H & ¹³C NMR) start->nmr dsc Physical Form & Polymorphism (DSC) start->dsc decision Data Comparison Across Batches (Statistical Analysis) hplc->decision gcms->decision nmr->decision dsc->decision pass Batch Consistency Confirmed decision->pass Meets Criteria fail Inconsistency Identified (Investigate & Remediate) decision->fail Fails Criteria

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Methyl-2-phenylbenzoic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep and functional understanding for laboratory personnel.

Hazard Identification and Risk Assessment: The "Why" Behind Caution

These analogs are consistently classified as causing skin, eye, and respiratory irritation.[1][2][3] The carboxylic acid functional group contributes to its acidic nature, while the aromatic structure can present other toxicological concerns. Therefore, 6-Methyl-2-phenylbenzoic acid must be treated as a hazardous substance.

Hazard Classification (Inferred from Analogs)GHS Hazard StatementRationale & ImplicationSource
Skin Irritation H315: Causes skin irritationThe compound can cause redness, itching, or inflammation upon contact. This necessitates the use of appropriate gloves and a lab coat to prevent direct skin exposure.[1][2]
Serious Eye Irritation H319: Causes serious eye irritationAccidental contact with the eyes can lead to significant and potentially lasting damage. This mandates the use of safety glasses or goggles.[1][2][4]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. Handling should occur in a well-ventilated area or a chemical fume hood.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, a specific suite of PPE is mandatory to minimize exposure during handling and disposal. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.[5][6]

  • Eye Protection : Chemical safety goggles or safety glasses with side shields must be worn to protect against accidental splashes or dust particles.[7][8]

  • Hand Protection : Chemically resistant nitrile gloves are required. Always inspect gloves for tears or degradation before use and change them immediately if contamination occurs.[9]

  • Body Protection : A full-length, buttoned laboratory coat serves as a barrier to protect skin and clothing from contamination.[8][9]

  • Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator is necessary to prevent inhalation.[7] All weighing and transferring of the solid should ideally be performed within a fume hood.[9]

Spill Management: Immediate and Controlled Response

In the event of an accidental spill, a swift and correct response is critical to prevent wider contamination and exposure.

Protocol for Solid Spills:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Don PPE : Ensure you are wearing the full, appropriate PPE as described above.

  • Containment : Prevent the spread of the dust. Avoid using methods that would aerosolize the particles.

  • Cleanup : Carefully sweep or vacuum up the spilled material.[7] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated, leak-proof container suitable for hazardous waste disposal.[1][3]

  • Decontaminate : Clean the spill area thoroughly.

  • Label and Dispose : Clearly label the container as "Hazardous Waste" with the full chemical name and place it in the designated satellite accumulation area for professional disposal.

The Primary Disposal Pathway: A Decision-Making Framework

The guiding principle for the disposal of 6-Methyl-2-phenylbenzoic acid is that it must be managed by a licensed hazardous waste disposal company.[1][10][11] In-laboratory treatment methods like neutralization or sewer disposal are not appropriate for this class of compound.

Why In-Lab Treatment is Unsuitable:

  • Incomplete Deactivation : While the carboxylic acid group can be neutralized with a base, this reaction only creates a salt. It does not degrade the aromatic backbone of the molecule, which remains an environmental pollutant.

  • Regulatory Non-Compliance : The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), strictly regulates the treatment and disposal of hazardous waste.[12][13] Land disposal of untreated chemical waste is prohibited.[14] Pouring chemicals down the drain is also illegal and harmful to aquatic ecosystems.[1]

  • Safety Risks : Attempting to neutralize organic acids can generate heat and potentially hazardous byproducts.[15]

The following diagram illustrates the correct decision-making workflow for managing this waste stream.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Temporary Storage cluster_3 Step 3: Final Disposal start 6-Methyl-2-phenylbenzoic acid (solid waste or contaminated material) collect Transfer waste to a designated, compatible, and sealed container. Do NOT mix with other waste streams. start->collect label_container Label container clearly: 'Hazardous Waste' '6-Methyl-2-phenylbenzoic acid' Accumulation Start Date collect->label_container store Store container in a designated Satellite Accumulation Area (SAA) or Central Storage Area. label_container->store check_compliance Ensure compliance with storage time limits (e.g., <90 days) and quantity limits per RCRA generator status. store->check_compliance professional_disposal Arrange for pickup by a licensed hazardous waste disposal contractor. check_compliance->professional_disposal Compliant

Caption: Waste Disposal Workflow for 6-Methyl-2-phenylbenzoic Acid.

Step-by-Step Protocol for Waste Accumulation and Disposal

This protocol provides the actionable steps for safely moving the chemical from your workbench to its final disposal pathway.

  • Prepare the Waste Container : Select a waste container that is in good condition, compatible with acidic organic solids (e.g., a high-density polyethylene (HDPE) drum), and has a secure, sealable lid.[16] Do not use metal containers for acidic waste.[16]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label. Fill in the generator information and the full chemical name: "6-Methyl-2-phenylbenzoic acid."

  • Waste Transfer : Wearing full PPE and working in a fume hood, carefully transfer the waste chemical into the prepared container. Minimize the generation of dust.[1]

  • Storage : Move the container to your laboratory's designated Satellite Accumulation Area (SAA) or central hazardous waste storage area. This area should be under the control of laboratory personnel and away from general traffic.[16]

  • Adhere to Limits : Be aware of your institution's generator status under RCRA, which dictates the allowable quantity of waste and the maximum storage duration (e.g., 90 or 180 days).[17]

  • Schedule Pickup : Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup. Ensure all manifests and Land Disposal Restriction (LDR) forms are completed as required.[18]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the disposal of 6-Methyl-2-phenylbenzoic acid is conducted safely, in full regulatory compliance, and with a commitment to environmental stewardship. This builds a foundation of trust and demonstrates a safety culture that extends beyond the product itself.

References

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Biphenylcarboxylic acid. Retrieved from [Link]

  • Oreate AI Blog. (2026). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • CTRNet. (2012). 06.002 e2.0 Handling Hazardous Chemical Waste. Retrieved from [Link]

  • Indiana University. (Date not available). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]

  • Carl ROTH. (Date not available). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Benzoic Acid. PubChem Compound Summary for CID 243. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (Date not available). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • National Environmental Trainers. (Date not available). RCRA Regulations Explained. Retrieved from [Link]

  • Occupational Safety and Health Administration. (Date not available). Laboratory Safety Chemical Hygiene Plan. OSHA Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (Date not available). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • American Chemical Society. (Date not available). Hazardous Waste and Disposal. Retrieved from [Link]

  • ERA Environmental Management Solutions. (2021). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Methyl-2-phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling any chemical compound requires a foundational understanding of its potential hazards to implement appropriate safety measures. This guide provides an in-depth, procedural framework for the safe handling of 6-Methyl-2-phenylbenzoic acid, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is built on synthesizing data from structurally similar compounds to establish a robust and cautious safety protocol.

Hazard Assessment: The 'Why' Behind the Protocol

This assessment is based on GHS classifications for compounds like Benzoic Acid, o-Phenylbenzoic acid, and other substituted phenylbenzoic acids.[1][2][3]

Table 1: Consolidated Hazard Profile from Analogous Compounds

Hazard Class GHS Hazard Statement Potential Effects & Rationale for Protection
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2][3] Direct contact can lead to redness, inflammation, or chemical burns. This necessitates robust hand and body protection to prevent exposure.
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[1][2][3] This is a critical hazard. Accidental splashing or contact with airborne powder can cause severe, potentially irreversible damage to eye tissue. Sealed eye protection is mandatory.
Respiratory Irritation H335: May cause respiratory irritation.[2][3][4][5] As a solid, the compound can form dust during handling (weighing, transferring), which, if inhaled, can irritate the respiratory tract. Engineering controls are the first line of defense.
Specific Target Organ Toxicity H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[1] This significant hazard, noted for benzoic acid, underscores the critical need to prevent inhalation of dust, as chronic exposure could lead to long-term lung damage.[1]

| Acute Aquatic Hazard | H402: Harmful to aquatic life.[1] | While not a direct human health risk, this informs proper disposal procedures to prevent environmental contamination. |

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered PPE strategy is required. The goal is to create a complete barrier between the researcher and the chemical.

Eye and Face Protection: The Non-Negotiable Barrier
  • Requirement : Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards.

  • Causality : The risk of "serious eye damage" (H318) is the driving factor.[3] Standard safety glasses leave gaps around the eyes, making them insufficient. Goggles must be worn to provide a complete seal, protecting from both splashes and airborne dust.

  • Field-Proven Insight : For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a full-face shield must be worn over the chemical splash goggles.[6] This provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Material
  • Requirement : Chemical-resistant gloves (Nitrile or Butyl rubber).

  • Causality : To prevent skin irritation (H315), gloves are essential.[2] Nitrile gloves offer excellent resistance to a wide range of chemicals and are a suitable default choice for solids and associated solvents.[6] Always inspect gloves for any signs of degradation or punctures before use.

  • Field-Proven Insight : Double-gloving is recommended when handling highly concentrated solutions. This practice provides an additional layer of safety and allows for the clean removal of the outer glove if it becomes contaminated, without exposing the skin. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated chemical waste container.

Body Protection: Shielding from Contamination
  • Requirement : A buttoned, long-sleeved laboratory coat.

  • Causality : A lab coat protects your skin and personal clothing from accidental spills and contamination.

  • Field-Proven Insight : The material of your lab coat matters. Choose coats made of 100% cotton or flame-resistant materials like Nomex®.[7] Synthetic fabrics such as polyester can melt and fuse to your skin in the event of a fire, exacerbating injuries. Ensure your lab coat is fully buttoned and fits properly to provide maximum coverage.[7]

Respiratory Protection: Engineering Controls First
  • Primary Requirement : All procedures involving the handling of solid 6-Methyl-2-phenylbenzoic acid (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.

  • Causality : The fume hood is an engineering control designed to capture and vent airborne dust and vapors, providing the primary layer of protection against respiratory irritation (H335) and potential long-term organ damage (H372).[1][2]

  • Secondary Requirement : If engineering controls are not feasible or insufficient to keep exposure below permissible limits, respiratory protection is required.[7] An N95-rated respirator can provide protection against airborne particulates (dust).

  • Field-Proven Insight : Relying on a respirator should be a last resort. Proper use requires a formal respiratory protection program, including fit-testing and medical evaluation, to be effective.[8] Prioritizing the use of a fume hood is a more robust and reliable safety practice.

Operational and Disposal Plans

A safe protocol extends beyond just wearing PPE; it encompasses the entire workflow from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation : Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[7]

  • Area Inspection : Confirm the work area, especially the chemical fume hood, is clean and uncluttered. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE :

    • Put on your lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling :

    • Perform all manipulations of the solid compound within the fume hood to minimize dust generation.[2]

    • Use a spatula for transfers. Avoid pouring the solid directly from the bottle.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Doffing PPE :

    • Clean the work area thoroughly. Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Remove gloves first, using the proper removal technique.

    • Remove the lab coat.

    • Remove goggles last.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Waste Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Segregation : All materials contaminated with 6-Methyl-2-phenylbenzoic acid, including used gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.

  • Containerization : Use a designated, sealable, and clearly labeled hazardous waste container. Never mix this waste with other waste streams.

  • Environmental Consideration : Due to its classification as harmful to aquatic life (H402), this chemical must never be poured down the drain or disposed of in regular trash.[1] Adherence to institutional and local regulations for chemical waste disposal is mandatory.

Visual Workflow

The following diagram illustrates the logical flow for safely handling 6-Methyl-2-phenylbenzoic acid.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase assess 1. Assess Hazards (Review SDS/Guide) prepare_area 2. Prepare Workspace (Fume Hood, Spill Kit) assess->prepare_area don_ppe 3. Don Full PPE (Goggles, Lab Coat, Gloves) prepare_area->don_ppe handle 4. Handle Chemical (Inside Fume Hood) don_ppe->handle decontaminate 5. Decontaminate Area & Segregate Waste handle->decontaminate doff_ppe 6. Doff PPE Safely (Gloves First) decontaminate->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 6-Methyl-2-phenylbenzoic Acid.

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research. Trust in these protocols is trust in a system designed for your protection.

References

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard) . National Institute of Standards and Technology (NIST). Available at: [Link]

  • Personal Protective Equipment (PPE) . CHEMM. Available at: [Link]

  • What PPE Should You Wear When Handling Acid? . LeelineWork. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. Available at: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Service Thread. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.